molecular formula NP B101387 Phosphorous nitride CAS No. 17739-47-8

Phosphorous nitride

Numéro de catalogue: B101387
Numéro CAS: 17739-47-8
Poids moléculaire: 44.981 g/mol
Clé InChI: AOPJVJYWEDDOBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Phosphorous nitride is a useful research compound. Its molecular formula is NP and its molecular weight is 44.981 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

azanylidynephosphane
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InChI

InChI=1S/NP/c1-2
Source PubChem
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InChI Key

AOPJVJYWEDDOBI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

N#P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NP
Source PubChem
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DSSTOX Substance ID

DTXSID9066255
Record name Phosphorous nitride
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Molecular Weight

44.981 g/mol
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CAS No.

17739-47-8, 52934-12-0
Record name Phosphorous nitride
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Record name Phosphorous nitride
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Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Phosphorus Nitride Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the determination of phosphorus nitride's crystal structure, a critical aspect for its application in advanced materials and potentially as a scaffold in novel therapeutic agents. The intricate polymorphism of phosphorus nitride presents both a challenge and an opportunity for materials scientists and chemists. This document outlines the key experimental and theoretical methodologies employed to elucidate the atomic arrangement of this fascinating binary compound, with a focus on the most studied stoichiometry, P₃N₅.

The Polymorphic Landscape of Phosphorus Nitride (P₃N₅)

Triphosphorus pentanitride (P₃N₅) is known to exist in several polymorphic forms, each exhibiting distinct structural features and properties. The synthesis conditions, particularly pressure and temperature, play a pivotal role in determining the resulting crystal structure. To date, several crystalline polymorphs have been identified: α-P₃N₅, β-P₃N₅, γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅.[1][2]

The fundamental building blocks of these structures are phosphorus-nitrogen polyhedra, with the coordination number of phosphorus varying between different polymorphs. Lower pressure phases are typically composed of PN₄ tetrahedra, while high-pressure polymorphs feature higher coordination numbers, including PN₅ square pyramids and PN₆ octahedra.[1][3]

Structural Overview of P₃N₅ Polymorphs

The crystal structures of the known P₃N₅ polymorphs are summarized below:

  • α-P₃N₅ and β-P₃N₅: These ambient-pressure polymorphs are built from a three-dimensional network of corner-sharing PN₄ tetrahedra.[3][4][5] They differ in the stacking sequence of identical sheets, akin to the polytypes observed in silicon carbide.[5] In these structures, nitrogen atoms are either two-coordinated (bridging two phosphorus atoms) or three-coordinated (bridging three phosphorus atoms).[3][4] Specifically, three-fifths of the nitrogen atoms are bonded to two phosphorus atoms, and two-fifths are bonded to three.[3][4]

  • γ-P₃N₅: This high-pressure modification consists of a more condensed network containing both PN₄ tetrahedra and PN₅ square-pyramidal units.[3] The increase in phosphorus coordination is a direct consequence of the high pressure applied during synthesis, leading to a denser structure.[3]

  • δ-P₃N₅: Synthesized under even higher pressures (around 72 GPa), this ultra-incompressible polymorph is exclusively composed of corner- and edge-sharing PN₆ octahedra.[1][6][7] The structure can be described as a distorted hexagonal close-packed arrangement of nitrogen atoms with phosphorus atoms occupying three-fifths of the octahedral voids.[6]

  • α'-P₃N₅: This polymorph is formed upon the decompression of δ-P₃N₅ to pressures below 7 GPa.[1][6] It is composed of PN₄ tetrahedra but has a significantly higher density than the α-P₃N₅ phase.[6][7]

The logical relationship between these key polymorphs as a function of pressure is illustrated in the following diagram:

G Phase Transformations of P₃N₅ under Pressure cluster_low_pressure Low to Moderate Pressure cluster_high_pressure High Pressure cluster_decompression Decompression Product α-P₃N₅ α-P₃N₅ γ-P₃N₅ γ-P₃N₅ α-P₃N₅->γ-P₃N₅ Increasing Pressure (~12 GPa) δ-P₃N₅ δ-P₃N₅ γ-P₃N₅->δ-P₃N₅ Increasing Pressure (~70 GPa) α'-P₃N₅ α'-P₃N₅ δ-P₃N₅->α'-P₃N₅ Decompression (< 7 GPa)

Phase transformation pathway of P₃N₅ polymorphs.

Quantitative Crystallographic Data

The precise determination of lattice parameters and atomic positions is fundamental to understanding the structure-property relationships in phosphorus nitrides. The following tables summarize the key crystallographic data for various P₃N₅ polymorphs as determined by X-ray and electron diffraction techniques.

Table 1: Crystallographic Data for P₃N₅ Polymorphs

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZDensity (g/cm³)Ref.
α-P₃N₅MonoclinicCc----42.77[1][2]
γ-P₃N₅OrthorhombicImm2----2-[2]
δ-P₃N₅MonoclinicC2/c8.418(5)4.325(6)8.418(5)110.96(7)4-[7]
α'-P₃N₅--------[6]

Note: Detailed lattice parameters for α-P₃N₅ and γ-P₃N₅ are not consistently reported across the initial search results, indicating the challenges in obtaining high-quality single crystals for conventional diffraction studies.

Table 2: Selected Bond Lengths in Phosphorus Nitride Polymorphs

PolymorphBondBond Length (Å)PressureRef.
δ-P₃N₅P-N (average)1.712(6)72 GPa[6]
PN₂P-N1.699(3)134 GPa[6]
PN₂N-N1.418(6)134 GPa[6]

Experimental Protocols for Structure Determination

The elucidation of phosphorus nitride's crystal structures relies on a combination of synthesis under controlled conditions and characterization using advanced analytical techniques.

Synthesis of Crystalline P₃N₅

A common method for synthesizing crystalline, hydrogen-free P₃N₅ involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[4]

Experimental Protocol: Synthesis of α/β-P₃N₅

  • Reactant Preparation: Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) are thoroughly mixed.[4]

  • Sealing: The reaction mixture is sealed in an evacuated, thick-walled quartz ampule.[4]

  • Heating Profile: The ampule is heated in a tube furnace at 770 K for 12 hours, followed by a ramp up to 1050 K for 24 hours.[4]

  • Product Isolation: After cooling, gaseous byproducts like HCl are condensed by cooling the ampule with liquid nitrogen before opening under an inert atmosphere (e.g., argon).[4]

  • Purification: Surface deposits are removed by heating the product in a vacuum at 500 K. The final product is a fine, colorless crystalline powder.[4]

High-Pressure, High-Temperature (HP-HT) Synthesis

The synthesis of high-pressure polymorphs like γ-P₃N₅ and δ-P₃N₅ requires specialized equipment, such as a laser-heated diamond anvil cell (DAC).[2][6][7]

Experimental Workflow: HP-HT Synthesis and In Situ Characterization

G Start Start Sample Loading Sample Loading Start->Sample Loading Load P + N₂ into DAC Pressurization Pressurization Sample Loading->Pressurization Increase pressure Laser Heating Laser Heating Pressurization->Laser Heating Heat to >2600 K In Situ Analysis In Situ Analysis Laser Heating->In Situ Analysis SC-XRD, Raman Decompression Decompression In Situ Analysis->Decompression Gradual pressure release Ex Situ Analysis Ex Situ Analysis Decompression->Ex Situ Analysis Analyze recovered sample End End Ex Situ Analysis->End

Workflow for high-pressure synthesis and analysis.
Characterization Techniques

A multi-technique approach is essential for a comprehensive structural characterization of phosphorus nitrides.

  • X-ray Diffraction (XRD): Powder XRD is used for phase identification and to obtain initial structural information.[4] Single-crystal XRD, when feasible, provides the most accurate determination of the crystal structure.[6][7] For high-pressure studies, synchrotron-based single-crystal XRD is employed for in situ measurements within the DAC.[7]

  • Electron Diffraction (ED) and High-Resolution Transmission Electron Microscopy (HRTEM): These techniques are particularly valuable for characterizing microcrystalline or nanocrystalline samples and for identifying stacking faults and polytypes, as was the case for distinguishing α-P₃N₅ and β-P₃N₅.[4][5]

  • Raman Spectroscopy: This vibrational spectroscopy technique is highly sensitive to changes in local coordination and bonding. It is used to identify different polymorphs and to monitor phase transitions under pressure in situ.[6][8]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹⁵N MAS NMR can provide information about the local chemical environments of phosphorus and nitrogen atoms, such as the number of non-equivalent atomic sites and the coordination numbers.[4] For instance, ¹⁵N NMR was used to distinguish between two- and three-coordinated nitrogen atoms in P₃N₅.[4]

  • Extended X-ray Absorption Fine Structure (EXAFS): This technique provides information on the local atomic structure, including bond lengths and coordination numbers, especially for amorphous or poorly crystalline materials.[4]

Experimental Protocol: X-ray Powder Diffraction

  • Sample Preparation: A finely ground powder of the phosphorus nitride sample is prepared.

  • Data Acquisition: The powder pattern is collected using a diffractometer, typically with Cu Kα radiation.[4]

  • Data Analysis: The diffraction pattern is analyzed to identify the crystalline phases present by comparing with standard diffraction databases. Indexing the pattern can provide the unit cell parameters. For a full structure solution from powder data, Rietveld refinement is employed.

Theoretical Calculations

In conjunction with experimental data, theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for predicting the stability of different polymorphs, calculating their properties, and aiding in the interpretation of experimental results.[6][9] DFT calculations have been used to:

  • Predict the existence of novel high-pressure phases.[6]

  • Confirm the dynamic stability of newly synthesized structures.[6]

  • Calculate physical properties such as the bulk modulus.[6][7][8]

Conclusion

The determination of phosphorus nitride's crystal structure is a dynamic field of research, driven by advancements in high-pressure synthesis techniques and sophisticated characterization methods. The rich polymorphism of P₃N₅, spanning from tetrahedral networks to fully octahedral frameworks, highlights the remarkable versatility of phosphorus-nitrogen bonding. A thorough understanding of these crystal structures, achieved through the synergistic application of the experimental and theoretical approaches outlined in this guide, is paramount for unlocking the full potential of these materials in diverse technological and scientific domains.

References

Theoretical Exploration of Phosphorus Nitride's Electronic Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the electronic properties of phosphorus nitride (PN) compounds. It delves into the computational methodologies employed, summarizes key findings on various PN stoichiometries and polymorphs, and presents the data in a structured format for comparative analysis. This document serves as a resource for understanding the electronic structure, stability, and potential applications of this versatile class of materials.

Computational Methodologies in the Study of Phosphorus Nitrides

Theoretical investigations into the properties of phosphorus nitrides predominantly rely on first-principles calculations, which are based on quantum mechanics. These computational "experiments" allow for the prediction of material properties from fundamental principles, guiding experimental synthesis and characterization.

Density Functional Theory (DFT) is the most widely used method for calculating the electronic structure of solids. It is based on the principle that the total energy of a system is a unique functional of its electron density.

Core Principles:

  • Kohn-Sham Equations: DFT reformulates the complex many-body problem into a set of single-particle equations (the Kohn-Sham equations) that are computationally more tractable.

  • Exchange-Correlation Functional: The primary approximation in DFT lies in the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation. The choice of functional is critical for accuracy.

    • Local Density Approximation (LDA): One of the earliest and simplest approximations.

    • Generalized Gradient Approximation (GGA): Functionals like Perdew–Burke–Enzerhof (PBE) are widely used and offer improved accuracy over LDA by considering the gradient of the electron density.[1]

    • Hybrid Functionals: Functionals like Heyd-Scuseria-Ernzerhof (HSE) incorporate a portion of exact Hartree-Fock exchange, often yielding more accurate band gap predictions.[2][3][4]

A typical workflow for calculating electronic properties using DFT is illustrated below.

DFT_Workflow cluster_input 1. Input Definition cluster_calc 2. DFT Calculation cluster_output 3. Output Analysis struct Define Crystal Structure (e.g., P3N5 polymorph) params Set Calculation Parameters (XC Functional, Basis Set, k-points) scf Self-Consistent Field (SCF) Cycle params->scf geom_opt Geometry Optimization (Relax Atomic Positions) scf->geom_opt band_calc Band Structure & DOS Calculation geom_opt->band_calc energy Total Energy (Stability Analysis) band_calc->energy band_structure Band Structure Plot band_calc->band_structure dos Density of States (DOS) band_calc->dos band_gap Band Gap Energy & Type band_structure->band_gap

A typical workflow for DFT-based electronic property calculations.

For simpler molecules like the PN monomer, more computationally intensive but highly accurate methods are often employed to benchmark DFT results.

Core Principles:

  • Hartree-Fock (HF): This method solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. It neglects electron correlation, which can be a significant limitation.

  • Coupled-Cluster (CC) Theory: Methods like Coupled-Cluster with Singles and Doubles and perturbative triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy.[5] They systematically include electron correlation effects that are missing in HF.

Protocol for High-Accuracy PN Monomer Calculation:

  • Method Selection: Choose a high-level theoretical method, such as CCSD(T), for accurate energy calculations, and a robust DFT functional, like KT3, for comparison.[5]

  • Basis Set Selection: Employ a series of Dunning's correlation-consistent basis sets (e.g., aug-cc-pVXZ where X=D, T, Q, 5, 6) or Jensen's polarization-consistent basis sets (aug-pc-n).[5]

  • Extrapolation: Calculate properties with systematically larger basis sets and extrapolate the results to the Complete Basis Set (CBS) limit to minimize basis set incompleteness error.[5]

  • Corrections: Include corrections for zero-point vibrational energy (ZPVE), core-valence electron correlation, and relativistic effects for the highest possible accuracy.[5]

Electronic Properties of Phosphorus Nitride Compounds

Theoretical studies have explored various forms of phosphorus nitride, from the simple diatomic molecule to complex, high-pressure crystalline phases.

The diatomic PN molecule is a fundamental system for benchmarking theoretical methods.[5] Extensive studies have been performed to accurately predict its structural, electronic, and spectral properties.[5] The PN triple bond is polarized toward the nitrogen atom.[6] Coordination to a metal, such as molybdenum, can stabilize the PN ligand while maintaining significant multiple bond character.[6]

PropertyMethodValueReference
Equilibrium Bond Distance (Re)Experiment1.49086 Å[6]
MRCI+CV+SR1.5393 Å[7]
Dissociation Energy (De)Experiment5.352 eV[7]
MRCI+CV+SR5.2242 eV[7]
Vibrational Frequency (ωe)Experiment1103.35 cm-1[7]
MRCI+CV+SR1104.29 cm-1[7]

Table 1: Comparison of experimental and high-level theoretical spectroscopic constants for the A¹Π state of the PN molecule. The theoretical values (MRCI with core-valence and scalar relativistic corrections) show excellent agreement with experimental data.[7]

Under high-pressure and high-temperature conditions, phosphorus and nitrogen react to form dense, three-dimensional network solids with unique electronic properties.[1] These syntheses are often guided and validated by DFT calculations.[1][8]

  • α-P₃N₅ and γ-P₃N₅: These are two known polymorphs at lower pressures. Theoretical calculations indicate that α-P₃N₅ transforms into the denser γ-P₃N₅ phase at approximately 6 GPa.[8]

  • δ-P₃N₅: Synthesized at 72 GPa, this phase features a dense 3D network of PN₆ octahedra.[1] DFT calculations confirmed its dynamical stability and predicted it to be a semiconductor.[1][9]

  • α'-P₃N₅: This novel solid is formed upon decompression of δ-P₃N₅ below 7 GPa and is stable at ambient conditions.[1] It is based on PN₄ tetrahedra and has a smaller band gap than the α phase, hypothesized to be a consequence of its higher density.[1]

  • PN₂: Formed at an even higher pressure of 134 GPa, this compound also features a network of corner-sharing PN₆ octahedra.[1]

The electronic band structure of these materials determines their electrical conductivity. δ-P₃N₅, for example, is calculated to be an indirect band gap semiconductor.

Band_Gap Energy Energy Energy->y_axis E x_axis_start->x_axis_end Momentum (k) cb_start cbm CBM cb_start->cbm cb_end cbm->cb_end label_cb Conduction Band vbm VBM vb_end vbm->vb_end label_vb Valence Band vbm_point cbm_point vbm_point->cbm_point Eg (Indirect)

Conceptual diagram of an indirect band gap semiconductor.
CompoundSynthesis PressureComputational MethodCalculated Band Gap (eV)Band Gap Type
δ-P₃N₅ 72 GPaDFT (PBE)2.8Indirect
α'-P₃N₅ Decompression (<7 GPa)DFTSmaller than α-P₃N₅-

Table 2: Calculated electronic properties of high-pressure phosphorus nitride polymorphs. Note that the PBE functional is known to often underestimate the true band gap of semiconductors.[1]

Theoretical studies have also explored ternary compounds to tune electronic properties. A monolayer of B₂PN has been investigated for its stability and electronic and thermoelectric properties using DFT.[2][3][4]

Calculations confirmed that monolayer B₂PN is dynamically and thermally stable.[2][3][4] It is predicted to be a direct band gap semiconductor, making it a potential candidate for optoelectronic applications.[2][3][4]

PropertyPBE FunctionalHSE FunctionalUnits
Band Gap (Direct) 0.250.4eV
Seebeck Coefficient (max) -1.55mV K⁻¹
Figure of Merit (ZT) at 700K -1.14 (hole-doped)-

Table 3: Calculated electronic and thermoelectric properties of monolayer B₂PN. The more accurate HSE functional predicts a larger band gap. The high figure of merit suggests potential for thermoelectric applications.[2][3][4]

Conclusion

Theoretical studies, primarily leveraging Density Functional Theory, are indispensable for exploring the rich and complex field of phosphorus nitrides. Computational methods have successfully predicted the existence and stability of novel high-pressure phases like δ-P₃N₅ and have been crucial in characterizing their electronic structures.[1] These studies reveal that PN compounds can range from wide-gap semiconductors to materials with potential for thermoelectric applications, depending on their stoichiometry and crystal structure. The synergy between advanced computational techniques and high-pressure synthesis continues to expand the known phase space of the phosphorus-nitrogen system, paving the way for the discovery of new materials with exceptional properties.

References

A Technical Guide to the Spectroscopic Analysis of Triphosphorus Pentanitride (P₃N₅) using IR and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of triphosphorus pentanitride (P₃N₅) utilizing Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed to offer a comprehensive resource for researchers and professionals involved in materials science and related fields where the characterization of inorganic compounds is critical. This document details experimental protocols, presents key spectroscopic data, and illustrates the analytical workflow.

Introduction to Triphosphorus Pentanitride (P₃N₅)

Triphosphorus pentanitride (P₃N₅) is a binary inorganic compound composed of phosphorus and nitrogen.[1] This white, solid material is known for its chemical inertness, thermal stability, and complex polymorphism, with several known forms including α-P₃N₅, α'-P₃N₅, γ-P₃N₅, and δ-P₃N₅.[1] The structural and electronic properties of P₃N₅ make it a material of interest for applications in ceramics, electronic materials, and as a host for luminescent centers. Spectroscopic techniques such as IR and NMR are indispensable for the structural elucidation and characterization of this compound.

Synthesis of P₃N₅ for Spectroscopic Analysis

A reliable synthesis of pure, stoichiometric, and crystalline P₃N₅ is crucial for obtaining high-quality spectroscopic data. A commonly employed laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of Crystalline P₃N₅ [2]

  • Reactants: Hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl). For ¹⁵N NMR studies, ¹⁵N-enriched NH₄Cl is used.[2]

  • Procedure:

    • Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) are sealed in an evacuated, thick-walled quartz ampule.[2]

    • The reaction mixture is heated in an electrical tube furnace for 12 hours at 770 K (497 °C) and then for 24 hours at 1050 K (777 °C).[2]

    • After cooling, the ampule is opened under a pure argon atmosphere. Gaseous hydrogen chloride, a byproduct, can be condensed by cooling the ampule with liquid nitrogen.[2]

    • Surface deposits of unreacted starting materials and byproducts are removed by heating the product in a vacuum at 500 K (227 °C).[2]

  • Product: A fine, crystalline, colorless powder of P₃N₅.[2]

An alternative synthesis involves the reaction of phosphorus pentachloride (PCl₅) with ammonia (B1221849) (NH₃) at temperatures between 200 °C and 300 °C.[1]

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is a powerful tool for probing the vibrational modes of chemical bonds within a material. In P₃N₅, IR spectra are dominated by the stretching and bending vibrations of the P-N bonds.

Experimental Protocol: FT-IR Spectroscopy of P₃N₅ [2]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS113v, is suitable for this analysis.[2]

  • Sample Preparation:

    • The crystalline P₃N₅ powder is finely ground in an agate mortar within a glovebox to prevent moisture contamination.[2]

    • The ground powder is mixed with potassium bromide (KBr) at a dilution of approximately 1:1000.[2]

    • The mixture is pressed into a pellet for transmission studies.[2]

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

Interpretation of IR Spectra

The IR spectrum of crystalline P₃N₅ is characterized by strong absorption bands corresponding to the covalent network of P-N bonds. The absence of bands in the region of 3200-3500 cm⁻¹ indicates the absence of N-H bonds, confirming a pure binary nitride.[2]

Table 1: Summary of IR Absorption Data for P₃N₅

Vibrational ModeAmorphous P₃N₅ (cm⁻¹)Crystalline P₃N₅ (cm⁻¹)Reference
P-N Stretching~950 (broad)800 - 1200[1][2]
P-N Stretching~1350 (broad)[2]
Bending Modes400 - 600[1]

Note: In crystalline samples, the broad absorption bands observed in the amorphous material split into sharper, more defined peaks.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Solid-state NMR (ssNMR) spectroscopy provides detailed information about the local chemical environment of phosphorus and nitrogen atoms within the P₃N₅ structure. Due to the structural complexity and polymorphism of P₃N₅, ssNMR is essential for distinguishing different atomic sites.

Experimental Protocol: Solid-State NMR Spectroscopy of P₃N₅ [2][3]

  • Instrumentation: A solid-state NMR spectrometer, such as a Varian Unity 400, is used.[2][3]

  • Sample Preparation: The crystalline P₃N₅ powder (approximately 300 mg) is packed into a cylindrical rotor (e.g., made of boron nitride).[2][3]

  • Data Acquisition Parameters:

    • Technique: Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher resolution spectra.[2][3]

    • Spinning Speed: 2-6 kHz.[2][3]

    • Observing Frequencies: Approximately 161.9 MHz for ³¹P and 40.5 MHz for ¹⁵N on a 9.4 T magnet (400 MHz for ¹H).[2][3]

    • Referencing: Chemical shifts for ³¹P are referenced to 85% H₃PO₄, and for ¹⁵N, to ¹⁵NH₄Cl (used as an internal standard).[2][3]

    • ¹⁵N Enrichment: Due to the low natural abundance of ¹⁵N, isotopic enrichment of the P₃N₅ sample (using ¹⁵NH₄Cl in the synthesis) is necessary for acquiring ¹⁵N NMR spectra with a good signal-to-noise ratio.[3]

Interpretation of NMR Spectra

³¹P Solid-State NMR: The ³¹P MAS NMR spectrum of crystalline P₃N₅ reveals multiple resonances, indicating the presence of several distinct phosphorus environments. The chemical shifts are consistent with phosphorus atoms in tetrahedral coordination with nitrogen.[1][2]

¹⁵N Solid-State NMR: The ¹⁵N MAS NMR spectrum provides insights into the different nitrogen coordination environments. In the structure of P₃N₅, nitrogen atoms can be bonded to either two or three phosphorus atoms. The spectrum shows distinct signals corresponding to these different local structures.[2]

Table 2: Summary of Solid-State NMR Data for Crystalline P₃N₅

NucleusChemical Shift (ppm)Intensity Ratio (approximate)AssignmentReference
³¹P-10 to -30Tetrahedral P environments[1]
³¹P-46.05Tetrahedral P environments[2]
³¹P-48.25Tetrahedral P environments[2]
³¹P-56.21Tetrahedral P environments[2]
³¹P-59.71Tetrahedral P environments[2]
³¹P-64.84Tetrahedral P environments[2]
¹⁵N~40N bonded to P[2]
¹⁵N~90N bonded to P[2]
¹⁵N0Internal Standard (¹⁵NH₄Cl)[2]

Visualized Workflows and Relationships

To further clarify the experimental and logical processes involved in the spectroscopic analysis of P₃N₅, the following diagrams are provided.

experimental_workflow cluster_synthesis P3N5 Synthesis cluster_analysis Spectroscopic Analysis cluster_ir IR Protocol cluster_nmr NMR Protocol cluster_interpretation Data Interpretation S1 Reactants ((PNCl2)3 + NH4Cl) S2 Sealing in Quartz Ampule S1->S2 S3 Heating (770 K -> 1050 K) S2->S3 S4 Purification (Vacuum Heating) S3->S4 S5 Crystalline P3N5 S4->S5 P3N5_Sample P3N5 Sample S5->P3N5_Sample A1 IR Spectroscopy IR1 Grinding with KBr A1->IR1 A2 NMR Spectroscopy NMR1 Packing Rotor A2->NMR1 P3N5_Sample->A1 P3N5_Sample->A2 IR2 Pellet Pressing IR1->IR2 IR3 FT-IR Measurement IR2->IR3 IR_Data IR Spectrum IR3->IR_Data I1 P-N Vibrational Modes IR_Data->I1 NMR2 MAS Acquisition (31P & 15N) NMR1->NMR2 NMR_Data NMR Spectra NMR2->NMR_Data I2 P & N Chemical Environments NMR_Data->I2 I3 Structural Elucidation I1->I3 I2->I3

Caption: Experimental workflow for the synthesis and spectroscopic analysis of P₃N₅.

logical_relationship cluster_props Local Atomic Environments cluster_spectra Observed Spectra P3N5 P3N5 Structure (Polymorphs) P_env Phosphorus Sites (e.g., PN4 tetrahedra) P3N5->P_env N_env Nitrogen Sites (N bonded to 2 or 3 P) P3N5->N_env IR_spec P-N Vibrational Bands (Stretching & Bending) P3N5->IR_spec gives rise to NMR_spec Multiple NMR Signals (31P & 15N) P_env->NMR_spec determines N_env->NMR_spec determines

Caption: Logical relationship between P₃N₅ structure and spectroscopic data.

Conclusion

The combination of IR and solid-state NMR spectroscopy provides a powerful analytical framework for the characterization of triphosphorus pentanitride. IR spectroscopy confirms the formation of the P-N network and the absence of hydrogen-containing impurities. Solid-state NMR, particularly with ¹⁵N enrichment, offers detailed insights into the distinct crystallographic sites of both phosphorus and nitrogen atoms, which is essential for understanding the complex structures of P₃N₅ polymorphs. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working on the synthesis and characterization of P₃N₅ and related advanced materials.

References

In-Depth Technical Guide to the Synthesis and Characterization of Amorphous Phosphorus Nitride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amorphous phosphorus nitride (a-PN), a fascinating inorganic polymer, has garnered significant interest across various scientific disciplines due to its unique combination of physical and chemical properties. This guide provides a comprehensive overview of the synthesis and characterization of amorphous phosphorus nitride, with a focus on providing detailed experimental protocols and comparative data to aid researchers in this field.

Introduction to Amorphous Phosphorus Nitride

Amorphous phosphorus nitride, most commonly with the stoichiometry P₃N₅, is a non-crystalline solid characterized by a three-dimensional network of corner-sharing PN₄ tetrahedra.[1] Unlike its crystalline counterparts, the lack of long-range order in a-PN gives rise to distinct properties, including a high dielectric strength of approximately 10⁷ V/cm and a wide optical band gap of about 5.1 eV.[2] Its remarkable chemical stability, rendering it insoluble in most common solvents, and thermal stability up to high temperatures further enhance its appeal for a range of applications.[2][3] The inherent polarity of the P-N bond contributes to its unique dielectric properties.[4]

Synthesis Methodologies

The properties of amorphous phosphorus nitride are intrinsically linked to the synthesis method employed. This section details common techniques for the preparation of a-PN, providing insights into the experimental parameters that govern the final material characteristics.

Solid-State Reaction in Autoclave

A prevalent method for synthesizing amorphous phosphorus nitride powder involves the solid-state reaction of phosphorus pentachloride (PCl₅) and sodium azide (B81097) (NaN₃) in an autoclave.[3][5][6]

Experimental Protocol:

  • Reactants: Analytical grade phosphorus pentachloride (PCl₅) and sodium azide (NaN₃).

  • Procedure: A typical synthesis involves placing 0.005 mol of PCl₅ and 0.025 mol of NaN₃ into a titanium alloy autoclave (e.g., 50 mL capacity).[3] The autoclave is then sealed and maintained at a temperature of 250 °C for 15 hours.[3]

  • Post-synthesis purification: After cooling to room temperature, the product is collected and washed sequentially with carbon disulfide, benzene, absolute alcohol, and distilled water to remove unreacted precursors and byproducts.[3] The resulting light-yellow powder is then dried in a vacuum at 100 °C for 4 hours.[3]

  • Influence of Parameters: The reaction is sensitive to temperature and duration. Temperatures below 190 °C lead to incomplete reactions, while temperatures exceeding 300 °C can result in the formation of elemental phosphorus.[3] A reaction time of at least 10-15 hours is generally required for complete conversion.[3]

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Plasma-enhanced chemical vapor deposition is a versatile technique for depositing thin films of amorphous phosphorus nitride on various substrates. This method allows for lower deposition temperatures compared to traditional CVD by utilizing plasma to activate the precursor gases.

Experimental Protocol:

While specific parameters for a-PN are not extensively detailed in the direct search results, a general procedure can be outlined based on PECVD of other nitride films:[7][8]

  • Precursors: A phosphorus source (e.g., phosphine (B1218219) (PH₃) or phosphorus trichloride (B1173362) (PCl₃)) and a nitrogen source (e.g., nitrogen gas (N₂) or ammonia (B1221849) (NH₃)).

  • System: A parallel plate PECVD reactor is commonly used.[8]

  • Deposition Parameters:

    • Substrate Temperature: Typically in the range of 250-400 °C.[9]

    • RF Power: Ranging from 40 W to 200 W.[7][9]

    • Pressure: Maintained between 180 mTorr and 1000 mTorr.[9]

    • Gas Flow Rates: The ratio of the phosphorus precursor to the nitrogen source is a critical parameter influencing the film's stoichiometry and properties.

Reactive Sputtering

Reactive sputtering is another thin-film deposition technique where a target material is sputtered in the presence of a reactive gas.

Experimental Protocol:

  • Target: A high-purity phosphorus or a phosphorus-containing target.

  • Sputtering Gas: A mixture of an inert gas (e.g., Argon) and a reactive gas (Nitrogen). The ratio of N₂ to Ar is a key parameter.[10]

  • System: A DC or RF magnetron sputtering system.

  • Deposition Parameters:

    • Base Pressure: Typically evacuated to less than 1 x 10⁻⁶ Torr.[11]

    • Working Pressure: Maintained in the mTorr range (e.g., 20-80 mTorr).[11]

    • Power: RF power can be varied, for instance, from 100 W to 400 W.[12][13]

    • Substrate Temperature: Can range from room temperature to several hundred degrees Celsius.

Ammonolysis of Phosphorus Halides

This method involves the reaction of a phosphorus halide with an ammonia source at elevated temperatures.

Experimental Protocol:

A common procedure involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[1]

  • Reactants: Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (e.g., a 1:2 molar ratio).[1]

  • Procedure: The reactants are sealed in an evacuated, thick-walled quartz ampule. The mixture is heated in a tube furnace, for example, for 12 hours at 770 K followed by 24 hours at 1050 K.[1] Amorphous products are typically obtained at lower temperatures (below 1000 K).[1]

  • Purification: Gaseous byproducts like HCl are condensed by cooling the ampule with liquid nitrogen before opening. Surface deposits can be removed by heating in a vacuum.[1]

Characterization Techniques

A multi-faceted approach is necessary to thoroughly characterize the structure, composition, and properties of amorphous phosphorus nitride.

Spectroscopic Methods
  • X-ray Photoelectron Spectroscopy (XPS): XPS is crucial for determining the elemental composition and chemical bonding states.

    • Experimental Protocol: Spectra are typically recorded using a monochromatic X-ray source (e.g., Mg Kα at 1253.6 eV).[3] High-resolution scans of the P 2p and N 1s regions are acquired. The binding energies are often calibrated using the C 1s peak (284.70 eV) as a reference.[3]

    • Data Interpretation: The binding energy of the P 2p peak in phosphorus nitride is typically around 133.4 eV, and the N 1s peak is around 398.8 eV.[3] Quantification of the peak areas allows for the determination of the P:N atomic ratio.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational modes of the P-N bonds.

    • Experimental Protocol: Spectra are recorded in the mid-infrared range (e.g., 400-4000 cm⁻¹). For powdered samples, the KBr pellet technique is common. For thin films, measurements can be done in transmission or reflection mode.

    • Data Interpretation: Amorphous P₃N₅ typically shows two broad absorption bands around 950 cm⁻¹ and 1350 cm⁻¹, which are attributed to P-N stretching modes.[1][2] The absence of sharp peaks confirms the amorphous nature of the material.

  • Raman Spectroscopy: Raman spectroscopy provides complementary information on the vibrational modes.

    • Experimental Protocol: A laser source (e.g., He-Ne laser at 632.8 nm) is used to excite the sample, and the scattered light is analyzed.[10]

    • Data Interpretation: Similar to FTIR, the Raman spectrum of a-PN is characterized by broad bands, in contrast to the sharp peaks observed for crystalline phases.

Microscopic and Diffraction Techniques
  • Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of the a-PN.

    • Experimental Protocol for Powders: A small amount of the powder is dispersed in a suitable solvent (e.g., ethanol (B145695) or acetone) using an ultrasonic bath. A drop of the suspension is then placed on a carbon-coated copper grid and allowed to dry.[2]

    • Data Interpretation: TEM images can reveal the particle size, shape, and degree of agglomeration. For example, a-PN synthesized by the autoclave method often exhibits a flake-like morphology.[3][6]

  • X-ray Diffraction (XRD): XRD is the primary technique to confirm the amorphous nature of the material.

    • Experimental Protocol: A powdered sample is scanned over a range of 2θ angles using a monochromatic X-ray source (e.g., Cu Kα).

    • Data Interpretation: The absence of sharp Bragg diffraction peaks and the presence of broad humps in the diffractogram are characteristic of an amorphous structure.[14]

Properties of Amorphous Phosphorus Nitride

The properties of a-PN can vary depending on the synthesis method. A summary of key quantitative data is presented in the tables below for easy comparison.

Table 1: Electronic and Optical Properties of Amorphous Phosphorus Nitride

PropertySynthesis MethodValueReference
Band Gap Low-Pressure Plasma~5.1 eV[2]
High-Pressure Synthesis (δ-P₃N₅)~2.8 eV (indirect)[14]
Refractive Index Amorphous III-V Nitrides (for comparison)~1.8 (at 1.0-2.5 eV)[1]
Dielectric Constant Amorphous Boron Nitride (for comparison)~1.8[15]

Table 2: Compositional and Structural Properties of Amorphous Phosphorus Nitride

PropertySynthesis MethodValueReference
P:N Atomic Ratio PCl₅ + NaN₃ in Autoclave3:4.91[3]
P 2p Binding Energy PCl₅ + NaN₃ in Autoclave133.4 eV[3]
N 1s Binding Energy PCl₅ + NaN₃ in Autoclave398.8 eV[3]
FTIR P-N Stretching Bands Ammonolysis of (PNCl₂)₃~950 cm⁻¹, ~1350 cm⁻¹[1]

Workflow and Logical Relationships

The synthesis and characterization of amorphous phosphorus nitride follow a logical workflow, where the choice of synthesis parameters directly influences the material's properties.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties s1 Solid-State Reaction c1 XPS s1->c1 c2 FTIR s1->c2 c3 TEM s1->c3 c4 XRD s1->c4 s2 PECVD s2->c1 s2->c2 s2->c3 s2->c4 s3 Reactive Sputtering s3->c1 s3->c2 s3->c3 s3->c4 s4 Ammonolysis s4->c1 s4->c2 s4->c3 s4->c4 p1 Composition c1->p1 p2 Bonding c2->p2 p3 Morphology c3->p3 p4 Structure c4->p4 p5 Optical p1->p5 p6 Electronic p1->p6 p2->p5 p2->p6 p4->p5 p4->p6

Caption: General workflow for the synthesis and characterization of amorphous phosphorus nitride.

The following diagram illustrates the relationship between key PECVD parameters and the resulting film properties.

PECVD_Parameters_Properties cluster_params PECVD Parameters cluster_props a-PN Film Properties precursor_ratio Precursor Gas Ratio (P source / N source) stoichiometry Stoichiometry (P:N ratio) precursor_ratio->stoichiometry power RF Power density Film Density power->density stress Internal Stress power->stress pressure Pressure pressure->stoichiometry pressure->density temp Substrate Temperature temp->density temp->stress band_gap Band Gap stoichiometry->band_gap refractive_index Refractive Index stoichiometry->refractive_index density->refractive_index

Caption: Influence of PECVD parameters on amorphous phosphorus nitride film properties.

Conclusion

The synthesis and characterization of amorphous phosphorus nitride are critical for harnessing its potential in various advanced applications. The choice of synthesis methodology and the precise control of experimental parameters are paramount in tailoring the material's properties to meet specific requirements. This guide has provided a detailed overview of common synthesis and characterization techniques, along with key experimental protocols and comparative data, to serve as a valuable resource for researchers in this exciting field. Further research into refining synthesis processes, particularly for thin-film deposition techniques like PECVD and reactive sputtering, will undoubtedly expand the horizons for the application of this unique material.

References

Detecting the Fingerprint of Phosphorus: A Technical Guide to PN in the Interstellar Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and astrochemical professionals with a comprehensive overview of the detection, characteristics, and chemical pathways of Phosphorus Nitride (PN) in the interstellar medium (ISM). As the first phosphorus-bearing molecule discovered in interstellar space, PN serves as a crucial probe into the astrochemistry of this life-essential element. This document summarizes key observational data, details the methodologies for its detection, and visualizes the chemical and observational processes involved.

Introduction to Interstellar PN

Phosphorus is a fundamental element for life as we know it, yet its cosmic journey and chemical evolution are not fully understood. The detection of Phosphorus Nitride (PN) in 1987 marked a significant milestone, opening a window into the interstellar chemistry of phosphorus.[1] PN is predominantly found in dense, hot regions of gas associated with star formation, such as Orion-KL, Sgr B2, and W51.[2][3] Its abundance in these high-temperature environments suggests that its formation is driven by processes occurring in shocked gas or outflows from young stars, rather than the quiescent ion-molecule chemistry typical of cold molecular clouds.[2][3]

Quantitative Observational Data

The detection of PN is achieved through radio astronomy by observing its rotational transitions. Each transition corresponds to a specific frequency, which acts as a unique spectral fingerprint for the molecule. The most commonly observed transitions are summarized below.

Table 1: Observed Rotational Transitions of PN
TransitionFrequency (MHz)Source of Data
J = 2-193979.7695Cologne Database for Molecular Spectroscopy[4]
J = 3-2140967.8310Cologne Database for Molecular Spectroscopy
J = 5-4234935.5990Cologne Database for Molecular Spectroscopy
J = 6-5281919.2900Cologne Database for Molecular Spectroscopy

Observations have yielded crucial data on the amount and concentration of PN in various star-forming regions. These findings are essential for constraining astrochemical models.

Table 2: PN Detections and Derived Physical Properties
SourceTransition(s) ObservedTelescope(s)Column Density (N) (cm⁻²)Fractional Abundance (χ) (relative to H₂)Reference
Orion-KL J=2-1, 3-2, 5-4, 6-5FCRAO 14m3-4 x 10¹³1-4 x 10⁻¹⁰[2][3]
Sgr B2 J=2-1FCRAO 14m--[2][3]
W51 J=2-1FCRAO 14m--[2][3]
NGC 253 J=2-1ALMA1.20 x 10¹³ (GMC 6)8.0 x 10⁻¹² (GMC 6)

Experimental Protocols: Observing PN in the ISM

The detection of PN relies on the principles of rotational spectroscopy, conducted using large single-dish radio telescopes or interferometers like ALMA. The following protocol outlines the typical methodology for a molecular line observation.

3.1. Observation Planning:

  • Source Selection: A target interstellar cloud known for active star formation (e.g., Orion-KL) is chosen.

  • Transition Selection: Based on the expected physical conditions (temperature, density) and available instrumentation, one or more rotational transitions of PN are selected (see Table 1).

  • Frequency Calculation: The rest frequency of the chosen transition (ν₀) is obtained from a spectral line catalog (e.g., CDMS, JPL). The observing frequency (ν) is then calculated to account for the Doppler shift caused by the relative motion of the source with respect to the observatory.

3.2. Data Acquisition at the Telescope:

  • Tuning the Receiver: The telescope's heterodyne receiver is tuned to the calculated sky frequency (ν). The local oscillator is phase-locked to ensure frequency stability.

  • Pointing and Focusing: The telescope is accurately pointed at the target coordinates. Pointing is calibrated by observing a nearby, strong source of known position. The focus is optimized to maximize signal strength.

  • Observing Mode: A position-switching or frequency-switching technique is typically employed. In position-switching, the telescope alternates between observing the target source ("on-source") and a nearby patch of empty sky ("off-source"). This allows for the subtraction of background noise from the atmosphere and the instrument itself.

  • Data Collection: The incoming signal is directed to a spectrometer (e.g., a filter bank or an autocorrelator), which splits the signal into thousands of narrow frequency channels, producing a high-resolution spectrum. Data is integrated over a period ranging from minutes to hours to achieve a sufficient signal-to-noise ratio.

3.3. Data Reduction and Analysis:

  • Calibration: The raw data is calibrated to convert the measured antenna temperature (Tₐ*) into a standardized physical unit, typically Kelvin (K). This involves observing a source of known temperature.

  • Baseline Subtraction: A polynomial function is fitted to the emission-free channels of the spectrum and subtracted to remove any residual instrumental artifacts, resulting in a flat baseline.

  • Spectral Line Analysis: The calibrated spectrum is analyzed. The presence of PN is confirmed if an emission feature appears at the expected Doppler-shifted frequency.

  • Parameter Derivation: A Gaussian profile is fitted to the detected line to measure its intensity, width, and central velocity. These parameters are then used in radiative transfer models (assuming Local Thermodynamic Equilibrium or using non-LTE methods) to derive physical properties like the column density and fractional abundance of PN.

Visualizing the Processes

To better illustrate the complex relationships in PN astrochemistry and observation, the following diagrams are provided.

PN_Formation_Destruction Key Neutral-Neutral Reactions for Interstellar PN cluster_destruction Destruction Pathway P P PN_f PN P->PN_f + CN CN CN CN->PN_f N N N->PN_f + CP CP CP CP->PN_f C_prod C PN_d PN P_prod P PN_d->P_prod + C CN_prod CN PN_d->CN_prod C_reac C

Caption: Key gas-phase formation and destruction routes for PN.

The primary formation pathways for PN in the ISM are believed to be the barrierless neutral-neutral reactions: P + CN → PN + C and N + CP → PN + C.[2][3] Conversely, a significant destruction mechanism is the reaction of PN with atomic carbon: PN + C → P + CN.[3]

Observational_Workflow PN Observational & Analysis Workflow cluster_planning 1. Planning cluster_observation 2. Observation cluster_analysis 3. Analysis select_source Select Target Source (e.g., Orion-KL) select_trans Select PN Transition (e.g., J=2-1) select_source->select_trans calc_freq Calculate Doppler-Shifted Observing Frequency select_trans->calc_freq tune_rx Tune Telescope Receiver calc_freq->tune_rx point_focus Point & Focus Telescope tune_rx->point_focus acquire_data Acquire Spectra (Position Switching) point_focus->acquire_data calibrate Calibrate Data (K) acquire_data->calibrate baseline Subtract Baseline calibrate->baseline fit_line Fit Gaussian to Line baseline->fit_line derive Derive N, χ (Radiative Transfer Model) fit_line->derive

Caption: Standard workflow for PN detection and analysis.

Conclusion

The study of interstellar PN provides critical insights into the cosmic cycle of phosphorus. Its detection, primarily in energetic star-forming regions, points to a chemistry driven by shocks and high temperatures. The detailed methodologies and data presented in this guide serve as a foundational resource for professionals engaged in astrochemistry and molecular astrophysics. Future observations with next-generation telescopes will continue to refine our understanding of PN and the broader role of phosphorus in the galaxy.

References

high-pressure phase diagram of phosphorous nitride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the High-Pressure Phase Diagram of Phosphorus Nitride

Introduction

Phosphorus nitrides represent a class of compelling materials with significant potential for applications requiring high hardness, thermal stability, and wide bandgaps. The exploration of their behavior under extreme conditions of pressure and temperature has unveiled a rich and complex phase diagram, leading to the synthesis of novel polymorphs with unique crystal structures and remarkable properties.[1][2] The use of techniques such as laser-heated diamond anvil cells (LH-DAC) has been pivotal in overcoming the high kinetic barrier associated with the strong N≡N triple bond, enabling direct chemical reactions between phosphorus and nitrogen at gigapascal pressures.[2][3][4] This guide provides a comprehensive overview of the known high-pressure phases of phosphorus nitride, details the experimental methodologies for their synthesis, and presents a summary of their key characteristics.

High-Pressure Phases of Phosphorus Nitride

Under high-pressure and high-temperature (HP-HT) conditions, the phosphorus-nitrogen system exhibits a variety of crystalline phases. The application of pressure tends to increase the coordination number of phosphorus by nitrogen, leading to denser and more incompressible structures, in accordance with the pressure-coordination rule.[3][5][6] Several polymorphs of P₃N₅ have been identified, alongside other stoichiometries like PN₂ that become stable at megabar pressures.[7]

Quantitative Data Summary

The properties of experimentally synthesized and theoretically predicted high-pressure phosphorus nitride phases are summarized below.

PhaseFormulaSynthesis Pressure (GPa)Synthesis Temperature (K)Crystal SystemSpace GroupP CoordinationBulk Modulus (K₀, GPa)Notes
α-P₃N₅ P₃N₅9.12000-2500MonoclinicCc4 (PN₄ tetrahedra)134 (calc.)Observed as an intermediate in γ-P₃N₅ synthesis; metastable up to 32.6 GPa.[3][5][8]
γ-P₃N₅ P₃N₅9.1 - 121500 - 2500OrthorhombicImm24 & 5 (PN₄, PN₅)130.27Persists up to 80 GPa at room temperature.[3][9][10]
δ-P₃N₅ P₃N₅72Laser HeatingOrthorhombicPnma6 (PN₆ octahedra)322Ultra-incompressible; transforms to α'-P₃N₅ upon decompression.[7][9]
α'-P₃N₅ P₃N₅Formed < 7Room Temp.MonoclinicP2₁/c4 (PN₄ tetrahedra)-Recovered at ambient conditions from δ-P₃N₅.[1][7]
PN₂ PN₂134Laser HeatingOrthorhombicPnnm6 (PN₆ octahedra)339 (calc.)Ultra-incompressible pernitride.[7][9]
PN₃ PN₃~10 (calc.)-OrthorhombicImmm6 (PN₆ octahedra)-Theoretically predicted metastable superconductor.[11]

Experimental Protocols

The synthesis of high-pressure phosphorus nitride phases is predominantly achieved through the direct reaction of elemental phosphorus and nitrogen within a laser-heated diamond anvil cell (LH-DAC).[2][3]

High-Pressure, High-Temperature Synthesis via LH-DAC

1. Sample Loading:

  • A diamond anvil cell (DAC), such as a BX90-type, is used to generate static high pressures.[7]

  • A small piece of elemental phosphorus (e.g., black or red phosphorus) is placed into a sample chamber drilled in a metallic gasket, which is pre-indented between the two diamond anvils.[6][7]

  • A pressure-transmitting medium, which also serves as the nitrogen source, is loaded into the chamber. Cryogenically loaded liquid nitrogen is commonly used to ensure a pure nitrogen environment.[3][6]

  • Ruby spheres or gold flakes are included in the sample chamber to serve as pressure calibrants via the ruby fluorescence method or the gold equation of state, respectively.[6]

2. Compression and Laser Heating:

  • The DAC is compressed to the target pressure, which can range from several GPa to over 100 GPa.[3][7] The pressure is monitored in situ using the aforementioned calibrants.

  • A high-power infrared laser (e.g., Nd:YAG) is focused onto the phosphorus sample to induce heating to temperatures typically between 1500 K and 2500 K.[3][8] This provides the necessary activation energy for the reaction between phosphorus and the dense nitrogen medium.[3][5]

  • The reaction is often monitored in situ.

3. In Situ Characterization:

  • Synchrotron X-ray Diffraction (XRD): Single-crystal or powder XRD is performed during and after laser heating to identify the crystal structures of the synthesized products.[3][7][9] This technique is crucial for determining lattice parameters, space groups, and identifying new phases.

  • Raman Spectroscopy: In situ Raman spectroscopy is used to probe the vibrational modes of the material, providing complementary structural information and confirming phase transitions.[3][9]

4. Decompression and Recovery:

  • After synthesis and characterization at high pressure, the sample is slowly decompressed to ambient conditions.

  • During decompression, further phase transitions can be observed, such as the transformation of δ-P₃N₅ to the recoverable α'-P₃N₅ phase below 7 GPa.[7]

  • Recovered samples can be further analyzed ex situ.

Visualizing Workflows and Phase Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the relationships between different phosphorus nitride phases.

G cluster_0 Sample Preparation cluster_1 HP-HT Reaction cluster_2 In Situ Analysis cluster_3 Product Formation P Elemental P (Black/Red) Gasket Gasket Chamber P->Gasket N2 Liquid N₂ (Pressure Medium) N2->Gasket Ruby Pressure Calibrant (Ruby/Au) Ruby->Gasket DAC Diamond Anvil Cell (Compression to >9 GPa) Gasket->DAC LH Laser Heating (>1500 K) DAC->LH XRD Synchrotron XRD LH->XRD Raman Raman Spectroscopy LH->Raman Product High-Pressure Phosphorus Nitride XRD->Product Raman->Product

Experimental workflow for HP-HT synthesis of phosphorus nitrides.

PhaseDiagram α-P₃N₅ α-P₃N₅ γ-P₃N₅ γ-P₃N₅ α-P₃N₅->γ-P₃N₅ Higher T or P > 6.5 GPa δ-P₃N₅ δ-P₃N₅ γ-P₃N₅->δ-P₃N₅ 72 GPa + Laser Heat α'-P₃N₅ α'-P₃N₅ δ-P₃N₅->α'-P₃N₅ Decompression < 7 GPa PN₂ PN₂ δ-P₃N₅->PN₂ 134 GPa + Laser Heat Elements P + N₂ Elements->α-P₃N₅ 9.1 GPa 2000-2500 K Elements->γ-P₃N₅ 9-12 GPa 1500-2500 K

Simplified high-pressure phase transitions of phosphorus nitride.

Conclusion

The high-pressure phase diagram of phosphorus nitride is a testament to the transformative power of extreme conditions in materials synthesis. Research has moved from the initial synthesis of α- and γ-P₃N₅, characterized by four- and five-fold coordinated phosphorus, to the discovery of ultra-incompressible δ-P₃N₅ and PN₂ phases containing elusive six-fold coordinated PN₆ octahedra.[3][7][10] These findings not only bridge a significant gap in the understanding of pnictogen nitrides but also highlight the potential for creating novel, superhard materials with advanced properties.[7] The ability to recover unique phases like α'-P₃N₅ at ambient conditions by using high-pressure polymorphs as precursors opens up new, previously inaccessible areas of phase space for materials discovery.[7]

References

electronic band structure calculations for P3N5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Band Structure of Triphosphorus Pentanitride (P₃N₅)

Introduction

Triphosphorus pentanitride (P₃N₅) is a binary inorganic compound notable for its rich polymorphism and its properties as a wide band-gap semiconductor. Its complex three-dimensional network structures, built from phosphorus-nitrogen polyhedra, give rise to distinct electronic properties that are of significant interest for applications in microelectronics and advanced ceramics. This document provides a comprehensive technical overview of the electronic band structure of P₃N₅, focusing on its various polymorphs as investigated through computational and experimental methodologies.

P₃N₅ exists in several polymorphic forms, with their stability being highly dependent on pressure. The ambient-pressure phase is denoted as α-P₃N₅. Under high pressure, α-P₃N₅ transforms into γ-P₃N₅ at approximately 6-11 GPa. At even higher pressures, other phases such as δ-P₃N₅ (above 67 GPa) and α'-P₃N₅ (formed upon decompression from the δ-phase) have been synthesized and characterized. The coordination of phosphorus by nitrogen atoms is a key structural differentiator among these polymorphs, ranging from tetrahedral (PN₄) in the α-phases to a mix of tetrahedral and square pyramidal (PN₅) in the γ-phase, and exclusively octahedral (PN₆) in the high-pressure δ-phase.

Methodologies for Determining Electronic Structure

The electronic band structure of P₃N₅ has been elucidated through a synergistic approach combining theoretical calculations and experimental spectroscopy.

Computational Protocols: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are the primary theoretical tool for investigating the electronic properties of P₃N₅ polymorphs.

Calculation Steps:

  • Structural Optimization: The initial step involves relaxing the crystal structure of a given P₃N₅ polymorph to find its ground-state geometry. This is achieved by minimizing the forces on the atoms and the stress on the unit cell.

  • Self-Consistent Field (SCF) Calculation: A static SCF calculation is performed on the relaxed structure using a uniform k-point grid to obtain the ground-state charge density.

  • Electronic Structure Calculation: The electronic band structure and density of states (DOS) are then calculated non-self-consistently using the charge density from the SCF step. For band structure plots, the calculation is performed along high-symmetry directions in the reciprocal space (line-mode).

Exchange-Correlation Functionals: The choice of the exchange-correlation functional is critical for accurately predicting electronic properties, especially the band gap.

  • Perdew-Burke-Ernzerhof (PBE): A common functional within the Generalized Gradient Approximation (GGA). While computationally efficient, it is known to systematically underestimate the band gap of semiconductors and insulators.

  • Heyd-Scuseria-Ernzerhof (HSE06): A hybrid functional that mixes a portion of exact Hartree-Fock exchange with a GGA functional. This approach often yields more accurate band gaps that are in better agreement with experimental values, though at a higher computational cost.

DFT_Workflow cluster_input Input Definition cluster_calculation DFT Calculation Engine cluster_output Output Analysis structure Crystal Structure (P₃N₅ Polymorph) relax Structural Relaxation (Minimize Forces/Stress) structure->relax params Calculation Parameters (Functional, Basis Set, k-points) params->relax scf Self-Consistent Field (SCF) (Ground-State Charge Density) relax->scf nscf Non-SCF Calculation (Band Structure & DOS) scf->nscf total_energy Total Energy scf->total_energy band_structure Electronic Band Structure nscf->band_structure dos Density of States (DOS) nscf->dos

Caption: Workflow for DFT-based electronic structure calculations.

Experimental Protocols: Synthesis and Spectroscopy

Experimental validation of theoretical predictions is crucial. High-pressure synthesis is used to obtain the different polymorphs, and spectroscopic techniques are employed to measure their electronic properties.

High-Pressure Synthesis:

  • Objective: To synthesize P₃N₅ polymorphs that are stable only under high-pressure and high-temperature conditions.

  • Apparatus: A laser-heated diamond anvil cell (DAC) is commonly used.

  • Procedure:

    • Precursors (e.g., elemental phosphorus and molecular nitrogen) are loaded into the DAC.

    • The sample is compressed to a target pressure (e.g., 9.1 GPa for γ-P₃N₅).

    • A laser is used to heat the sample to high temperatures (e.g., 2000-2500 K) to induce a chemical reaction.

    • The resulting products are characterized in-situ using techniques like synchrotron X-ray diffraction (XRD) and Raman spectroscopy.

Soft X-ray Spectroscopy:

  • Objective: To experimentally measure the band gap and probe the electronic density of states.

  • Methodology: This involves two complementary techniques:

    • X-ray Emission Spectroscopy (XES): Probes the occupied electronic states (valence band).

    • X-ray Absorption Spectroscopy (XAS): Probes the unoccupied electronic states (conduction band).

  • Band Gap Determination: The experimental band gap is determined by the energy difference between the valence band maximum (from XES) and the conduction band minimum (from XAS).

Experimental_Workflow cluster_synthesis High-Pressure Synthesis cluster_characterization Characterization precursors Load Precursors (P + N₂) into DAC compress Compress to Target Pressure precursors->compress heat Laser Heat to Target Temperature compress->heat product Synthesized P₃N₅ Polymorph heat->product xrd Synchrotron XRD (Structural Analysis) product->xrd spectroscopy Soft X-ray Spectroscopy (XES/XAS) product->spectroscopy band_gap Experimental Band Gap & Density of States spectroscopy->band_gap

Caption: Experimental workflow for P₃N₅ synthesis and characterization.

Electronic Properties of P₃N₅ Polymorphs

The electronic band structure, particularly the band gap, varies significantly across the different polymorphs of P₃N₅ due to their distinct crystal structures and bonding environments.

Data Presentation

The following tables summarize the key structural and electronic data for the known polymorphs of P₃N₅.

Table 1: Crystal Structure and Lattice Parameters of P₃N₅ Polymorphs.

PolymorphCrystal SystemSpace GroupLattice Parameters (Å, °)P-N Coordination
α-P₃N₅ MonoclinicC2/ca=8.33, b=4.77, c=7.86, β=105.7PN₄ Tetrahedra
γ-P₃N₅ OrthorhombicImm2a=12.87, b=2.61, c=4.40PN₄ Tetrahedra & PN₅ Pyramids
δ-P₃N₅ OrthorhombicCmc2₁a=8.70, b=4.87, c=11.23 (at 72 GPa)PN₆ Octahedra
α'-P₃N₅ MonoclinicP2₁/ca=9.26, b=4.69, c=8.27, β=104.2PN₄ Tetrahedra

Note: Lattice parameters are for ambient conditions unless otherwise stated.

Table 2: Electronic Band Gap Data for P₃N₅ Polymorphs.

PolymorphMethodFunctionalBand Gap (eV)Gap TypeReference
α-P₃N₅ Experimental (XES/XAS)-5.87 ± 0.20-
α-P₃N₅ DFTHSE064.97Indirect
α-P₃N₅ DFTPBE5.21Indirect
δ-P₃N₅ DFTPBE2.8Indirect
Discussion of Electronic Structure
  • α-P₃N₅: This is a wide band-gap insulator. Experimental measurements using soft X-ray spectroscopy firmly establish its band gap at 5.87 eV. DFT calculations confirm the indirect nature of the band gap. As expected, the PBE functional underestimates the gap compared to the experimental value, while the HSE06 hybrid functional provides a value closer to, but still lower than, the experiment. The density of states shows a high degree of covalency in the P-N bonds.

  • γ-P₃N₅: This high-pressure phase is formed by the reconstruction of α-P₃N₅ and features a more complex structure with two distinct phosphorus environments (tetrahedral and square pyramidal). While specific band gap values are not as readily available in the literature, its denser and more complex structure suggests its electronic properties will differ from the α-phase.

  • δ-P₃N₅: Synthesized at very high pressures (above 70 GPa), this polymorph is the first binary phosphorus nitride to feature exclusively six-fold coordinated phosphorus atoms (PN₆ octahedra). DFT calculations using the PBE functional predict an indirect band gap of 2.8 eV. It is important to note that this value is likely significantly underestimated due to the limitations of the PBE functional for band gap calculations. The true band gap is expected to be larger, classifying it as a semiconductor.

  • α'-P₃N₅: This phase is formed upon the decompression of δ-P₃N₅ and is stable at ambient conditions. Its structure consists of PN₄ tetrahedra, similar to α-P₃N₅, but with a unique arrangement and a 12.4% higher density. Detailed electronic structure calculations for this recently discovered polymorph are still forthcoming but are necessary to understand its potential applications.

Polymorph_Relationships alpha α-P₃N₅ (Ambient Pressure) PN₄ Tetrahedra gamma γ-P₃N₅ (High Pressure, ~6-11 GPa) PN₄ & PN₅ Polyhedra alpha->gamma Compression delta δ-P₃N₅ (Very High Pressure, >67 GPa) PN₆ Octahedra gamma->delta Further Compression alpha_prime α'-P₃N₅ (Metastable, from δ) PN₄ Tetrahedra delta->alpha_prime Decompression

Caption: Pressure-induced transformations between P₃N₅ polymorphs.

Conclusion

The electronic structure of P₃N₅ is intrinsically linked to its complex polymorphism. The ambient pressure α-phase is a wide band-gap insulator, while high-pressure polymorphs like δ-P₃N₅ exhibit smaller, yet still significant, semiconductor band gaps. The primary method for theoretical investigation is Density Functional Theory, where the choice of functional (e.g., PBE vs. HSE06) is critical for obtaining accurate band gap predictions. These computational studies, when combined with experimental synthesis and advanced spectroscopic measurements, provide a robust framework for understanding and predicting the electronic properties of this versatile material. Further research into the electronic band structure of the more recently discovered α'-P₃N₅ phase will be valuable for exploring its potential technological applications.

An In-depth Technical Guide to the Vibrational Modes of Crystalline Phosphorus Nitride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational modes of crystalline phosphorus nitride (P₃N₅). It delves into the synthesis of various polymorphs, the experimental protocols for their characterization, and a detailed analysis of their vibrational spectra. This document is intended to serve as a valuable resource for researchers and scientists working with phosphorus nitride and related materials.

Introduction to Crystalline Phosphorus Nitride

Phosphorus nitride (P₃N₅) is a binary compound of phosphorus and nitrogen that exhibits a range of crystalline structures, each with unique physical and chemical properties.[1][2] These materials are characterized by a three-dimensional network of corner-sharing PN₄ tetrahedra.[1][3] The arrangement of these tetrahedra and the connectivity between nitrogen and phosphorus atoms give rise to several polymorphs, including α-P₃N₅, β-P₃N₅, γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅.[2][4][5] The study of the vibrational modes of these crystalline structures through infrared (IR) and Raman spectroscopy provides crucial insights into their bonding, symmetry, and lattice dynamics.

Synthesis of Crystalline Phosphorus Nitride Polymorphs

The synthesis of different P₃N₅ polymorphs requires specific reaction conditions, often involving high temperatures and pressures.

Synthesis of α-P₃N₅ and β-P₃N₅

The α and β phases are typically synthesized at near-ambient pressures. A common laboratory method involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[1]

Experimental Protocol:

  • Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) are sealed in an evacuated quartz ampule.[1]

  • The reaction mixture is heated in a tube furnace to 770 K for 12 hours, followed by 1050 K for 24 hours.[1]

  • The ampule is cooled with liquid nitrogen to condense the gaseous hydrogen chloride byproduct.[1]

  • The ampule is opened under a pure argon atmosphere.[1]

  • Surface deposits are removed by heating in a vacuum at 500 K, yielding a fine, colorless crystalline powder of P₃N₅.[1] At temperatures below 1000 K, amorphous samples are typically obtained.[1]

Another established method is the reaction of phosphorus pentachloride (PCl₅) with ammonia (B1221849) (NH₃) at temperatures between 200 °C and 300 °C.[2]

High-Pressure Synthesis of γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅

The high-pressure polymorphs are synthesized from elemental phosphorus and nitrogen or by the transformation of other P₃N₅ phases in a laser-heated diamond anvil cell (DAC).[5][6][7]

Experimental Protocol (General for High-Pressure Synthesis):

  • A diamond anvil cell (DAC) is loaded with a starting material, such as red or black phosphorus.[5]

  • The sample chamber is filled with a pressure-transmitting medium, which also acts as the nitrogen source (e.g., molecular nitrogen).

  • The pressure is increased to the desired level (e.g., >12 GPa for γ-P₃N₅, 72 GPa for δ-P₃N₅).[5][6]

  • The sample is heated to high temperatures (e.g., >2000 K) using a laser.[7]

  • The synthesized phase is characterized in-situ using techniques like X-ray diffraction and Raman spectroscopy.[5][6]

  • δ-P₃N₅ transforms into the novel α'-P₃N₅ solid upon decompression below 7 GPa, which is stable at ambient conditions.[5][8]

Vibrational Spectroscopy of Crystalline Phosphorus Nitride

Vibrational spectroscopy is a powerful tool to probe the structural characteristics of P₃N₅ polymorphs. The observed Raman and infrared active modes are directly related to the symmetry of the crystal lattice and the nature of the P-N bonds.

Infrared Spectroscopy

Infrared spectroscopy of crystalline P₃N₅ reveals characteristic absorption bands corresponding to P-N stretching and bending vibrations.

Experimental Protocol (FT-IR Spectroscopy):

  • A small amount of the crystalline P₃N₅ powder is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Alternatively, for Attenuated Total Reflectance (ATR)-IR spectroscopy, the powder is placed directly on the ATR crystal.

  • The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The spectral range typically covers 400 cm⁻¹ to 4000 cm⁻¹.

Table 1: Summary of Infrared Absorption Data for Crystalline P₃N₅

Vibrational ModeWavenumber (cm⁻¹)Reference
P-N Stretching~950 and ~1350 (broad bands that split in crystalline samples)[1]
P-N Stretching800 - 1200[2]
Bending Modes400 - 600[2]
Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying high-pressure phases in a diamond anvil cell.

Experimental Protocol (Raman Spectroscopy):

  • The crystalline P₃N₅ sample is placed on a microscope slide or, for high-pressure studies, within a diamond anvil cell.[6]

  • A laser of a specific wavelength (e.g., 407 nm) is focused on the sample.[9]

  • The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.

  • For high-pressure measurements, the pressure is determined using the ruby fluorescence method.

Table 2: Summary of Raman Spectroscopy Data for Crystalline P₃N₅ Polymorphs

PolymorphPressureWavenumber (cm⁻¹)Reference
α-P₃N₅Ambient350, 520, 780[2]
γ-P₃N₅High PressureNot specified in detail in the provided abstracts[6][7]
δ-P₃N₅82 GPa416, 626, 673, 838[10]

Visualizing Experimental and Logical Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the study of crystalline phosphorus nitride.

experimental_workflow Experimental Workflow for Vibrational Analysis of Crystalline P3N5 cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of P3N5 Polymorph (e.g., via (PNCl2)3 + NH4Cl or high pressure) purification Purification and Sample Preparation synthesis->purification xrd X-ray Diffraction (XRD) (Phase Identification) purification->xrd Structural Confirmation ftir FTIR Spectroscopy (IR-active modes) purification->ftir Vibrational Analysis raman Raman Spectroscopy (Raman-active modes) purification->raman Vibrational Analysis structure_corr Structure-Spectrum Correlation xrd->structure_corr data_proc Data Processing and Peak Assignment ftir->data_proc raman->data_proc data_proc->structure_corr

Experimental workflow for P3N5 analysis.

phase_relationships Phase Relationships of Crystalline P3N5 alpha_beta α-P3N5 / β-P3N5 gamma γ-P3N5 alpha_beta->gamma High Pressure (>12 GPa) & High Temperature delta δ-P3N5 gamma->delta Higher Pressure (72 GPa) & High Temperature alpha_prime α'-P3N5 delta->alpha_prime Decompression (<7 GPa)

Phase relationships of P3N5 polymorphs.

Conclusion

The vibrational spectroscopy of crystalline phosphorus nitride provides a deep understanding of the structure and bonding in its various polymorphs. This guide has summarized the key synthetic routes and spectroscopic data for α-, β-, γ-, δ-, and α'-P₃N₅. The presented experimental protocols and workflows offer a practical framework for researchers in the field. Further investigations, particularly detailed theoretical calculations of the phonon modes for all polymorphs, will continue to enhance our understanding of these fascinating materials.

References

Unveiling Novel Phosphorus Nitride Polymorphs Under Extreme Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of new phosphorus nitride polymorphs discovered under high-pressure, high-temperature conditions. The exploration of these novel materials, driven by advancements in experimental techniques, opens up new avenues for the development of advanced materials with exceptional properties. This document details the experimental protocols, summarizes key quantitative data, and visualizes the complex relationships and processes involved in their discovery.

Introduction to High-Pressure Phosphorus Nitrides

The field of high-pressure chemistry has recently unveiled a fascinating landscape of novel phosphorus nitride compounds.[1][2][3][4] By subjecting elemental phosphorus and nitrogen to extreme pressures and temperatures, researchers have synthesized several new polymorphs, moving beyond the previously known α-P3N5 and γ-P3N5 phases.[2][5] These discoveries are significant as they introduce materials with unique crystal structures and properties, including ultra-incompressibility.[6][7] This guide focuses on the recently discovered α′-P3N5, δ-P3N5, and PN2 polymorphs, which feature phosphorus atoms with higher coordination numbers, a characteristic long sought after in binary pnictogen nitrides.[6][8]

Newly Discovered High-Pressure Polymorphs of Phosphorus Nitride

Recent investigations into the phosphorus-nitrogen system at pressures extending up to the megabar regime have led to the synthesis of three new phosphorus nitride phases: α′-P3N5, δ-P3N5, and PN2.[6][8] These discoveries mark a significant advancement in the field, as δ-P3N5 and PN2 are the first binary phosphorus nitrides to feature the elusive PN6 octahedra.[6]

δ-P3N5: A High-Density Polymorph

Synthesized at approximately 72 GPa and temperatures exceeding 2600 K, δ-P3N5 possesses a monoclinic crystal structure (space group C2/c).[6] Its structure can be described as a distorted hexagonal close-packed arrangement of nitrogen atoms with phosphorus atoms occupying three-fifths of the octahedral voids.[6] This phase is notably dense and exhibits high incompressibility, with a bulk modulus calculated to be 322(6) GPa.[6][7] However, δ-P3N5 is not recoverable at ambient conditions and transforms into α′-P3N5 when the pressure is reduced to below 7 GPa.[6]

α′-P3N5: A Metastable Polymorph

The α′-P3N5 polymorph is formed upon the decompression of δ-P3N5 and is stable at ambient conditions.[6][7] While it shares the same PN4 tetrahedral units and atomic coordination as the α-P3N5 polymorph, it is significantly denser (by 12.4%).[6] The formation of α′-P3N5 highlights how high-pressure synthesis can unlock pathways to novel materials that are inaccessible through conventional methods.[8]

PN2: A Pernitride with Extreme Incompressibility

At even higher pressures, around 134 GPa, and temperatures above 2600 K, a new stoichiometry, PN2, is formed.[6] This pernitride features PN6 octahedra cross-linked by nitrogen dimers, with each nitrogen atom forming three P-N bonds and one N-N single bond.[6] The PN2 phase is characterized by its remarkable incompressibility, with a predicted bulk modulus of 339.0 GPa, classifying it as an ultra-incompressible solid.[6] Attempts to decompress PN2 have shown it to be stable down to at least 109 GPa.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the newly discovered phosphorus nitride polymorphs, providing a basis for comparison of their synthesis conditions and structural properties.

PolymorphSynthesis Pressure (GPa)Synthesis Temperature (K)Crystal SystemSpace Group
δ-P3N572 - 118[6][8]> 2600[6]Monoclinic[6]C2/c[6]
α′-P3N5Formed on decompression of δ-P3N5 below 7 GPa[6]N/AMonoclinicP21/c
PN2134[6]> 2600[6]MonoclinicP21/c
PolymorphBulk Modulus (K0) (GPa)Volume per Formula Unit (V0) (ų)Key Structural Features
δ-P3N5322(6)[6][7]245.7(6)[7]Distorted hcp of N with P in 3/5 of octahedral voids, forming PN6 octahedra.[6]
α′-P3N5Not Reported~215 (at 1 bar)[7]Composed of PN4 tetrahedra; 12.4% denser than α-P3N5.[6]
PN2339.0[6]86.3[6]Contains PN6 octahedra and pernitride ([N2]4-) units.[6]

Experimental Protocols

The synthesis of these novel phosphorus nitride polymorphs relies on advanced high-pressure and high-temperature techniques, primarily utilizing a laser-heated diamond anvil cell (LH-DAC).[1][2][5]

Sample Preparation and Loading
  • Starting Materials : High-purity red or black phosphorus is used as the phosphorus source.[6] Gaseous molecular nitrogen serves as the nitrogen source.[6]

  • Diamond Anvil Cell (DAC) Preparation : BX90-type diamond anvil cells are typically used to generate the required high pressures.[6][8]

  • Loading : A small sample of phosphorus is placed into the sample chamber of the DAC. The cell is then cryogenically loaded with nitrogen to ensure a nitrogen-rich environment.[6]

High-Pressure Synthesis
  • Compression : The DAC is gradually compressed to the target pressure, which can range from 72 GPa to 137 GPa.[6]

  • Laser Heating : Once the desired pressure is reached, the sample is heated to temperatures exceeding 2600 K using a high-power laser.[6] This high temperature is crucial for overcoming the kinetic barriers to reaction between phosphorus and nitrogen.

  • Reaction : The combination of high pressure and high temperature induces a direct chemical reaction between phosphorus and nitrogen, leading to the formation of the new crystalline polymorphs.[1][2]

In-Situ Characterization
  • Synchrotron X-ray Diffraction (XRD) : Single-crystal or powder X-ray diffraction is performed in-situ (while the sample is under pressure) at synchrotron facilities.[6] This technique is essential for determining the crystal structure of the newly formed phases.

  • Raman Spectroscopy : Raman spectroscopy is used to probe the vibrational modes of the material, providing complementary information about the local bonding environment and confirming the formation of new phases.[9]

Decompression and Recovery
  • Controlled Decompression : The pressure on the DAC is slowly released to observe the stability of the high-pressure phases and to identify any phase transformations that occur upon decompression.[6]

  • Ambient Condition Analysis : If a phase is recoverable to ambient conditions, as is the case with α′-P3N5, further ex-situ characterization can be performed.[6]

Visualizing Synthesis and Phase Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the pressure-induced phase transitions in the phosphorus-nitrogen system.

experimental_workflow cluster_loading Sample Preparation cluster_synthesis High-Pressure Synthesis cluster_characterization In-Situ Characterization cluster_decompression Decompression & Recovery start Starting Materials (Red/Black Phosphorus + N2 Gas) load Loading into Diamond Anvil Cell (DAC) start->load compress Compression to Target Pressure (72 - 137 GPa) load->compress heat Laser Heating (>2600 K) compress->heat react Formation of New Polymorphs (δ-P3N5, PN2) heat->react xrd Synchrotron X-ray Diffraction (XRD) react->xrd raman Raman Spectroscopy react->raman decompress Controlled Decompression xrd->decompress transform Phase Transformation (δ-P3N5 -> α′-P3N5) decompress->transform recover Recovery of Metastable Phase (α′-P3N5 at 1 bar) transform->recover

Caption: Experimental workflow for the synthesis of new phosphorus nitride polymorphs.

phase_transitions P_N2 Phosphorus + N2 (Ambient Conditions) gamma_P3N5 γ-P3N5 (~9.1 GPa, 2000-2500 K) P_N2->gamma_P3N5 High P, High T delta_P3N5 δ-P3N5 (72 GPa, >2600 K) gamma_P3N5->delta_P3N5 Higher P, T (Progressive Nitridation) alpha_prime_P3N5 α′-P3N5 (< 7 GPa, Decompression) delta_P3N5->alpha_prime_P3N5 Decompression PN2 PN2 (134 GPa, >2600 K) delta_P3N5->PN2 Further Increase in P and T

Caption: Pressure-induced phase transitions in the phosphorus-nitrogen system.

Conclusion

The discovery of new high-pressure polymorphs of phosphorus nitride, including δ-P3N5, α′-P3N5, and PN2, has significantly expanded our understanding of the chemistry of pnictogen nitrides.[1][6][8] The use of advanced experimental techniques like the laser-heated diamond anvil cell has been instrumental in accessing these novel phases.[2] The unique structural features of these materials, particularly the presence of PN6 octahedra, lead to remarkable properties such as ultra-incompressibility.[6] The ability to recover metastable phases like α′-P3N5 at ambient conditions opens up possibilities for their application in various technological fields.[6][8] Further research into this fascinating system is expected to uncover more novel materials with tailored properties.

References

A Quantum Chemical Perspective on the Phosphorus-Nitrogen Bond: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorus-nitrogen (PN) bond is a fundamental interaction in chemistry, underpinning the structure and reactivity of a diverse array of molecules, from inorganic polymers and flame retardants to biologically active compounds and ligands in catalysis. The nuanced nature of this bond, which can range from a classic single bond to a triple bond, dictates the geometry, stability, and electronic properties of these molecules. Understanding the intricacies of PN bonding is therefore crucial for the rational design of new materials and therapeutic agents.

This technical guide provides an in-depth exploration of the PN bond through the lens of modern quantum chemical methods. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical tools available to dissect and understand this critical chemical linkage. By presenting quantitative data, detailed methodologies, and clear visualizations, this guide aims to bridge the gap between computational theory and practical application in the laboratory.

Theoretical Methods for Interrogating the PN Bond

The characterization of the PN bond relies on a suite of sophisticated quantum chemical techniques that provide insights into its electronic structure and energetic properties. The primary methods employed are geometry optimization and vibrational frequency calculations, which yield fundamental information about the molecular structure and the strength of the bond. To gain a deeper understanding of the nature of the interaction, several analytical methods are commonly applied to the calculated wave function.

Natural Bond Orbital (NBO) Analysis: This method translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling the familiar Lewis structures. NBO analysis provides quantitative information about the hybridization of the atomic orbitals involved in the PN bond, the bond polarity, and the extent of electron delocalization through donor-acceptor interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method that analyzes the topology of the electron density to partition a molecule into atomic basins. By examining the properties of the electron density at the bond critical point (BCP) between the phosphorus and nitrogen atoms, one can characterize the nature of the interaction. Key descriptors include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), which help to distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.

Energy Decomposition Analysis (EDA): EDA is a valuable tool for dissecting the total interaction energy between two fragments—in this case, a phosphorus-containing fragment and a nitrogen-containing fragment—into physically meaningful components. A typical EDA scheme partitions the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. The orbital interaction term, which represents the covalent contribution to the bond, can be further decomposed into contributions from σ and π orbitals, providing a detailed picture of the bonding mechanism.

Data Presentation: A Comparative Analysis of PN Bonds

To illustrate the utility of these quantum chemical methods, the following tables summarize key computed properties for simple molecules representing PN single, double, and triple bonds. These molecules, aminophosphine (B1255530) (H₂P-NH₂), phosphinidene-amine (HP=NH), and phosphorus mononitride (P≡N), serve as archetypal examples of the different bonding motifs. The data has been compiled from various high-level theoretical studies to provide a comparative overview.

Molecular Property H₂P-NH₂ (Single Bond) HP=NH (Double Bond) P≡N (Triple Bond) Computational Method
PN Bond Length (Å) ~1.70~1.561.491Various (e.g., MP2, CCSD(T))
PN Vibrational Frequency (cm⁻¹) ~900~11001337Various (e.g., DFT, MP2)
PN Bond Dissociation Energy (kcal/mol) ~80~120~117G3X, B3LYP

Table 1: Comparison of Key Molecular Properties for PN Single, Double, and Triple Bonds. This table highlights the expected trends of decreasing bond length and increasing vibrational frequency with increasing bond order. The bond dissociation energies also generally increase with bond order, reflecting the greater strength of multiple bonds.

NBO Parameter H₂P-NH₂ (Single Bond) HP=NH (Double Bond) P≡N (Triple Bond) Computational Method
Wiberg Bond Index ~0.9~1.8~2.7B3LYP/6-311+G(d,p)
Natural Charge on P +0.4 to +0.6+0.2 to +0.4-0.2 to 0.0B3LYP/6-311+G(d,p)
Natural Charge on N -0.8 to -1.0-0.6 to -0.8+0.2 to 0.0B3LYP/6-311+G(d,p)

Table 2: Natural Bond Orbital (NBO) Analysis of PN Bonds. The Wiberg Bond Index, a measure of bond order, clearly reflects the single, double, and triple bond character of the selected molecules. The natural charges reveal a significant polarity in the single and double bonds, with phosphorus being electropositive and nitrogen electronegative. In the triple bond of P≡N, the charge distribution is much less polarized.

QTAIM Parameter at BCP H₂P-NH₂ (Single Bond) HP=NH (Double Bond) P≡N (Triple Bond) Computational Method
Electron Density, ρ(r) ~0.20~0.35~0.45B3LYP/6-311+G(d,p)
Laplacian of ρ(r), ∇²ρ(r) NegativeNegativeNegativeB3LYP/6-311+G(d,p)
Total Energy Density, H(r) NegativeNegativeNegativeB3LYP/6-311+G(d,p)

Table 3: Quantum Theory of Atoms in Molecules (QTAIM) Analysis of PN Bonds. The increasing electron density at the bond critical point (BCP) from single to triple bond is indicative of increasing bond strength and covalency. The negative values of the Laplacian and total energy density for all three bond types are characteristic of shared-shell (covalent) interactions.

EDA Component (kcal/mol) H₂P-NH₂ (Single Bond) HP=NH (Double Bond) P≡N (Triple Bond) Computational Method
Electrostatic Interaction AttractiveAttractiveAttractiveBP86/TZ2P
Pauli Repulsion RepulsiveRepulsiveRepulsiveBP86/TZ2P
Orbital Interaction Dominantly Attractive (σ)Strongly Attractive (σ + π)Very Strongly Attractive (σ + 2π)BP86/TZ2P

Table 4: Energy Decomposition Analysis (EDA) of PN Bonds. This table qualitatively illustrates how the nature of the orbital interaction changes with bond order. While the electrostatic interaction is always attractive and the Pauli repulsion is always repulsive, the orbital interaction term becomes increasingly dominant and involves contributions from π orbitals as the bond order increases from single to triple.

Methodologies

A typical quantum chemical study of PN bonding involves a series of well-defined computational steps. The following provides a generalized protocol for such an investigation.

1. Molecular Structure Generation: The initial step involves building the three-dimensional structure of the PN-containing molecule of interest. This can be done using molecular modeling software.

2. Geometry Optimization: The initial structure is then optimized to find the minimum energy geometry. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP, and a sufficiently large basis set, for example, 6-311+G(d,p). The optimization process is complete when the forces on all atoms are close to zero and the energy has converged.

3. Vibrational Frequency Calculation: Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and second, to obtain the vibrational frequencies, including the PN stretching frequency, which is a key indicator of bond strength.

4. Wavefunction Analysis: With the optimized geometry and converged wavefunction, the detailed bonding analysis can be performed.

  • NBO Analysis: This is typically requested as a post-processing step in the quantum chemistry software. The output will provide information on natural charges, bond orders (e.g., Wiberg Bond Index), and the composition of the natural bond orbitals.
  • QTAIM Analysis: This requires specialized software that can read the wavefunction file from the quantum chemistry calculation. The analysis will locate the bond critical points and calculate the topological properties of the electron density at these points.
  • EDA: This analysis is performed by defining the molecule as two interacting fragments (one containing the P atom and the other the N atom). The calculation then partitions the interaction energy between these fragments into the various components.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships in the quantum chemical study of PN bonding.

experimental_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Bonding Analysis cluster_output Output & Interpretation mol_struct 1. Molecular Structure Generation comp_details 2. Define Computational Method & Basis Set mol_struct->comp_details geom_opt 3. Geometry Optimization comp_details->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc nbo 5a. NBO Analysis freq_calc->nbo qtaim 5b. QTAIM Analysis freq_calc->qtaim eda 5c. EDA freq_calc->eda results 6. Quantitative Data & Interpretation nbo->results qtaim->results eda->results

A typical workflow for the quantum chemical study of PN bonding.

eda_components cluster_components Energy Components total_interaction Total Interaction Energy electrostatic Electrostatic Interaction total_interaction->electrostatic = pauli Pauli Repulsion total_interaction->pauli + orbital Orbital Interaction (Covalent) total_interaction->orbital +

Components of Energy Decomposition Analysis (EDA).

nbo_analysis cluster_nbo NBO Analysis Output wavefunction Molecular Wavefunction lewis_structure Lewis Structure (Bonds, Lone Pairs) wavefunction->lewis_structure hybridization Hybridization wavefunction->hybridization charges Natural Charges wavefunction->charges delocalization Donor-Acceptor Interactions wavefunction->delocalization

Key outputs of a Natural Bond Orbital (NBO) analysis.

Conclusion

The quantum chemical study of PN bonding offers a powerful and insightful approach to understanding the fundamental nature of this important chemical linkage. Through the application of methods such as NBO, QTAIM, and EDA, researchers can move beyond simple structural representations to a quantitative and nuanced understanding of the electronic interactions that govern molecular properties. The data and methodologies presented in this guide provide a framework for the investigation of PN-containing systems, with the ultimate goal of facilitating the design and development of novel molecules with tailored functionalities for a wide range of applications in materials science and drug discovery. The continued development of computational methods promises even greater accuracy and predictive power, further solidifying the role of theoretical chemistry as an indispensable tool in modern chemical research.

Synthesis of High-Pressure Phosphorus Nitride Phases: A Technical Guide to α′-P3N5 and δ-P3N5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and properties of two high-pressure polymorphs of phosphorus nitride, α′-P3N5 and δ-P3N5. The synthesis of these materials, achieved under extreme conditions, opens new avenues for the exploration of novel materials with exceptional properties. This document details the experimental protocols, presents key quantitative data in a comparative format, and visualizes the synthesis workflows.

Introduction to High-Pressure Phosphorus Nitrides

Phosphorus nitrides are a class of binary compounds that have garnered significant interest due to their potential for exceptional hardness, thermal stability, and wide bandgaps. High-pressure synthesis techniques, particularly using laser-heated diamond anvil cells (LH-DAC), have been instrumental in accessing novel phases that are not stable under ambient conditions.[1][2][3] Among these, δ-P3N5 and α′-P3N5 represent significant discoveries.

δ-P3N5 is a high-density, ultra-incompressible phase synthesized directly from the elements at pressures exceeding 70 GPa.[4][5][6] Its structure is composed of a dense three-dimensional network of PN6 octahedra, a coordination motif that was long sought after in phosphorus nitrides.[4][5] This unique crystal structure is responsible for its remarkable incompressibility.[4][5]

α′-P3N5 , in contrast, is a metastable polymorph that is not directly synthesized at high pressure but rather forms during the decompression of δ-P3N5 to pressures below 7 GPa.[4][6] Remarkably, α′-P3N5 is stable at ambient conditions, allowing for its ex-situ characterization.[4][6] Its structure is based on PN4 tetrahedra, yet it is significantly denser than the ambient pressure polymorph, α-P3N5.[4][5] The formation of α′-P3N5 highlights the use of high-pressure synthesis to access novel materials with unique properties that can be retained at ambient conditions.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and properties of α′-P3N5 and δ-P3N5, facilitating a direct comparison between the two phases.

Table 1: Synthesis Parameters for δ-P3N5

ParameterValueReference
Pressure72 GPa[4][6]
Pressure118 GPa[4][5]
Temperature> 2000 K[4]
Starting MaterialsRed Phosphorus and molecular Nitrogen[4][5]
Synthesis EnvironmentLaser-Heated Diamond Anvil Cell (LH-DAC)[1][2][4]

Table 2: Formation and Properties of α′-P3N5

ParameterValueReference
Formation ConditionDecompression of δ-P3N5 below 7 GPa[4][6]
StabilityStable at ambient conditions[4][6]
Crystal SystemMonoclinic[4]
Space GroupP2₁/c[4]
Lattice Parameters (at 1 bar)a = 9.2557(6) Å, b = 4.6892(3) Å, c = 8.2674(6) Å, β = 104.160(6)°[4]
Unit Cell Volume (at 1 bar)347.92(5) ų[4]
Calculated Bulk Modulus (K₀)95.4 GPa[4]
Density3.11 g/cm³[7]

Table 3: Properties of δ-P3N5

ParameterValueReference
Crystal StructureComposed of PN6 octahedra[4][6]
Bulk Modulus (K₀)322(6) GPa[4][5][6]
IncompressibilityUltra-incompressible[4][5]
Band Gap (calculated, PBE)3.45 eV (direct)[4]
Density (at 72 GPa)5.27 g/cm³[7]

Experimental Protocols

The synthesis of δ-P3N5 and its subsequent transformation to α′-P3N5 are achieved through a multi-step process involving high-pressure and high-temperature techniques.

Synthesis of δ-P3N5

The direct chemical reaction between phosphorus and nitrogen under extreme conditions is the primary method for synthesizing δ-P3N5.[1][2][3]

Methodology:

  • Sample Loading: A small chip of a phosphorus precursor, such as black or red phosphorus, is loaded into the sample chamber of a diamond anvil cell (DAC).[8][9]

  • Pressure Medium and Nitridation: The DAC is then loaded with molecular nitrogen, which serves as both the nitrogen source and the pressure-transmitting medium.[10]

  • Compression: The sample is compressed to the target pressure, typically in the range of 72 GPa to 118 GPa.[4][5]

  • Laser Heating: While at high pressure, the sample is heated to temperatures exceeding 2000 K using a focused laser beam.[4] This high temperature provides the activation energy for the reaction between phosphorus and nitrogen.

  • In-situ Characterization: The formation of δ-P3N5 is monitored and confirmed in-situ using techniques such as synchrotron single-crystal X-ray diffraction (SC-XRD) and Raman spectroscopy.[4][8]

Formation of α′-P3N5

The α′-P3N5 phase is obtained by the controlled decompression of the newly synthesized δ-P3N5.

Methodology:

  • Decompression: Following the synthesis of δ-P3N5 at high pressure and temperature, the laser heating is turned off, and the pressure in the DAC is gradually released.

  • Phase Transformation: As the pressure drops below approximately 7 GPa, δ-P3N5 undergoes a phase transformation to the α′-P3N5 structure.[4][6]

  • Recovery to Ambient Conditions: The pressure is further reduced to ambient conditions. The α′-P3N5 phase is found to be quenchable and stable at 1 bar.[4]

  • Ex-situ Analysis: The recovered α′-P3N5 sample can then be analyzed using various ex-situ techniques to determine its crystal structure and properties.[4]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes.

Synthesis_of_delta_P3N5 cluster_0 High-Pressure Synthesis of δ-P3N5 start Start: Phosphorus Precursor (Red or Black Phosphorus) load_dac Load into Diamond Anvil Cell (DAC) with Molecular Nitrogen start->load_dac compress Compress to Target Pressure (72 - 118 GPa) load_dac->compress heat Laser Heat to > 2000 K compress->heat reaction Direct Reaction: P + N₂ → δ-P₃N₅ heat->reaction characterize In-situ Characterization (SC-XRD, Raman) reaction->characterize end_delta Result: δ-P₃N₅ Phase characterize->end_delta

Caption: Experimental workflow for the high-pressure, high-temperature synthesis of δ-P3N5.

Formation_of_alpha_prime_P3N5 cluster_1 Formation of α′-P3N5 via Decompression start_delta Start: Synthesized δ-P₃N₅ at High Pressure decompress Gradual Decompression start_delta->decompress transform Phase Transformation (at P < 7 GPa) decompress->transform recover Recover to Ambient Pressure transform->recover end_alpha_prime Result: α′-P₃N₅ Phase (Stable at 1 bar) recover->end_alpha_prime

Caption: Workflow illustrating the formation of α′-P3N5 upon decompression of δ-P3N5.

Conclusion

The synthesis of δ-P3N5 and the subsequent discovery of the metastable α′-P3N5 phase represent significant advancements in the field of high-pressure materials science. The use of laser-heated diamond anvil cells has enabled the exploration of the phosphorus-nitrogen system at unprecedented pressures, leading to the formation of materials with novel structures and exceptional properties. The stability of α′-P3N5 at ambient conditions is particularly noteworthy, as it provides a pathway for harnessing the unique characteristics of high-pressure materials in practical applications. This guide provides the foundational knowledge for researchers to further investigate these and other fascinating high-pressure materials.

References

Characterization of α- and γ-P3N5 Polymorphs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and properties of two key polymorphs of triphosphorus pentanitride, α-P3N5 and γ-P3N5. This document is intended to serve as a core resource, presenting detailed experimental protocols, comparative data, and visual representations of synthetic pathways and analytical workflows.

Introduction to P3N5 Polymorphs

Triphosphorus pentanitride (P3N5) is a binary phosphorus nitride that exists in several polymorphic forms, each exhibiting distinct structural and physical properties. The α- and γ-polymorphs are of particular interest due to their unique three-dimensional network structures built from PN4 tetrahedra and, in the case of the γ-phase, PN5 square pyramids. Understanding the synthesis and characterizing the differences between these polymorphs is crucial for their potential application in materials science.

Data Presentation: Comparative Properties of α- and γ-P3N5

The quantitative data for α- and γ-P3N5 are summarized in the tables below for straightforward comparison.

Table 1: Crystallographic Data of α- and γ-P3N5

Propertyα-P3N5γ-P3N5
Crystal SystemMonoclinicOrthorhombic
Space GroupCc (No. 9)Imm2 (No. 44)
Lattice Parameters (a)8.11 Å4.88 Å
Lattice Parameters (b)4.86 Å7.56 Å
Lattice Parameters (c)9.13 Å8.02 Å
β111.9°90°
Z (Formula units/cell)42
Density (calculated)2.77 g/cm³3.66 g/cm³
Coordination of PPN4 tetrahedraPN4 tetrahedra and PN5 square pyramids
ConnectivityCorner- and edge-sharing PN4 tetrahedraEdge-sharing PN5 units forming layers connected by PN4 tetrahedra

Table 2: Spectroscopic and Thermal Properties of α- and γ-P3N5

Propertyα-P3N5γ-P3N5
IR Spectroscopy
P-N Stretching ModesBroad bands around 950 cm⁻¹ and 1350 cm⁻¹Not explicitly detailed in the provided search results.
Raman Spectroscopy Not explicitly detailed in the provided search results.Characterized at high pressures, showing distinct vibrational modes.
³¹P MAS NMR Multiple signals indicating different P environmentsNot explicitly detailed in the provided search results.
¹⁵N MAS NMR Signals corresponding to N atoms bonded to two and three P atomsNot explicitly detailed in the provided search results.
Thermal Stability Decomposes above 1100 KSynthesized at high temperatures (1500 °C)

Experimental Protocols

Synthesis of α-P3N5

This protocol is based on the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl).[1]

Materials:

  • Hexachlorocyclotriphosphazene ((PNCl₂)₃), purified by sublimation.

  • Ammonium chloride (NH₄Cl), purified by sublimation.

  • Thick-walled quartz ampule (e.g., 150 mm length, 10 mm inner diameter).

  • Schlenk line or glovebox with a purified argon atmosphere.

  • Tube furnace.

  • Liquid nitrogen.

Procedure:

  • Under an inert argon atmosphere, place stoichiometric amounts of (PNCl₂)₃ and NH₄Cl with a molar ratio of 1:2 into a quartz ampule.

  • Evacuate the ampule and seal it.

  • Place the sealed ampule in a tube furnace and heat for 12 hours at 770 K.

  • Increase the temperature to 1050 K and maintain for 24 hours.

  • After the reaction, cool the ampule with liquid nitrogen to condense the gaseous hydrogen chloride byproduct.

  • Carefully open the ampule under a pure argon atmosphere.

  • Remove surface deposits of unreacted starting materials and HCl by heating the product in a vacuum at 500 K.

  • The resulting product is a fine, crystalline, colorless powder of α-P3N5.

High-Pressure, High-Temperature Synthesis of γ-P3N5

This protocol describes the conversion of α-P3N5 to γ-P3N5 under high-pressure and high-temperature conditions.[2]

Materials and Equipment:

  • α-P3N5 powder.

  • Diamond anvil cell (DAC).

  • Laser heating system.

  • System for in-situ synchrotron X-ray diffraction or Raman spectroscopy.

Procedure:

  • Load the α-P3N5 sample into the diamond anvil cell.

  • Increase the pressure to approximately 11 GPa.

  • While maintaining the pressure, heat the sample to around 1500 °C using a laser heating system.

  • The transformation to γ-P3N5 occurs under these conditions.

  • The product can be characterized in-situ at high pressure or recovered to ambient conditions for further analysis.

Characterization Methods

3.3.1. X-ray Diffraction (XRD):

  • A powdered sample of the P3N5 polymorph is mounted for analysis.

  • For ambient pressure measurements, a standard powder diffractometer is used.

  • For high-pressure studies, the sample within the diamond anvil cell is analyzed using synchrotron X-ray radiation to obtain diffraction patterns at various pressures.

  • The diffraction patterns are then used for phase identification and structural refinement (e.g., Rietveld refinement) to determine lattice parameters and atomic positions.[2][3]

3.3.2. Raman Spectroscopy:

  • The P3N5 sample is placed under a confocal Raman microscope.

  • A laser (e.g., 632.8 nm He-Ne laser) is focused on the sample.[4]

  • The scattered light is collected and analyzed to obtain the Raman spectrum, which provides information about the vibrational modes of the material.

  • For high-pressure measurements, the Raman spectra are collected from the sample within the diamond anvil cell at different pressures to study pressure-induced changes in the vibrational properties.[2]

Visualizations

The following diagrams illustrate the synthesis, phase transformation, and characterization workflow for P3N5 polymorphs.

Synthesis_of_alpha_P3N5 cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 (PNCl₂)₃ Mix Mix in 1:2 molar ratio in quartz ampule R1->Mix R2 NH₄Cl R2->Mix Seal Evacuate and Seal Mix->Seal Heat1 Heat at 770 K for 12h Seal->Heat1 Heat2 Heat at 1050 K for 24h Heat1->Heat2 Cool Cool with Liquid N₂ Heat2->Cool Purify Purify in vacuum at 500 K Cool->Purify Product α-P₃N₅ Powder Purify->Product

Caption: Synthesis workflow for α-P3N5 from (PNCl₂)₃ and NH₄Cl.

Phase_Transformation cluster_conditions Conditions alpha α-P₃N₅ gamma γ-P₃N₅ alpha->gamma High P, High T P Pressure: ~11 GPa T Temperature: ~1500 °C

Caption: Phase transformation of α-P3N5 to γ-P3N5.

Characterization_Workflow cluster_analysis Analytical Techniques cluster_data Derived Data Sample P₃N₅ Polymorph Sample XRD X-ray Diffraction (XRD) Sample->XRD Raman Raman Spectroscopy Sample->Raman NMR MAS NMR (³¹P, ¹⁵N) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR Structure Crystal Structure (Lattice Parameters, Space Group) XRD->Structure Vibrational Vibrational Modes Raman->Vibrational Coordination Local Coordination Environment NMR->Coordination Functional Functional Groups IR->Functional

Caption: General workflow for the characterization of P3N5 polymorphs.

References

Single-Crystal X-ray Diffraction of Novel Phosphorous Nitrides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphorus nitrides are a class of materials renowned for their remarkable thermal, mechanical, and chemical stability, stemming from the strong covalent bonds and highly cross-linked solid-state structures.[1] These properties make them promising candidates for applications such as high-performance ceramics, solid-state electrolytes, and pigments.[1][2] The exploration of novel phosphorus nitrides, particularly under extreme conditions of high pressure and temperature, has unveiled a rich and complex structural landscape.[3][4] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating the precise three-dimensional atomic arrangement within these materials, providing invaluable insights into their structure-property relationships.[5][6][7] This guide offers a comprehensive overview of the synthesis and single-crystal X-ray diffraction analysis of novel phosphorus nitrides, tailored for researchers and professionals in materials science and drug development.

Experimental Protocols

The successful structural characterization of novel phosphorus nitrides begins with the synthesis of high-quality single crystals. Subsequently, a meticulous X-ray diffraction experiment is performed to determine the crystal structure.

1. Synthesis of Novel Phosphorus Nitride Single Crystals

High-pressure, high-temperature (HP-HT) synthesis is a powerful method for accessing novel phases of phosphorus nitrides that are inaccessible under ambient conditions.[3][8] Another common approach is through solid-state reactions.

a) High-Pressure, High-Temperature (HP-HT) Synthesis in a Diamond Anvil Cell (DAC)

This method has been successfully employed for the synthesis of phases like δ-P₃N₅ and PN₂.[4][9]

  • Precursor Preparation: A small amount of a phosphorus source, such as red phosphorus, is loaded into the sample chamber of a diamond anvil cell.

  • Pressure Medium and Nitriding Agent: A nitrogen-rich substance, which also serves as the pressure-transmitting medium, is loaded into the chamber. Molecular nitrogen (N₂) is a common choice.

  • Pressure Application: The diamond anvil cell is gradually compressed to the desired target pressure, which can range from several gigapascals (GPa) to over 100 GPa.[4][9]

  • Laser Heating: While under high pressure, the sample is heated to high temperatures (typically >2000 K) using a focused laser beam. This provides the activation energy for the reaction between phosphorus and nitrogen.[4]

  • In-situ Analysis: The synthesis can be monitored in-situ using techniques like Raman spectroscopy and X-ray diffraction to identify the formation of new phases.[3]

  • Crystal Growth: By carefully controlling the laser heating and pressure, small single crystals of the novel phosphorus nitride phase can be grown within the diamond anvil cell.

b) Solid-State Synthesis of Crystalline P₃N₅

A foundational binary phosphorus nitride, crystalline P₃N₅, can be synthesized from more readily available precursors.[1][10]

  • Reactants: Stoichiometric amounts of hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl) are used.[1]

  • Reaction Vessel: The reactants are sealed in an evacuated, thick-walled quartz ampule.[1]

  • Heating Profile: The ampule is heated in a tube furnace following a specific temperature program. A typical procedure involves holding the mixture at 770 K for 12 hours, followed by a 24-hour hold at 1050 K.[1]

  • Product Isolation: After cooling, the ampule is opened in an inert atmosphere. Gaseous byproducts like hydrogen chloride are condensed using liquid nitrogen. Any remaining surface deposits are removed by heating the product in a vacuum at 500 K.[1]

  • Final Product: This process yields a fine, colorless, crystalline powder of P₃N₅.[1]

2. Single-Crystal X-ray Diffraction Protocol

Once suitable single crystals are obtained, the following protocol is employed for data collection and structure determination.

  • Crystal Selection and Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head. For high-pressure experiments, the crystal remains within the diamond anvil cell, which is mounted on the diffractometer.

  • X-ray Source: For high-pressure studies, high-brilliance synchrotron X-ray sources are often necessary to obtain sufficient diffraction intensity from the small sample volume within the DAC.[4]

  • Data Collection:

    • The crystal is exposed to a monochromatic X-ray beam.

    • The diffraction pattern is recorded on a detector as the crystal is rotated.

    • A full sphere of diffraction data is collected by rotating the crystal through a range of angles.

    • For DAC experiments, a full mapping of the pressure chamber with the X-ray beam is performed to locate the single crystal.[4]

  • Data Processing:

    • The collected diffraction images are processed to integrate the intensities of the individual reflections.

    • Software such as CrysAlisPro is used for data integration, which includes steps like peak searching and removing background signals from the diamond anvils.[4]

  • Structure Solution and Refinement:

    • The processed data is used to determine the unit cell parameters and space group of the crystal.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data using software like OLEX2 or JANA2006 to obtain precise atomic positions, bond lengths, and bond angles.[4]

Data Presentation: Crystallographic Data of Novel Phosphorus Nitrides

The following table summarizes the crystallographic data for several novel phosphorus nitrides synthesized under high pressure.

CompoundFormulaSynthesis Pressure (GPa)Space Groupa (Å)b (Å)c (Å)β (°)ZRef.
α′-P₃N₅P₃N₅Decompression below 7C2/c8.418(5)4.325(6)8.418(5)110.96(7)4[4]
δ-P₃N₅P₃N₅72P2₁/c4.908(3)4.316(3)8.420(5)90.00(5)4[9]
PN₂PN₂134P2₁/c4.887(3)4.298(3)4.887(3)113.68(5)4[9]
β-HP₄N₇HP₄N₇6C2/c-----[11]
SiPN₃SiPN₃Pyrolysis at 900°CCmc2₁9.0412(6)5.2796(4)4.7021(4)-4[2]

Note: Full crystallographic data for β-HP₄N₇ were not detailed in the provided search results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of novel phosphorus nitrides to their structural characterization using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis cluster_scxrd Single-Crystal X-ray Diffraction precursors Precursors (e.g., Red P, N2) hpht High-Pressure, High-Temperature Synthesis precursors->hpht crystal_growth Single Crystal Growth hpht->crystal_growth mounting Crystal Mounting crystal_growth->mounting Sample Preparation data_collection Data Collection (Synchrotron) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure logical_relationships cluster_high_pressure High Pressure / High Temperature cluster_decompression Decompression start Phosphorus + Nitrogen Precursors delta_p3n5 δ-P3N5 (PN6 Octahedra) start->delta_p3n5 ~72 GPa pn2 PN2 (PN6 Octahedra) start->pn2 ~134 GPa alpha_prime_p3n5 α'-P3N5 (PN4 Tetrahedra) delta_p3n5->alpha_prime_p3n5 < 7 GPa (Phase Transformation) ambient ambient alpha_prime_p3n5->ambient Stable at Ambient Conditions

References

Methodological & Application

Application Notes and Protocols for Phosphorous Nitride Thin Film Deposition by Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorous nitride (PN) thin films are an emerging class of materials with significant potential in various scientific and technological fields. As a compound analogous to other III-V nitrides, such as gallium nitride (GaN) and aluminum nitride (AlN), PN is expected to exhibit valuable electronic and optical properties. Furthermore, the presence of phosphorus, a key element in biological systems, opens up possibilities for applications in biocompatible coatings, biosensors, and drug delivery platforms.[1]

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films of a wide variety of materials, including nitrides.[2] This document provides detailed application notes and a generalized experimental protocol for the deposition of this compound thin films using CVD. The information is intended to guide researchers in the fabrication and characterization of these promising films for their specific applications.

Applications

While research into this compound thin films is still in its early stages, their predicted properties suggest a range of potential applications relevant to the scientific and drug development communities:

  • Biocompatible Coatings: Phosphorus is an essential component of the human body, making this compound an attractive candidate for biocompatible coatings on medical implants and devices.[1][3] Such coatings could potentially reduce inflammatory responses and improve the integration of implants with surrounding tissues.

  • Biosensors: The surface of a thin film can be functionalized to detect specific biological molecules. The unique electronic properties of PN films could be harnessed to create highly sensitive biosensors for diagnostics and drug discovery.[4] Nitride-based sensors have already shown promise in this area.[5][6]

  • Drug Delivery: Thin, conformal coatings of biocompatible PN could be used to encapsulate drugs, allowing for controlled release profiles. The chemical stability of nitride films could protect the therapeutic agent until it reaches its target.

  • Electronic Devices: For researchers in materials science and electronics, PN thin films offer the potential for new semiconductor devices. Their properties could be tailored for applications in transistors, light-emitting diodes (LEDs), and detectors.[7][8]

  • Gas Barrier Layers: The dense, cross-linked structure of nitride films suggests they could be effective as gas barrier layers, for example, in the packaging of sensitive pharmaceuticals or in organic electronic devices.

Experimental Protocols

The following protocols describe a generalized procedure for the deposition of this compound (P₃N₅) thin films via thermal and photo-assisted Chemical Vapor Deposition (CVD). These should be considered as starting points, with the understanding that optimal conditions will depend on the specific CVD reactor, precursors, and desired film properties.

Protocol 1: Low-Temperature Photo-Assisted Chemical Vapor Deposition (Photo-CVD) of P₃N₅ on InP

This protocol is based on the successful deposition of P₃N₅ films on Indium Phosphide (InP) substrates, which is particularly relevant for electronic and optoelectronic applications.

1. Substrate Preparation:

  • Begin with a clean Indium Phosphide (InP) wafer.
  • Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol (B129727) for 5 minutes each.
  • Rinse with deionized (DI) water and dry with high-purity nitrogen gas.
  • Immediately load the substrate into the CVD reactor to minimize surface re-oxidation.

2. CVD System Preparation:

  • Ensure the CVD reactor is clean and has no leaks. A base pressure of at least 10⁻⁶ Torr is recommended.
  • The precursor delivery lines for phosphorus trichloride (B1173362) (PCl₃) and ammonia (B1221849) (NH₃) should be heated to prevent condensation. A temperature of ~50°C is a suitable starting point.
  • A source of ultraviolet (UV) radiation, such as a low-pressure mercury lamp, should be positioned to illuminate the substrate during deposition.

3. Deposition Parameters:

  • Precursors:
  • Phosphorus source: Phosphorus trichloride (PCl₃)
  • Nitrogen source: Ammonia (NH₃)
  • Carrier gas: High-purity hydrogen (H₂) or nitrogen (N₂)
  • Substrate Temperature: 100 - 200 °C
  • Reactor Pressure: Maintain a pressure of a few Torr during deposition.
  • Gas Flow Rates:
  • PCl₃: 0.5 - 2 sccm (standard cubic centimeters per minute)
  • NH₃: 20 - 50 sccm
  • H₂/N₂: 200 - 300 sccm
  • UV Lamp: The UV lamp should be turned on during the deposition process to facilitate the photochemical reaction.
  • Deposition Time: 30 - 60 minutes, depending on the desired film thickness.

4. Post-Deposition Processing:

  • After the deposition is complete, turn off the precursor flows and the UV lamp.
  • Allow the substrate to cool to room temperature under a continuous flow of the carrier gas.
  • In-situ post-annealing can be performed at a slightly elevated temperature (e.g., 250°C) for a short duration (e.g., 10 minutes) to improve film quality.

Protocol 2: Generalized Thermal Chemical Vapor Deposition (Thermal-CVD) of P₃N₅

This protocol outlines a more general approach for thermal CVD, which can be adapted for various substrates.

1. Substrate Preparation:

  • Select a suitable substrate (e.g., silicon, sapphire, quartz).
  • Clean the substrate using a standard cleaning procedure appropriate for the material (e.g., RCA clean for silicon).
  • Load the substrate into the CVD reactor.

2. CVD System Preparation:

  • Heat the reactor to the desired deposition temperature under a high vacuum or inert gas flow.
  • Ensure precursor delivery lines are heated to prevent condensation.

3. Deposition Parameters:

  • Precursors:
  • Phosphorus source: Phosphine (PH₃) or Phosphorus Trichloride (PCl₃)
  • Nitrogen source: Ammonia (NH₃)
  • Carrier gas: High-purity nitrogen (N₂) or argon (Ar)
  • Substrate Temperature: 400 - 800 °C. Higher temperatures generally lead to more crystalline films but can be limited by substrate stability.
  • Reactor Pressure: Can range from low pressure (LPCVD, < 1 Torr) to atmospheric pressure (APCVD).
  • Gas Flow Rates: The ratio of the nitrogen precursor to the phosphorus precursor (e.g., NH₃:PCl₃) is a critical parameter and should be systematically varied (e.g., from 10:1 to 100:1) to optimize film stoichiometry.
  • Deposition Time: Varies from minutes to hours depending on the desired thickness and deposition rate.

4. Post-Deposition Processing:

  • After deposition, stop the precursor flow and cool the reactor to room temperature under an inert gas flow.
  • Post-deposition annealing in a nitrogen or ammonia atmosphere can be performed to improve film properties.

Data Presentation

The following tables summarize key quantitative data for this compound and related phosphorus-containing thin films deposited by CVD. Due to the limited data available for pure PN films, data for phosphorus-doped carbon nitride (P-g-C₃N₄) and silicon nitride (P-SiNₓ) are also included for comparison.

Table 1: Deposition Parameters for Phosphorus-Containing Nitride Films by CVD

Film MaterialPrecursorsSubstrateDeposition Temperature (°C)PressureDeposition MethodReference
P₃N₅PCl₃, NH₃, H₂InP100 - 200-Photo-CVD[9]
P-doped g-C₃N₄Melamine, Red PhosphorusSapphire600 - 675-Hot-wall CVD[7][8]
P-doped a-SiN:HSiH₄, NH₃, PH₃c-Si--PECVD[10]

Table 2: Physical and Electrical Properties of Phosphorus-Containing Nitride Films

Film MaterialPropertyValueMeasurement ConditionsReference
P₃N₅ on InPResistivity1 x 10¹⁴ Ω·cm-[9]
P₃N₅ on InPBreakdown Voltage1 x 10⁷ V/cm-[9]
P-doped g-C₃N₄Band Gap~3.05 eV (undoped), narrows with P-dopingOptical Absorption[11]
P-doped g-C₃N₄Electrical ConductivityIncreases with P-dopingI-V measurements[8]
P-doped g-C₃N₄Anisotropy Ratio (Resistivity)> 4 x 10⁵In-plane vs. out-of-plane[7]
BP₃N₆ (bulk)Band Gap3.9 ± 0.2 eVX-ray Absorption/Emission[12]
δ-P₃N₅ (bulk, high pressure)Bulk Modulus322(6) GPaHigh-pressure XRD[13]

Table 3: Optical Properties of Nitride Thin Films

Film MaterialRefractive Index (n)Wavelength (nm)Deposition MethodReference
Si₃N₄~2.0633LPCVD/PECVD[14][15]
SiNₓ1.8 - 2.1638ECR-PECVD[16]
TiNVaries with stoichiometryVisible rangeSputtering[5]
AlN~2.1500-[17]

Visualizations

Experimental Workflow for CVD of this compound Thin Films

CVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing & Characterization sub_prep Substrate Preparation (Cleaning & Loading) sys_prep System Preparation (Pump Down & Heat Up) sub_prep->sys_prep Load Substrate precursor Precursor Introduction (PCl₃/PH₃ + NH₃) sys_prep->precursor System Ready reaction Chemical Reaction (Thermal or Photo-Assisted) precursor->reaction Gas Flow film_growth Thin Film Growth on Substrate reaction->film_growth Surface Reaction cool_down Cool Down in Inert Gas film_growth->cool_down Deposition Complete annealing Optional: Post-Annealing cool_down->annealing characterization Film Characterization (e.g., SEM, XPS, Ellipsometry) cool_down->characterization annealing->characterization

Caption: A generalized workflow for the chemical vapor deposition of this compound thin films.

Logical Relationship of CVD Parameters and Film Properties

CVD_Parameters cluster_params Input Parameters cluster_props Resulting Film Properties temp Temperature crystallinity Crystallinity temp->crystallinity morphology Surface Morphology temp->morphology pressure Pressure pressure->morphology precursors Precursors & Flow Rates thickness Thickness precursors->thickness stoichiometry Stoichiometry (P:N ratio) precursors->stoichiometry time Deposition Time time->thickness properties Electrical & Optical Properties stoichiometry->properties crystallinity->properties morphology->properties

Caption: Interdependencies of key CVD process parameters and the resulting thin film properties.

References

Application Notes and Protocols: Photocatalytic Degradation of Pollutants using Phosphorus-Doped Carbon Nitride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of phosphorus-doped graphitic carbon nitride (P-doped g-C₃N₄) as a highly efficient, metal-free photocatalyst for the degradation of persistent organic pollutants in aqueous environments. The enhanced photocatalytic activity of P-doped g-C₃N₄ under visible light makes it a promising material for water remediation and in specialized applications within drug development where the removal of cytotoxic or environmentally harmful compounds is critical.

Introduction

Graphitic carbon nitride (g-C₃N₄) has emerged as a promising metal-free photocatalyst due to its unique electronic band structure, excellent chemical stability, and cost-effectiveness. However, pristine g-C₃N₄ suffers from limitations such as a low specific surface area and rapid recombination of photogenerated electron-hole pairs, which restrict its photocatalytic efficiency.[1] Doping g-C₃N₄ with heteroatoms, such as phosphorus, has proven to be an effective strategy to overcome these drawbacks.[1] Phosphorus doping modulates the electronic structure, enhances visible-light absorption, and improves charge carrier separation, leading to significantly boosted photocatalytic performance.[1][2][3]

This document outlines the synthesis of P-doped g-C₃N₄, its application in degrading various pollutants, and the underlying photocatalytic mechanisms.

Data Presentation: Degradation of Pollutants

The following tables summarize the photocatalytic degradation of various organic pollutants using P-doped g-C₃N₄ under visible light irradiation.

Table 1: Degradation of Antibiotics

PollutantCatalystInitial ConcentrationIrradiation SourceReaction TimeDegradation Efficiency (%)Reference
Trimethoprim (TMP)0.1 PCN100 µM405 nm LED (6 W)90 min>99[1][2][4]
Tetracycline (TC)P-doped ultrathin g-C₃N₄Not SpecifiedVisible Light60 min>90[5]
Tetracycline (TC)1.5% P-CN-3Not SpecifiedNot SpecifiedNot Specified2.24-fold increase vs. pure CN[6]
Tetracycline HydrochlorideCNP/Fe₃O₄Not SpecifiedVisible Light120 min90 (in air), 96 (in O₂)[7]

Table 2: Degradation of Dyes and Other Organic Pollutants

PollutantCatalystInitial ConcentrationIrradiation SourceReaction TimeDegradation Efficiency (%)Reference
p-hydroxybenzoic acid (HBA)P-CN-NB-2Not SpecifiedVisible Light120 min77.3[8]
Rhodamine B (RhB)P-doped g-C₃N₄10 mg L⁻¹Visible Light10 min100[9]
Rhodamine B (RhB)P-doped ultrathin g-C₃N₄Not SpecifiedVisible Light60 min>90[5]
Methylene Blue (MB)P-g-C₃N₄8 ppmNot Specified60 minAdsorption capacity: 100 mg/g
2,4-dichlorophenoxyacetic acid (2,4-D)PCNNot SpecifiedNot SpecifiedNot Specified5 times the rate of pure g-C₃N₄[4]

Experimental Protocols

Synthesis of Phosphorus-Doped Graphitic Carbon Nitride (P-doped g-C₃N₄)

This protocol is based on a modified thermal polymerization method.[1]

Materials:

Equipment:

  • 100 mL beaker

  • Magnetic stirrer

  • Centrifuge

  • Oven

  • Muffle furnace

  • Crucible with a lid

Procedure:

  • Prepare a 0.1 M H₃PO₄ solution by diluting the 85% stock solution with DI water.

  • Add 5.0 g of melamine to 10 mL of the 0.1 M H₃PO₄ solution in a 100 mL beaker.

  • Stir the suspension vigorously (200 rpm) at room temperature for 2 hours.

  • Wash the resulting mixture thoroughly with DI water by centrifugation until the supernatant is neutral (pH ≈ 7).

  • Dry the washed precursor in an oven at 60 °C overnight.

  • Place the dried precursor in a crucible with a lid and calcine it in a muffle furnace at 550 °C for 2 hours with a heating rate of 5 °C min⁻¹.

  • Allow the furnace to cool down naturally to room temperature.

  • Collect the resulting pale orange-yellow powder, which is the P-doped g-C₃N₄ (denoted as PCN).

Photocatalytic Degradation of Pollutants

This protocol describes a general procedure for evaluating the photocatalytic activity of P-doped g-C₃N₄.

Materials:

  • P-doped g-C₃N₄ photocatalyst

  • Target pollutant (e.g., Trimethoprim, Rhodamine B)

  • Deionized (DI) water

  • Visible light source (e.g., 405 nm LED lamp)

Equipment:

  • Reaction vessel (e.g., beaker or quartz reactor)

  • Magnetic stirrer

  • Syringe and filters (e.g., 0.22 µm)

  • Analytical instrument for pollutant concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a stock solution of the target pollutant in DI water.

  • Disperse a specific amount of the P-doped g-C₃N₄ catalyst in a defined volume of the pollutant solution in the reaction vessel. A typical catalyst loading is 0.5 g/L.

  • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium between the catalyst and the pollutant.

  • Turn on the visible light source to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension using a syringe.

  • Filter the withdrawn samples immediately to remove the catalyst particles.

  • Analyze the concentration of the pollutant in the filtrate using an appropriate analytical technique.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration after adsorption-desorption equilibrium and Cₜ is the concentration at time t.

Visualizations

Experimental Workflow

experimental_workflow synthesis Synthesis of P-doped g-C3N4 characterization Material Characterization (XRD, FTIR, SEM, etc.) synthesis->characterization photocatalysis Photocatalytic Degradation Experiment synthesis->photocatalysis analysis Pollutant Concentration Analysis (HPLC, UV-Vis) photocatalysis->analysis results Data Analysis and Degradation Efficiency analysis->results

Caption: Experimental workflow for P-doped g-C₃N₄ synthesis and photocatalytic testing.

Photocatalytic Degradation Mechanism

photocatalysis_mechanism cluster_catalyst light Visible Light (hν) catalyst P-doped g-C3N4 light->catalyst Excitation vb Valence Band (VB) cb Conduction Band (CB) h h⁺ e e⁻ o2 O₂ o2_rad •O₂⁻ o2->o2_rad e⁻ o2_singlet ¹O₂ o2->o2_singlet h⁺ pollutants Organic Pollutants degradation Degradation Products (CO₂, H₂O, etc.) o2_rad->degradation o2_singlet->degradation pollutants->degradation

Caption: Mechanism of pollutant degradation by P-doped g-C₃N₄ photocatalysis.

Mechanism of Enhanced Photocatalysis

The introduction of phosphorus into the g-C₃N₄ lattice enhances its photocatalytic activity through several mechanisms:

  • Improved Light Absorption: Phosphorus doping can narrow the band gap of g-C₃N₄, allowing it to absorb a broader range of visible light.[10][11]

  • Enhanced Charge Separation: P-doping introduces new energy levels within the band structure, which can act as trapping sites for photogenerated charge carriers, effectively suppressing the recombination of electron-hole pairs.[1][10] This leads to a higher quantum efficiency.

  • Generation of Reactive Oxygen Species (ROS): The photogenerated electrons on the conduction band of P-doped g-C₃N₄ can reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻).[1][2][4] Simultaneously, the holes in the valence band can oxidize either water or the pollutant directly, and can also contribute to the formation of singlet oxygen (¹O₂).[1][2][4] These highly reactive ROS are the primary agents responsible for the degradation of organic pollutants.[1]

Conclusion

Phosphorus-doped graphitic carbon nitride is a highly promising and sustainable photocatalyst for environmental remediation. Its enhanced performance under visible light, coupled with its metal-free nature, makes it an attractive alternative to conventional photocatalysts. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the application of P-doped g-C₃N₄ in the degradation of a wide range of organic pollutants, including those relevant to the pharmaceutical and drug development industries. The material's stability and recyclability further underscore its potential for practical applications in water treatment technologies.[1][2]

References

Application Notes and Protocols: Phosphorus Nitride (P₃N₅) as a Potential Anode Material for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus nitride (P₃N₅) is emerging as a theoretically promising, yet largely unexplored, candidate for next-generation anode materials in lithium-ion batteries (LIBs). Its high phosphorus content suggests a potential for high specific capacity, while the presence of a stable nitride framework could mitigate the significant volume expansion issues that plague pure phosphorus anodes. This document provides a prospective overview of P₃N₅ as an anode material. Due to the nascent stage of experimental research in this specific area, this note presents a compilation of synthesis methods for P₃N₅, proposed protocols for its evaluation as an anode material, and comparative data from well-studied phosphorus-based anodes to highlight its potential.

Introduction: The Potential of Phosphorus Nitride

The demand for higher energy density in LIBs necessitates the exploration of anode materials beyond the conventional graphite, which is nearing its theoretical capacity limit. Phosphorus is a highly attractive candidate due to its exceptional theoretical specific capacity of 2596 mAh g⁻¹ upon full lithiation to Li₃P. However, its practical application is severely hindered by massive volume changes (over 300%) during the charge-discharge cycles, leading to electrode pulverization, loss of electrical contact, and rapid capacity decay.

Phosphorus nitride (P₃N₅) offers a potential solution to these challenges. The three-dimensional, cross-linked network of corner-sharing PN₄ tetrahedra could provide a robust buffer to accommodate the volume expansion of phosphorus upon lithiation.[1] Furthermore, the nitrogen framework may enhance structural integrity and cycling stability. While direct experimental data on the electrochemical performance of P₃N₅ in LIBs is not yet widely available in published literature, its properties warrant investigation.

Comparative Performance of Phosphorus-Based Anodes

To establish a benchmark for the potential of P₃N₅, the following table summarizes the electrochemical performance of various phosphorus-carbon nanocomposite anodes, which are among the most studied phosphorus-based anode materials.

Anode Material CompositionInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Cycle NumberCoulombic Efficiency (%)Current Density (mA g⁻¹)Reference
Phosphorus-Carbon Nanocomposite~1700~700 (in restricted potential window)--100[2]
Phosphorus-Carbon Nanocomposite~1300 (for Na-ion)~350-400 (in restricted potential window)--100[2]
Red Phosphorus-Graphene Hybrid (70% P)>2000~1750 after 50 cycles50~99% after 6 cycles260[3]

Proposed Experimental Protocols

The following protocols are proposed for the synthesis and electrochemical evaluation of P₃N₅ as a LIB anode material. These are based on established methods for P₃N₅ synthesis and standard battery material characterization techniques.

Synthesis of Crystalline Phosphorus Nitride (P₃N₅)

This protocol is adapted from the synthesis of pure, crystalline P₃N₅.[1]

Materials:

  • Hexachlorocyclotriphosphazene ((PNCl₂)₃)

  • Ammonium chloride (NH₄Cl)

  • Thick-walled quartz ampule

  • Tube furnace

  • Schlenk line and argon atmosphere

  • Liquid nitrogen

Procedure:

  • In an argon-filled glovebox, thoroughly mix stoichiometric amounts of (PNCl₂)₃ and NH₄Cl in a 1:2 molar ratio.

  • Seal the mixture in a thick-walled quartz ampule under vacuum.

  • Place the ampule in a tube furnace and heat to 770 K for 12 hours.

  • Increase the temperature to 1050 K and hold for 24 hours.

  • After the reaction, cool the ampule to room temperature. To condense the gaseous HCl byproduct, cool the ampule with liquid nitrogen before opening it under a pure argon atmosphere.

  • Transfer the product to a vacuum-compatible vessel and heat to 500 K under vacuum to remove any surface deposits (e.g., unreacted precursors, HCl).

  • The resulting fine, colorless powder is crystalline P₃N₅. Characterize the material using X-ray diffraction (XRD) and elemental analysis to confirm its phase and stoichiometry.

Electrode Fabrication

Materials:

  • Synthesized P₃N₅ powder (active material)

  • Super P or other conductive carbon (conductive additive)

  • Polyvinylidene fluoride (B91410) (PVDF) (binder)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Copper foil (current collector)

  • Slurry mixer (e.g., planetary mixer)

  • Doctor blade

  • Vacuum oven

Procedure:

  • Prepare a slurry by mixing P₃N₅, Super P, and PVDF in a weight ratio of 80:10:10 in NMP.

  • Mix the components thoroughly until a homogeneous, viscous slurry is formed.

  • Cast the slurry onto a copper foil current collector using a doctor blade with a set thickness.

  • Dry the coated foil in a vacuum oven at 80-100 °C for 12 hours to completely remove the NMP solvent.

  • Punch out circular electrodes of a desired diameter (e.g., 12 mm) from the dried foil.

  • Measure the mass loading of the active material on each electrode.

Coin Cell Assembly

Materials:

  • P₃N₅ electrode (working electrode)

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2400 or similar microporous membrane (separator)

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • CR2032 coin cell components (casings, spacers, springs)

  • Argon-filled glovebox

Procedure:

  • Assemble the CR2032 coin cells in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

  • Place the P₃N₅ working electrode in the bottom case of the coin cell.

  • Add a few drops of electrolyte to wet the electrode surface.

  • Place the separator on top of the working electrode.

  • Add more electrolyte to saturate the separator.

  • Place the lithium metal foil on top of the separator.

  • Complete the assembly with a spacer and spring, and then seal the cell using a crimping machine.

Electrochemical Characterization

Equipment:

  • Battery cycler

  • Electrochemical workstation with impedance spectroscopy capability

Procedures:

  • Galvanostatic Cycling:

    • Cycle the assembled coin cells at a constant current density (e.g., 100 mA g⁻¹) within a voltage window of 0.01 V to 3.0 V vs. Li/Li⁺.

    • Record the charge and discharge capacities, coulombic efficiency, and cycling stability over a significant number of cycles (e.g., 100 cycles).

  • Rate Capability Test:

    • Cycle the cells at various current densities (e.g., from 100 mA g⁻¹ to 2000 mA g⁻¹) to evaluate the high-rate performance of the P₃N₅ anode.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window (0.01-3.0 V) to identify the potentials of lithiation and delithiation reactions.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge and after several cycles to analyze the charge transfer resistance and the evolution of the solid-electrolyte interphase (SEI).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the proposed experimental workflow and a hypothesized reaction mechanism for P₃N₅ as a LIB anode.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly cluster_testing Electrochemical Testing Precursors (PNCl₂)₃ + NH₄Cl Mixing Mix Precursors Precursors->Mixing Sealing Seal in Quartz Ampule Mixing->Sealing Heating Tube Furnace (770K -> 1050K) Sealing->Heating Purification Vacuum Heating (500K) Heating->Purification P3N5 Crystalline P₃N₅ Powder Purification->P3N5 Slurry Prepare Slurry (P₃N₅ + Carbon + PVDF) P3N5->Slurry Casting Doctor Blade Coating Slurry->Casting Drying Vacuum Oven Casting->Drying Punching Punch Electrodes Drying->Punching Electrode P₃N₅ Anode Punching->Electrode Glovebox Argon Glovebox Electrode->Glovebox Stacking Stack Electrode, Separator, Li Foil Glovebox->Stacking Crimping Crimp Coin Cell Stacking->Crimping Cell CR2032 Coin Cell Crimping->Cell Cycling Galvanostatic Cycling Cell->Cycling Rate Rate Capability Cell->Rate CV Cyclic Voltammetry Cell->CV EIS Impedance Spectroscopy Cell->EIS Data Performance Data Cycling->Data Rate->Data CV->Data EIS->Data

Caption: Proposed experimental workflow for evaluating P₃N₅ as a LIB anode.

Reaction_Mechanism cluster_products Reaction Products P3N5 P₃N₅ Electrode Conversion Conversion Reaction (Formation of Li₃N and P) P3N5->Conversion + Li⁺ + e⁻ (Discharge) Conversion->P3N5 - Li⁺ - e⁻ (Charge) Alloying Alloying Reaction (Formation of LiₓP alloys, e.g., Li₃P) Conversion->Alloying + Li⁺ + e⁻ (Discharge) Li3N Li₃N Matrix Conversion->Li3N Alloying->Conversion - Li⁺ - e⁻ (Charge) LixP LiₓP Alloy Alloying->LixP

Caption: Hypothesized two-step reaction mechanism for P₃N₅ anode.

Conclusion and Outlook

Phosphorus nitride presents a compelling, albeit underexplored, avenue for the development of high-capacity anode materials for lithium-ion batteries. The protocols and comparative data presented herein are intended to provide a foundational framework for researchers to begin a systematic investigation into the electrochemical properties of P₃N₅. Future work should focus on the direct synthesis and testing of P₃N₅-based anodes to validate their theoretical potential. Key areas of investigation will include optimizing the synthesis to control particle size and morphology, exploring composite structures with conductive carbons to enhance electronic conductivity, and understanding the evolution of the solid-electrolyte interphase during cycling. Successful development in this area could lead to significant advancements in energy storage technology.

References

Investigating the Electrochemical Properties of Phosphorous Nitride Electrodes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the electrochemical properties of phosphorous nitride-based electrode materials, with a focus on their application in energy storage devices. It includes detailed experimental protocols for material synthesis and electrochemical characterization, along with a summary of performance data.

Introduction to this compound Electrodes

This compound materials are emerging as promising candidates for next-generation energy storage applications, including supercapacitors and lithium-ion batteries. Their unique electronic structures and tunable properties offer the potential for high specific capacitance, energy density, and cycling stability. This document will primarily focus on two classes of these materials: phosphorus-doped carbon nitrides and binary phosphorus nitrides.

Phosphorus-doped carbon nitrides, such as phosphorus-doped mesoporous graphitic carbon nitride (P-Mg-CN), have demonstrated significant potential as supercapacitor electrodes. The introduction of phosphorus into the carbon nitride matrix can enhance electrical conductivity and create additional active sites for charge storage.

Binary phosphorus nitrides, like phosphorus nitride (P₃N₅), represent another class of materials with potential electrochemical applications. While research into their electrochemical properties is less extensive, their synthesis and structural characteristics suggest they could be of interest for energy storage.

Synthesis of this compound Electrode Materials

Synthesis of Phosphorus-Doped Mesoporous Graphitic Carbon Nitride (P-Mg-CN)

This protocol is adapted from a previously reported method for the synthesis of P-Mg-CN.

Materials:

  • Sodium salt of carboxymethyl cellulose (B213188)

  • Ethanol

  • Deionized water

  • Hexamethylenetetramine

  • Phosphoric acid

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Disperse 0.3075 g of the sodium salt of carboxymethyl cellulose in 20 mL of ethanol.

  • Add 40 mL of deionized water to the dispersion while stirring to form a homogenous solution.

  • Add 4 g of hexamethylenetetramine and 0.5 mL of phosphoric acid to the solution.

  • Stir the mixture for 20 minutes at 80 °C.

  • Transfer the mixture to a Petri dish and dry overnight at 80 °C.

  • Grind the obtained product into a fine powder.

  • Carbonize the powder at 600 °C for 4 hours in a furnace.

  • Wash the final black product with 1 M HCl, followed by rinsing with deionized water.

  • Dry the final P-Mg-CN product at 80 °C overnight.

Synthesis of Binary Phosphorus Nitride (P₃N₅)

This protocol describes the synthesis of crystalline P₃N₅.[1]

Materials:

  • Hexachlorocyclotriphosphazene ((PNCl₂)₃)

  • Ammonium chloride (NH₄Cl)

  • Quartz ampule

Procedure:

  • Seal stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (molar ratio 1:2) in an evacuated thick-walled quartz ampule.[1]

  • Place the ampule in an electrical tube furnace and hold at 770 K (497 °C) for 12 hours.[1]

  • Increase the temperature and hold at 1050 K (777 °C) for 24 hours.[1]

  • Cool the ampule with liquid nitrogen to condense gaseous hydrogen chloride.[1]

  • Open the ampule under a pure argon atmosphere.[1]

  • Remove surface deposits by heating in a vacuum at 500 K (227 °C).[1]

  • The resulting product is a fine, crystalline, colorless powder of P₃N₅.[1]

Data Presentation: Electrochemical Performance

The electrochemical performance of this compound electrodes is summarized in the table below. Note that the available quantitative data primarily pertains to phosphorus-doped carbon nitride for supercapacitor applications.

MaterialElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (kW/kg)Cycling Stability
P-Mg-CN1 M H₂SO₄134----
P-Mg-CN in hydroquinone-based redox electrolyte1 M H₂SO₄ with hydroquinone398----
P-Mg-CN Symmetric SupercapacitorRedox-mediated gel polymer electrolyte142238.662.895.89% retention after 10,000 cycles[2]
P-doped Porous Carbon1 M Na₂SO₄328-290.646Good cycling performance

Experimental Protocols: Electrochemical Characterization

Working Electrode Preparation

Materials:

  • This compound active material (e.g., P-Mg-CN)

  • Super P carbon black (conductive agent)

  • Polyvinylidene difluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Current collector (e.g., nickel foam, carbon cloth)

Procedure:

  • Prepare a slurry by mixing 80% of the active material, 10% of Super P carbon black, and 10% of PVDF binder.

  • Add a few drops of NMP to the mixture and grind manually to form a homogenous slurry.

  • Coat the slurry onto the current collector.

  • Dry the electrode in a vacuum oven at a specified temperature (e.g., 60-80 °C) overnight to remove the solvent.

Electrode_Preparation_Workflow cluster_materials Materials cluster_process Process cluster_output Output Active_Material This compound Mixing Mix Materials to Form Slurry Active_Material->Mixing Conductive_Agent Carbon Black Conductive_Agent->Mixing Binder PVDF Binder->Mixing Solvent NMP Solvent->Mixing Coating Coat Slurry on Current Collector Mixing->Coating Drying Dry Electrode in Vacuum Oven Coating->Drying Working_Electrode Working Electrode Drying->Working_Electrode

Caption: Workflow for the preparation of a this compound working electrode.

Three-Electrode Cell Assembly

For electrochemical measurements, a three-electrode system is typically used.

Components:

  • Working Electrode: The prepared this compound electrode.

  • Counter Electrode: A material with a large surface area, such as a platinum foil or graphite (B72142) rod.

  • Reference Electrode: A stable electrode with a known potential, such as a Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Electrolyte: An aqueous or organic solution that conducts ions (e.g., 1 M H₂SO₄, 6 M KOH, or a lithium salt in an organic solvent).

Three_Electrode_Cell cluster_cell Electrochemical Cell WE Working Electrode (this compound) Electrolyte Electrolyte CE Counter Electrode (e.g., Pt foil) RE Reference Electrode (e.g., Ag/AgCl) Potentiostat Potentiostat/Galvanostat Potentiostat->WE Working Potentiostat->CE Counter Potentiostat->RE Reference

Caption: Schematic of a three-electrode electrochemical cell setup.

Cyclic Voltammetry (CV)

Objective: To investigate the capacitive behavior and redox processes of the electrode material.

Protocol:

  • Assemble the three-electrode cell with the this compound working electrode, counter electrode, reference electrode, and the desired electrolyte.

  • Connect the electrodes to a potentiostat.

  • Set the potential window based on the stability of the electrolyte and the material. For aqueous electrolytes, a common range is 0 to 1.0 V vs. the reference electrode.

  • Choose a series of scan rates (e.g., 10, 20, 50, 100, 200 mV/s).

  • Record the cyclic voltammograms. The shape of the CV curve indicates the nature of charge storage (rectangular for electric double-layer capacitance, redox peaks for pseudocapacitance).

  • The specific capacitance (C, in F/g) can be calculated from the CV curve using the following equation: C = (∫I dV) / (2 * v * ΔV * m) where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active material.

Galvanostatic Charge-Discharge (GCD)

Objective: To determine the specific capacitance, energy density, power density, and cycling stability of the electrode.

Protocol:

  • Use the same three-electrode cell setup as for CV.

  • Set a constant current density for charging and discharging (e.g., 0.5, 1, 2, 5, 10 A/g).

  • Define the potential window for charging and discharging, which should be the same as the one used in CV.

  • Perform a large number of charge-discharge cycles (e.g., 1,000 to 10,000 cycles) to evaluate the cycling stability.

  • The specific capacitance (C, in F/g) can be calculated from the discharge curve using the following equation: C = (I * Δt) / (ΔV * m) where I is the discharge current, Δt is the discharge time, ΔV is the potential window, and m is the mass of the active material.

  • Energy density (E, in Wh/kg) and power density (P, in W/kg) can be calculated using: E = (C * ΔV²) / (2 * 3.6) P = (E * 3600) / Δt

Electrochemical Impedance Spectroscopy (EIS)

Objective: To study the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.

Protocol:

  • Use the same three-electrode cell setup.

  • Set the DC potential to the open-circuit potential of the working electrode.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV).

  • Sweep the frequency over a wide range, typically from 100 kHz down to 0.01 Hz.

  • The resulting data is plotted as a Nyquist plot (Z' vs. -Z'').

  • The Nyquist plot can be analyzed to determine:

    • Solution Resistance (Rs): The intercept on the real axis at high frequency.

    • Charge Transfer Resistance (Rct): The diameter of the semicircle in the high-to-medium frequency region. A smaller Rct indicates faster charge transfer.

    • Warburg Impedance: A straight line at a 45° angle in the low-frequency region, related to ion diffusion.

Factors Influencing Electrochemical Performance

The electrochemical performance of this compound electrodes is influenced by a combination of factors.

Factors_Influencing_Performance cluster_material Material Properties cluster_performance Electrochemical Performance Morphology Morphology (e.g., porous, nanosheets) Surface_Area Specific Surface Area Morphology->Surface_Area Rate_Capability Rate Capability Morphology->Rate_Capability Cycle_Life Cycling Stability Morphology->Cycle_Life Capacitance Specific Capacitance Surface_Area->Capacitance Conductivity Electrical Conductivity Conductivity->Rate_Capability Conductivity->Cycle_Life Doping Heteroatom Doping (e.g., Phosphorus) Doping->Conductivity Doping->Capacitance Energy_Density Energy/Power Density Capacitance->Energy_Density Rate_Capability->Energy_Density

Caption: Key factors influencing the electrochemical performance of this compound electrodes.

Conclusion

This compound-based materials, particularly phosphorus-doped carbon nitrides, have shown considerable promise as high-performance electrodes for supercapacitors. The protocols and data presented in this document provide a foundation for researchers to explore and characterize these novel materials. Further investigation into binary phosphorus nitrides and their composites is warranted to fully understand their potential in various energy storage systems.

References

P3N5 as a Gate Dielectric Material in Semiconductor Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphosphorus pentanitride (P₃N₅) is emerging as a promising candidate for a gate dielectric material in next-generation semiconductor devices. Its inherent properties, including a wide bandgap, high thermal stability, and potential for a high dielectric constant, position it as a viable alternative to conventional silicon dioxide (SiO₂) and silicon nitride (Si₃N₄) in advanced metal-oxide-semiconductor field-effect transistors (MOSFETs). As device dimensions continue to shrink, the limitations of SiO₂, such as increased leakage currents and boron penetration, necessitate the exploration of novel high-κ dielectrics like P₃N₅.[1][2] This document provides a comprehensive overview of the properties of P₃N₅, detailed experimental protocols for its deposition and characterization, and a comparative analysis with established gate dielectric materials.

Properties of P₃N₅ for Gate Dielectric Applications

P₃N₅ is a binary inorganic compound with several polymorphic forms, each exhibiting distinct physical and electronic properties.[3][4] The α- and γ-phases are the most relevant for semiconductor applications. Theoretical and limited experimental data suggest that P₃N₅ possesses several key attributes desirable for a gate dielectric material.

Key Properties:

  • Wide Bandgap: P₃N₅ exhibits a wide electronic bandgap, which is crucial for providing a large energy barrier to prevent charge carrier tunneling between the gate and the semiconductor channel, thereby reducing leakage current.[4]

  • High Thermal Stability: The material is thermally stable at temperatures exceeding 850 °C, ensuring compatibility with standard CMOS fabrication processes that involve high-temperature steps.

  • Potential for High Dielectric Constant (κ): While experimental values for thin films on silicon are not widely available, theoretical studies and the nature of the P-N bonds suggest a higher dielectric constant compared to SiO₂. A higher κ-value allows for the use of physically thicker films to achieve the same equivalent oxide thickness (EOT), further reducing leakage current.

  • Amorphous Film Formation: The ability to deposit P₃N₅ in an amorphous state is advantageous for gate dielectrics as it eliminates grain boundaries which can act as leakage pathways.

Data Presentation: Comparative Properties of Gate Dielectrics

The following table summarizes the known theoretical and experimental properties of α-P₃N₅ and γ-P₃N₅ in comparison to the industry-standard materials, SiO₂ and Si₃N₄. It is important to note that the data for P₃N₅ is largely based on theoretical calculations and may vary depending on the deposition method and film quality.

Propertyα-P₃N₅γ-P₃N₅Silicon Dioxide (SiO₂)Silicon Nitride (Si₃N₄)
Dielectric Constant (κ) ~4.5 - 7.0 (Theoretical)~7.0 - 9.0 (Theoretical)3.9~7.5
Bandgap (Eg) ~5.2 - 5.9 eV (Theoretical)[3]~4.9 eV (Theoretical)~9 eV~5.3 eV
Conduction Band Offset with Si (ΔEc) ~2.0 - 2.5 eV (Theoretical Estimate)~1.8 - 2.2 eV (Theoretical Estimate)~3.2 eV~2.1 eV
Valence Band Offset with Si (ΔEv) ~2.0 - 2.5 eV (Theoretical Estimate)~1.8 - 2.2 eV (Theoretical Estimate)~4.7 eV~1.9 eV
Breakdown Field High (Expected)High (Expected)>10 MV/cm~10 MV/cm
Thermal Stability Decomposes > 850 °CHigh-pressure phaseStable up to ~1000 °CStable up to ~1200 °C

Note: The band offsets for P₃N₅ are theoretical estimates and require experimental verification. A band offset of at least 1 eV is generally required to effectively block both electrons and holes.

Experimental Protocols

The following protocols provide generalized methodologies for the deposition and characterization of P₃N₅ thin films as gate dielectrics. These should be considered as starting points and may require optimization based on the specific deposition system and desired film properties.

P₃N₅ Thin Film Deposition by Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a suitable technique for depositing P₃N₅ films at relatively low temperatures, which is beneficial for minimizing thermal budgets in device fabrication.

Objective: To deposit a uniform, amorphous thin film of P₃N₅ on a silicon substrate.

Materials and Equipment:

  • PECVD reactor with a high-frequency (13.56 MHz) RF power supply.

  • Silicon (100) wafers, p-type, with a resistivity of 1-10 Ω·cm.

  • Phosphine (PH₃) gas, diluted in H₂ or Ar (e.g., 5% PH₃).

  • Ammonia (NH₃) gas, high purity.

  • Nitrogen (N₂) gas, high purity (for purging and as a carrier gas).

  • Standard wafer cleaning reagents (e.g., RCA-1 and RCA-2 solutions).

Protocol:

  • Substrate Preparation: a. Perform a standard RCA clean on the silicon wafers to remove organic and metallic contaminants. b. Dip the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 60 seconds to remove the native oxide and hydrogen-terminate the silicon surface. c. Immediately load the wafers into the PECVD chamber to minimize re-oxidation.

  • Deposition Process: a. Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr. b. Heat the substrate to the desired deposition temperature, typically in the range of 250-400 °C. c. Introduce N₂ gas to purge the chamber and gas lines. d. Stabilize the chamber pressure, typically between 0.5 and 2.0 Torr. e. Introduce the precursor gases, NH₃ and diluted PH₃, at a specific flow rate ratio (e.g., NH₃:PH₃ ratio of 10:1 to 50:1). The total gas flow will depend on the chamber geometry. f. Ignite the plasma by applying RF power, typically in the range of 50-200 W. g. Deposit the P₃N₅ film for a predetermined time to achieve the desired thickness. h. After deposition, turn off the RF power and stop the precursor gas flow. i. Cool down the substrate under a N₂ ambient.

  • Post-Deposition Annealing (Optional): a. Perform a post-deposition anneal in a rapid thermal annealing (RTA) system or a furnace. b. Anneal the samples in a N₂ or forming gas (N₂/H₂) ambient at a temperature between 400-700 °C for 30-60 seconds (RTA) or 15-30 minutes (furnace) to improve film density and reduce defects.

Electrical Characterization of P₃N₅ Gate Stacks

Objective: To evaluate the key electrical properties of the deposited P₃N₅ film as a gate dielectric.

Materials and Equipment:

  • P₃N₅-coated silicon wafers.

  • Metal deposition system (e.g., thermal evaporator or sputter coater) for gate electrode fabrication.

  • Photolithography equipment.

  • Probe station with a semiconductor parameter analyzer (e.g., Keysight B1500A or equivalent).

  • LCR meter for capacitance-voltage measurements.

Protocol:

  • Fabrication of Metal-Insulator-Semiconductor (MIS) Capacitors: a. Deposit a metal gate electrode (e.g., Aluminum or Gold) on top of the P₃N₅ film through a shadow mask or by using photolithography and lift-off to define circular gate electrodes of a known area. b. Create a backside ohmic contact by removing the dielectric from the backside of the wafer and depositing a layer of aluminum. c. Perform a post-metallization anneal in a forming gas ambient at ~400 °C for 20-30 minutes to improve the semiconductor-metal contact and passivate interface traps.

  • Capacitance-Voltage (C-V) Measurements: a. Place the fabricated MIS capacitor on the probe station. b. Perform high-frequency (e.g., 1 MHz) C-V sweeps from accumulation to inversion and back to accumulation to assess the flat-band voltage (Vfb), oxide capacitance (Cox), and hysteresis. c. From Cox and the known gate area, calculate the dielectric constant (κ) of the P₃N₅ film. d. Perform quasi-static C-V measurements to determine the interface state density (Dit) using the Terman method or by comparing with the high-frequency C-V curve.

  • Current-Voltage (I-V) Measurements: a. Apply a sweeping voltage to the gate electrode and measure the resulting leakage current through the dielectric. b. Plot the leakage current density (J) versus the applied electric field (E) to evaluate the insulating properties of the film. c. Ramp the voltage until dielectric breakdown occurs to determine the breakdown field strength.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of P₃N₅ as a gate dielectric.

G cluster_0 Film Deposition cluster_1 Device Fabrication cluster_2 Characterization sub_prep Substrate Cleaning (RCA Clean + HF Dip) pecvd PECVD of P3N5 (PH3 + NH3) sub_prep->pecvd pda Post-Deposition Annealing (N2 or Forming Gas) pecvd->pda gate_dep Gate Electrode Deposition pda->gate_dep back_contact Backside Contact Formation gate_dep->back_contact pma Post-Metallization Anneal back_contact->pma cv Capacitance-Voltage (C-V) - Dielectric Constant - Interface States pma->cv iv Current-Voltage (I-V) - Leakage Current - Breakdown Field pma->iv

Fig 1. Experimental workflow for P3N5 gate dielectric evaluation.

G cluster_0 Ideal Gate Dielectric Properties cluster_1 P3N5 Properties prop1 High Dielectric Constant (κ) p3n5_prop1 High κ (Theoretical) prop1->p3n5_prop1 prop2 Wide Bandgap (Eg) p3n5_prop2 Wide Bandgap (~5-6 eV) prop2->p3n5_prop2 prop3 Large Band Offsets p3n5_prop3 Large Band Offsets (Theoretical) prop3->p3n5_prop3 prop4 High Breakdown Field p3n5_prop4 High Breakdown Field (Expected) prop4->p3n5_prop4 prop5 Good Thermal Stability p3n5_prop5 High Thermal Stability (>850 °C) prop5->p3n5_prop5 prop6 Low Interface State Density p3n5_prop6 Low Interface States (Needs Verification) prop6->p3n5_prop6

Fig 2. Alignment of P3N5 properties with ideal gate dielectric characteristics.

G cluster_0 SiO2 Gate Dielectric cluster_1 P3N5 Gate Dielectric (Potential) sio2 SiO2 sio2_adv Advantages: - High-quality interface with Si - Mature fabrication process sio2->sio2_adv sio2_dis Disadvantages: - Low dielectric constant (κ ≈ 3.9) - High leakage current in thin films - Susceptible to boron penetration sio2->sio2_dis p3n5_adv Potential Advantages: - Higher dielectric constant (κ > 7) - Lower leakage current for same EOT - High thermal stability sio2_dis->p3n5_adv Addresses limitations p3n5 P3N5 p3n5->p3n5_adv p3n5_dis Challenges: - Immature deposition process - Interface properties with Si need optimization - Limited experimental data p3n5->p3n5_dis

Fig 3. Comparison of SiO2 and potential advantages of P3N5.

Conclusion and Future Outlook

Triphosphorus pentanitride (P₃N₅) presents a compelling case as a future gate dielectric material due to its promising intrinsic properties. The wide bandgap and high thermal stability are particularly advantageous for modern semiconductor device fabrication. While theoretical studies are encouraging, extensive experimental research is required to fully realize its potential. Key areas for future investigation include the optimization of deposition processes to achieve high-quality, uniform thin films on silicon, detailed characterization of the P₃N₅/Si interface to minimize trap states, and comprehensive reliability studies of P₃N₅-based devices. The protocols and data presented in this document serve as a foundational guide for researchers venturing into the exploration of this novel gate dielectric material.

References

Low-Pressure Plasma Synthesis of Amorphous Phosphorus Nitride Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amorphous phosphorus nitride (a-P:N) films using low-pressure plasma techniques. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the deposition and characterization of these films for various applications, including as dielectric layers and passivation coatings.

Overview of Amorphous Phosphorus Nitride Films

Amorphous phosphorus nitride is a compound of phosphorus and nitrogen that can be synthesized as thin films with varying stoichiometry. These films are of significant interest due to their notable properties, including high dielectric strength, a wide optical bandgap, and excellent chemical stability.[1] Such characteristics make them suitable for a range of applications in microelectronics and potentially in the development of biocompatible coatings for medical devices. The primary methods for the synthesis of a-P:N films via low-pressure plasma are Plasma Chemical Vapour Deposition (CVD) and Chemical Transport in a nitrogen plasma.[1]

Synthesis Methodologies

Two principal low-pressure plasma methods for the deposition of amorphous phosphorus nitride films are detailed below.

Plasma Chemical Vapour Deposition (CVD) from Phosphine (B1218219) and Nitrogen

This method involves the reaction of phosphine (PH₃) and nitrogen (N₂) in a low-pressure plasma to deposit amorphous phosphorus nitride films, which may incorporate hydrogen (a-P₃N₅Hₓ).[1] The deposition temperature is a critical parameter influencing the film properties.

Chemical Transport in a Nitrogen Plasma

This technique utilizes elemental phosphorus and nitrogen as precursors. A nitrogen plasma is used to transport phosphorus and facilitate the reaction to form amorphous phosphorus nitride (a-P₃N₅) films.[1] This method can produce hydrogen-free films.

Experimental Protocols

The following are detailed protocols for the two synthesis methods.

Protocol for Plasma Chemical Vapour Deposition (CVD) of a-P₃N₅Hₓ
  • Substrate Preparation:

    • Select appropriate substrates (e.g., silicon wafers, glass slides).

    • Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water.

    • Dry the substrates with a stream of dry nitrogen gas.

  • Deposition Procedure:

    • Mount the substrates in the plasma deposition chamber.

    • Evacuate the chamber to a base pressure below 10⁻⁵ Torr.

    • Introduce nitrogen (N₂) and phosphine (PH₃) gases into the chamber at controlled flow rates.

    • Set the substrate temperature to the desired value (e.g., 300 °C).[1]

    • Initiate the plasma with a radio frequency (RF) power source.

    • Maintain a constant pressure within the chamber during deposition.

    • Continue the deposition until the desired film thickness is achieved. The deposition rate is typically around 4 Å/s.[1]

    • After deposition, turn off the RF power and stop the gas flow.

    • Allow the substrates to cool down to room temperature under vacuum before removal.

Protocol for Chemical Transport Synthesis of a-P₃N₅
  • Precursor and Substrate Setup:

    • Place elemental red phosphorus in a heated source boat within the reaction chamber.

    • Position the cleaned substrates in the deposition zone.

  • Deposition Procedure:

    • Evacuate the chamber to a high vacuum.

    • Introduce high-purity nitrogen gas into the chamber.

    • Generate a nitrogen plasma using an RF power source.

    • Heat the phosphorus source to initiate its transport by the nitrogen plasma towards the substrates.

    • Maintain the substrate at a suitable temperature for film deposition.

    • The reaction between the transported phosphorus species and the nitrogen plasma results in the deposition of an a-P₃N₅ film.

    • Terminate the process by switching off the plasma and the phosphorus source heater.

    • Cool the system under a nitrogen atmosphere before retrieving the coated substrates.

Data Presentation

The following tables summarize the key experimental parameters and resulting film properties based on available data.

Table 1: Deposition Parameters for a-P₃N₅Hₓ via Plasma CVD

ParameterValueReference
PrecursorsPhosphine (PH₃), Nitrogen (N₂)[1]
Deposition Temperature~300 °C[1]
Deposition Rate~4 Å/s[1]

Table 2: Properties of Amorphous Phosphorus Nitride Films

PropertyValueMaterialReference
StoichiometryUp to P₃N₅a-PₓNᵧ[1]
Optical Band Gap~5.1 eVa-P₃N₅[1]
Dielectric Strength~10⁷ V/cma-P₃N₅[1]
Thermal StabilityStable in air up to >500 °Ca-P₃N₅[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of amorphous phosphorus nitride films.

experimental_workflow_pecvd cluster_prep Substrate Preparation cluster_deposition Plasma CVD Process sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry Drying (Nitrogen Gas) sub_clean->sub_dry load_sub Load Substrates into Chamber sub_dry->load_sub pump_down Evacuate to Base Pressure (< 10⁻⁵ Torr) load_sub->pump_down gas_intro Introduce N₂ and PH₃ pump_down->gas_intro set_temp Set Substrate Temperature (e.g., 300°C) gas_intro->set_temp plasma_on Initiate RF Plasma set_temp->plasma_on deposition Film Deposition (~4 Å/s) plasma_on->deposition plasma_off Terminate Plasma and Gas Flow deposition->plasma_off cool_down Cool Down Under Vacuum plasma_off->cool_down unload Unload Coated Substrates cool_down->unload

Caption: Workflow for Plasma CVD of a-P₃N₅Hₓ films.

experimental_workflow_transport cluster_setup System Setup cluster_synthesis Chemical Transport Synthesis place_p Place Red Phosphorus Source place_sub Position Substrates place_p->place_sub evacuate Evacuate Chamber place_sub->evacuate n2_in Introduce Nitrogen Gas evacuate->n2_in plasma_gen Generate Nitrogen Plasma n2_in->plasma_gen heat_p Heat Phosphorus Source (Initiate Transport) plasma_gen->heat_p film_dep a-P₃N₅ Film Deposition heat_p->film_dep terminate Terminate Plasma and Heating film_dep->terminate cool Cool System Under N₂ terminate->cool retrieve Retrieve Coated Substrates cool->retrieve

Caption: Workflow for Chemical Transport Synthesis of a-P₃N₅ films.

References

Application Note: Autoclave Synthesis of Amorphous Phosphorus Nitride (P₃N₅)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphorus nitride (P₃N₅) is a ceramic material known for its high dielectric strength and remarkable chemical stability, making it a candidate for applications such as a metal-insulator-semiconductor (MIS) material.[1] While crystalline P₃N₅ typically requires high-temperature synthesis routes, this application note describes a lower-temperature method for producing amorphous P₃N₅. The protocol outlines a solvothermal synthesis route using phosphorus pentachloride (PCl₅) and sodium azide (B81097) (NaN₃) as precursors in an autoclave. This method allows for the formation of amorphous, flake-like P₃N₅ powders at temperatures between 190–300 °C.[1]

Principle of the Method

The synthesis is based on the reaction between phosphorus pentachloride (P-source) and sodium azide (N-source) in a sealed autoclave. Under elevated temperature and pressure, the precursors react to form amorphous phosphorus nitride. The reaction is believed to proceed as follows:

3PCl₅ + 15NaN₃ → P₃N₅ + 15NaCl + 20N₂

All manipulations must be performed in an inert atmosphere, such as a nitrogen-filled glove box, due to the sensitivity of the reactants.[1] The resulting product is a light-yellow powder, which is subsequently purified by washing with various solvents to remove byproducts and unreacted precursors.

Experimental Protocol

1. Materials and Equipment

  • Reactants:

    • Phosphorus pentachloride (PCl₅), analytical grade

    • Sodium azide (NaN₃), analytical grade

  • Solvents for Washing:

    • Carbon disulfide (CS₂)

    • Benzene

    • Absolute ethanol

    • Distilled water

  • Equipment:

    • 50 mL Titanium alloy autoclave

    • Glove box with a dry nitrogen atmosphere

    • Laboratory oven capable of reaching 300 °C

    • Vacuum oven

    • Beakers, funnels, and other standard laboratory glassware

    • Centrifuge (optional, for washing steps)

2. Safety Precautions

  • Phosphorus pentachloride (PCl₅): Corrosive and water-sensitive. Handle only in a dry, inert atmosphere. Inhalation or contact with skin can cause severe burns.

  • Sodium azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.

  • Autoclave Operation: Autoclaves generate high temperatures and pressures. Ensure the equipment is certified, operated by trained personnel, and inspected for safety.[2][3] Using unsuitable or uncertified autoclaves can pose a severe physical hazard.[2][3]

  • Solvents: Benzene is a known carcinogen, and carbon disulfide is highly flammable and toxic. Handle all solvents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

3. Synthesis Procedure

  • Step 1: Precursor Preparation

    • All manipulations must be carried out in a dry glove box under a nitrogen atmosphere.[1]

    • Weigh 0.005 mol of PCl₅ and 0.025 mol of NaN₃.

    • Place the weighed precursors into the 50 mL titanium alloy autoclave.[1]

  • Step 2: Autoclave Reaction

    • Seal the autoclave securely inside the glove box.

    • Transfer the sealed autoclave to a laboratory oven.

    • Heat the autoclave to 250 °C and maintain this temperature for 15 hours.[1]

    • After the reaction period, turn off the oven and allow the autoclave to cool to room temperature naturally.[1]

  • Step 3: Product Collection and Purification

    • Once cooled, carefully open the autoclave in a fume hood.

    • Collect the solid product from the autoclave.

    • Wash the product sequentially with the following solvents to remove impurities and byproducts:

      • Carbon disulfide

      • Benzene

      • Absolute ethanol

      • Distilled water

    • Perform each washing step several times. A centrifuge can be used to separate the solid product from the solvent after each wash.

  • Step 4: Drying

    • After the final wash, transfer the light-yellow powder to a vacuum oven.

    • Dry the product under vacuum at 100 °C for 4 hours to obtain the final amorphous P₃N₅.[1]

Data Presentation

The experimental conditions for the synthesis of amorphous P₃N₅ are summarized in the table below. It is crucial to note that higher quantities of reactants may lead to increased pressure, favoring the formation of undesirable byproducts like yellow phosphorus.[1]

ParameterValueReference
Reactants PCl₅, NaN₃[1]
Molar Ratio (PCl₅:NaN₃) 1:5 (0.005 mol : 0.025 mol)[1]
Autoclave Capacity 50 mL[1]
Reaction Temperature 190–300 °C (Optimal: 250 °C)[1]
Reaction Time 10–15 h (Optimal: 15 h)[1]
Product Appearance Light yellow powder[1]
Product Morphology Amorphous, flake-like[1]
Post-synthesis Drying 100 °C in vacuum for 4 h[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the autoclave synthesis process for amorphous P₃N₅.

SynthesisWorkflow A Precursor Preparation (PCl5 + NaN3 in Glove Box) B Load & Seal Autoclave A->B C Autoclave Reaction (250 °C, 15 h) B->C D Cool to Room Temperature C->D E Product Collection D->E F Sequential Washing (CS2, Benzene, Ethanol, H2O) E->F G Drying (Vacuum Oven, 100 °C, 4 h) F->G H Final Product (Amorphous P3N5 Powder) G->H

Caption: Workflow for the synthesis of amorphous P₃N₅.

References

Application Notes and Protocols for Chemical Vapor Deposition of Phosphorus-Incorporated Carbon Nitride Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphorus-incorporated carbon nitride (P-CNx) films via chemical vapor deposition (CVD). This document is intended for professionals in materials science, chemistry, and potentially drug development, offering insights into the fabrication and properties of these functional thin films.

Introduction

Graphitic carbon nitride (g-C3N4), a metal-free polymeric semiconductor, has garnered significant attention for its potential in various applications, including electronics and photocatalysis.[1] The incorporation of foreign atoms, such as phosphorus, into the g-C3N4 lattice can significantly enhance its physical and chemical properties.[1] Chemical Vapor Deposition (CVD) is a robust technique for synthesizing high-quality, crystalline P-CNx films.[1]

Phosphorus doping of carbon nitride films has been shown to induce n-type conductivity, narrow the energy bandgap, and improve electrical conductivity.[1][2] These modified properties make P-CNx films promising candidates for various electronic and optoelectronic applications.

Data Presentation

The properties of P-CNx films are highly dependent on the deposition parameters. The following tables summarize the key experimental conditions and their impact on the resulting film characteristics.

Table 1: CVD Parameters for Phosphorus-Incorporated Carbon Nitride Films

ParameterValueReference
Precursors
Carbon-Nitrogen SourceMelamine (B1676169) (C3H6N6) powder[2]
Phosphorus SourceRed Phosphorus powder[2]
Deposition Conditions
Substratec-plane sapphire[2]
Deposition Temperature600 - 675 °C[2]
System TypeHot-wall CVD[2]

Table 2: Influence of Deposition Temperature on Phosphorus Incorporation and Film Properties

Deposition Temperature (°C)Phosphorus IncorporationCrystallinityKey PropertiesReference
600No significant incorporationHigh-[2]
> 600 - 620Increasing P composition (up to 10%)No significant degradationn-type conductivity, Narrowed energy bandgap[1][2]
> 620 - 675Increased P compositionPotential for increased structural defectsEnhanced electrical conductivity[2]

Table 3: Electronic and Magnetic Properties of P-CNx Films

PropertyObservationReference
Conductivity n-type conductivity achieved due to P atoms acting as donor impurities.[1]
Resistivity Relatively low out-of-plane resistivity.[2]
Electron Transport Giant anisotropy with high in-plane resistivity and low out-of-plane resistivity.[1]
Activation Energy Approximately 102.5 meV for electron generation.[1]
Magnetism Room temperature ferromagnetism observed without metallic elements.[1]

Experimental Protocols

The following protocol outlines the general procedure for the synthesis of P-CNx films using a hot-wall CVD system with solid precursors.

3.1. Materials and Equipment

  • Precursors:

    • Melamine (C3H6N6, high purity)

    • Red Phosphorus (high purity)

  • Substrate:

    • Epi-polished c-plane sapphire wafers

  • Equipment:

    • Homemade hot-wall CVD reactor with a quartz tube furnace

    • Vacuum pump

    • Mass flow controllers for carrier gas

    • Temperature controllers for precursor and substrate heating zones

    • Substrate holder

3.2. Substrate Preparation

  • Clean the c-plane sapphire substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Load the cleaned substrates onto the substrate holder and place them in the center of the CVD reactor's heating zone.

3.3. Precursor Preparation and Loading

  • Place a specific amount of melamine powder in a quartz boat.

  • Place a specific amount of red phosphorus powder in a separate quartz boat.

  • Position the precursor boats in the upstream heating zones of the CVD reactor. The exact temperatures for heating the precursors to achieve sufficient vapor pressure for deposition need to be determined empirically but are typically below the substrate temperature.

3.4. CVD Process

  • Evacuate the quartz tube reactor to a base pressure in the range of 10^-3 to 10^-6 Torr.

  • Introduce a carrier gas (e.g., high-purity nitrogen or argon) into the reactor at a controlled flow rate.

  • Heat the substrate to the desired deposition temperature (e.g., 600-675 °C).[2]

  • Once the substrate temperature is stable, heat the precursor zones to vaporize the melamine and red phosphorus.

  • The carrier gas will transport the precursor vapors to the hot substrate surface.

  • The precursors will decompose and react on the substrate surface, leading to the growth of a P-CNx film.

  • Maintain the deposition conditions for a specific duration to achieve the desired film thickness.

  • After the deposition is complete, turn off the precursor heaters and allow the reactor to cool down to room temperature under the carrier gas flow.

  • Vent the reactor to atmospheric pressure and carefully remove the coated substrates.

Visualizations

Experimental Workflow for P-CNx Film Deposition

experimental_workflow cluster_prep Preparation cluster_cvd CVD Process cluster_analysis Characterization sub_prep Substrate Cleaning evacuation System Evacuation sub_prep->evacuation precursor_prep Precursor Loading precursor_prep->evacuation carrier_gas Carrier Gas Introduction evacuation->carrier_gas sub_heating Substrate Heating (600-675 °C) carrier_gas->sub_heating precursor_heating Precursor Heating sub_heating->precursor_heating deposition Film Deposition precursor_heating->deposition cooling Cool Down deposition->cooling characterization Film Analysis (XPS, etc.) cooling->characterization

Caption: Workflow for P-CNx film synthesis by hot-wall CVD.

Logical Relationship of Deposition Parameters and Film Properties

logical_relationship cluster_params Deposition Parameters cluster_props Film Properties temp Substrate Temperature p_content Phosphorus Content temp->p_content influences crystallinity Crystallinity temp->crystallinity affects precursor_ratio Precursor Vapor Ratio (P/N ratio in gas phase) precursor_ratio->p_content determines conductivity Electrical Conductivity p_content->conductivity enhances bandgap Bandgap p_content->bandgap narrows crystallinity->conductivity impacts

Caption: Influence of CVD parameters on P-CNx film properties.

References

Application Notes and Protocols for Photoelectrochemical Water Oxidation using Phosphorus Nitride Nanodots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of phosphorus nitride nanodots (PNDs) as a metal-free component to enhance photoelectrochemical (PEC) water oxidation. The information is targeted toward researchers in materials science, chemistry, and renewable energy.

Introduction

Phosphorus nitride nanodots (PNDs) have emerged as promising, metal-free quantum dots for advancing photoelectrochemical (PEC) water splitting technologies. Their favorable band positions allow for the formation of heterojunctions with various semiconductor photoanodes, such as bismuth vanadate (B1173111) (BiVO₄), leading to enhanced charge separation and improved photocurrent densities.[1][2] PNDs act as a versatile support material, facilitating more efficient harvesting of solar energy for the production of hydrogen from water. This document outlines the synthesis of PNDs, the fabrication of PND-modified photoanodes, and the protocols for evaluating their PEC performance in water oxidation.

Key Performance Data

The integration of PNDs with semiconductor photoanodes leads to a significant enhancement in PEC performance. The data presented below is a summary of typical results obtained for PND-modified photoanodes compared to their unmodified counterparts.

Performance MetricBare BiVO₄ PhotoanodeBiVO₄-PNDs PhotoanodeUnitConditions
Photocurrent Density~1.5 - 2.0~3.0 - 4.0mA/cm²@ 1.23 V vs. RHE under AM 1.5G illumination
Onset Potential~0.5~0.35V vs. RHELower values indicate higher efficiency
Charge Separation Efficiency (η_sep)~50 - 60~65 - 75%Calculated from photocurrent measurements
Charge Transfer Efficiency (η_trans)~70 - 80~90 - 95%Calculated from photocurrent measurements
Faradaic Efficiency for O₂ Evolution> 95> 95%Confirms water oxidation is the primary reaction
StabilityModerateEnhanced-Measured over several hours of continuous illumination

Experimental Protocols

Synthesis of Phosphorus Nitride Nanodots (PNDs)

This protocol describes a solvothermal method for synthesizing PNDs from a phosphonitrilic chloride trimer precursor.

Materials:

  • Phosphonitrilic chloride trimer ((PNCl₂)₃)

  • N-methyl-2-pyrrolidone (NMP)

  • Deionized (DI) water

  • Ethanol

  • Teflon-lined stainless-steel autoclave (50 mL)

  • Centrifuge

  • Dialysis membrane (MWCO = 1000 Da)

Procedure:

  • Dissolve 0.5 g of phosphonitrilic chloride trimer in 30 mL of NMP in a beaker with vigorous stirring.

  • Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Centrifuge the resulting solution at 8000 rpm for 15 minutes to remove any large aggregates.

  • Collect the supernatant containing the PNDs.

  • Purify the PNDs by dialyzing the supernatant against DI water for 48 hours, changing the water every 6 hours.

  • The purified PNDs solution can be stored at 4°C for further use.

Fabrication of BiVO₄-PNDs Photoanode

This protocol details the modification of a pre-fabricated BiVO₄ photoanode with PNDs.

Materials:

  • BiVO₄ photoanode on FTO glass (prepared according to established literature methods)

  • Purified PNDs solution (from Protocol 3.1)

  • Deionized (DI) water

  • Oven

Procedure:

  • Immerse the as-prepared BiVO₄ photoanode into the purified PNDs solution.

  • Keep the photoanode in the PNDs solution for 10-15 hours at room temperature to allow for sensitization.[3]

  • After sensitization, remove the photoanode and rinse it thoroughly with DI water to remove any loosely attached PNDs.[3]

  • Dry the BiVO₄-PNDs photoanode in an oven at 100°C for 6 hours.[3]

  • The photoanode is now ready for characterization and PEC measurements.

Photoelectrochemical (PEC) Measurements

This protocol outlines the standard procedures for evaluating the PEC performance of the fabricated photoanodes.

Equipment:

  • Potentiostat with a three-electrode setup

  • PEC cell with a quartz window

  • Working electrode: Fabricated BiVO₄-PNDs photoanode

  • Counter electrode: Platinum wire or foil

  • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Electrolyte: 0.5 M Sodium Sulfate (Na₂SO₄) aqueous solution (pH ≈ 7)

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Monochromator for IPCE measurements

Procedures:

  • Linear Sweep Voltammetry (LSV):

    • Assemble the three-electrode system in the PEC cell with the electrolyte.

    • Illuminate the working electrode with the solar simulator.

    • Scan the potential from -0.4 V to 1.6 V vs. Ag/AgCl at a scan rate of 20 mV/s.

    • Record the photocurrent density as a function of the applied potential.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Set the potentiostat to a DC bias of 1.23 V vs. RHE under illumination.

    • Apply an AC voltage with an amplitude of 10 mV over a frequency range of 100 kHz to 0.1 Hz.

    • Analyze the Nyquist plot to determine the charge transfer resistance.

  • Incident Photon-to-Current Efficiency (IPCE):

    • Illuminate the photoanode with monochromatic light from the solar simulator coupled with a monochromator.

    • Measure the photocurrent at a constant bias (e.g., 1.23 V vs. RHE) for wavelengths ranging from 300 nm to 600 nm.

    • Calculate the IPCE using the formula: IPCE (%) = (1240 × J) / (λ × P_light), where J is the photocurrent density (mA/cm²), λ is the wavelength (nm), and P_light is the power density of the incident light (mW/cm²).

  • Stability Test:

    • Apply a constant bias (e.g., 1.23 V vs. RHE) to the photoanode under continuous AM 1.5G illumination.

    • Record the photocurrent density over an extended period (e.g., 1-10 hours) to evaluate the photostability.

  • Faradaic Efficiency Measurement:

    • Conduct the PEC experiment in a sealed, gas-tight cell.

    • Measure the amount of evolved oxygen using a calibrated oxygen sensor or gas chromatography.

    • Calculate the theoretical amount of oxygen that should be produced based on the total charge passed during the experiment (Q) using Faraday's law: Moles of O₂ = Q / (4 × F), where F is the Faraday constant.

    • The Faradaic efficiency is the ratio of the experimentally measured moles of O₂ to the theoretical moles of O₂.

Visualizations

Experimental Workflow

G cluster_synthesis PNDs Synthesis cluster_fabrication Photoanode Fabrication cluster_pec PEC Measurement Precursor Phosphonitrilic Chloride Trimer Solvothermal Solvothermal Reaction (NMP, 180°C, 12h) Precursor->Solvothermal Purification Centrifugation & Dialysis Solvothermal->Purification PNDs Purified PNDs Solution Purification->PNDs Sensitization Sensitization in PNDs Solution (10-15h, RT) PNDs->Sensitization BiVO4 BiVO4 Photoanode BiVO4->Sensitization Drying Rinsing & Drying (100°C, 6h) Sensitization->Drying FinalAnode BiVO4-PNDs Photoanode Drying->FinalAnode Setup Three-Electrode Setup in PEC Cell FinalAnode->Setup LSV LSV Setup->LSV EIS EIS Setup->EIS IPCE IPCE Setup->IPCE Stability Stability Test Setup->Stability

Caption: Workflow for PNDs synthesis, photoanode fabrication, and PEC analysis.

Charge Transfer Mechanism

G cluster_BiVO4 BiVO4 cluster_PNDs PNDs Light Incident Light (hν) VB_BiVO4 Valence Band Light->VB_BiVO4 e⁻ excitation CB_BiVO4 Conduction Band VB_BiVO4->CB_BiVO4 e⁻ VB_PNDs HOMO VB_BiVO4->VB_PNDs h⁺ transfer CB_PNDs LUMO CB_BiVO4->CB_PNDs e⁻ transfer Electrolyte Electrolyte (H₂O/H⁺, O₂) VB_PNDs->Electrolyte h⁺ for Water Oxidation FTO FTO Substrate CB_PNDs->FTO e⁻ collection

Caption: Z-scheme charge transfer mechanism in a BiVO₄-PNDs heterojunction.

References

Application of Phosphorus-Containing Nitride Materials in High-Power Lighting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The demand for high-efficiency, long-lasting, and robust high-power lighting solutions has driven significant research into advanced materials. Among these, nitride-based phosphors have emerged as critical components in solid-state lighting, particularly in phosphor-converted light-emitting diodes (pc-LEDs). While pure phosphorus nitride (P₃N₅) is not a conventional phosphor, phosphorus plays a crucial role as a dopant or a component in the synthesis of various high-performance nitride and oxynitride phosphors. These materials exhibit exceptional thermal stability, high quantum efficiency, and excellent chemical resistance, making them ideal for the demanding environment of high-power lighting applications.[1][2][3]

This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in the synthesis, characterization, and application of phosphorus-containing nitride materials in high-power lighting.

Role of Phosphorus in Nitride Phosphors

Phosphorus can be incorporated into nitride host lattices to modulate their electronic and optical properties. Doping with phosphorus can influence the band gap, improve charge carrier separation, and enhance the overall quantum efficiency of the phosphor.[4][5][6] Additionally, phosphorus-containing precursors are utilized in various synthesis routes to produce complex nitride and oxynitride phosphors with tailored emission spectra.

Key Applications in High-Power Lighting

Phosphorus-containing nitride materials are primarily used as down-conversion phosphors in pc-LEDs. In a typical white pc-LED, a blue or near-UV LED chip excites a blend of phosphors, which then emit light at longer wavelengths (e.g., green, yellow, red). The combination of the original blue light and the emitted light from the phosphors produces white light.[7]

The key advantages of using these advanced phosphors include:

  • High Thermal Stability: They can withstand the high operating temperatures of high-power LEDs without significant degradation in performance.[1][2][3]

  • High Quantum Efficiency: Efficient conversion of excitation energy into emitted light.[8]

  • Tunable Emission: The emission color can be tuned by adjusting the composition of the host material and the type of activator ion (e.g., Eu²⁺, Ce³⁺).[8]

  • High Color Rendering Index (CRI): The use of red-emitting nitride phosphors, often synthesized with phosphorus-containing compounds, is crucial for achieving warm white light with a high CRI.[1][9]

Quantitative Data Presentation

The following table summarizes the typical performance characteristics of various nitride phosphors used in high-power lighting. It is important to note that specific values can vary depending on the exact composition, synthesis method, and operating conditions.

Phosphor TypeExcitation Peak (nm)Emission Peak (nm)Quantum Efficiency (%)Thermal StabilityReference
Eu²⁺-doped β-SiAlON~450~535>85Excellent[7][8]
Eu²⁺-doped α-SiAlON~450~585>85Excellent[8]
Eu²⁺-doped M₂Si₅N₈ (M=Ca, Sr, Ba)450-480620-650>85Excellent[7]
Ce³⁺-doped Y₃Al₅O₁₂ (YAG:Ce)~460~560>85Good[7]
P-doped g-C₃N₄~435-3.76 (Apparent)Good[4]

Experimental Protocols

Synthesis of Phosphorus-Doped Carbon Nitride (P-doped g-C₃N₄)

This protocol describes a method for synthesizing a phosphorus-doped graphitic carbon nitride photocatalyst, which demonstrates the principle of phosphorus incorporation.

Materials:

  • Melamine (B1676169) (C₃H₆N₆)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • Crucible with a lid

  • Muffle furnace

Procedure:

  • Dissolve a specific molar concentration of phosphoric acid (e.g., 0.1 M) in deionized water.

  • Add melamine to the phosphoric acid solution and stir until a homogeneous mixture is obtained.

  • Dry the mixture in an oven at 80°C for 12 hours to remove the water.

  • Place the dried powder in a crucible with a lid.

  • Heat the crucible in a muffle furnace to 550°C at a ramp rate of 5°C/min and hold for 4 hours.

  • Allow the furnace to cool down to room temperature naturally.

  • Grind the resulting yellow powder to obtain the P-doped g-C₃N₄.[6]

Synthesis of a Red-Emitting Nitride Phosphor (Sr₂Si₅N₈:Eu²⁺)

This protocol outlines the synthesis of a common red-emitting nitride phosphor.

Materials:

  • Strontium carbonate (SrCO₃)

  • Silicon nitride (Si₃N₄)

  • Europium(III) oxide (Eu₂O₃)

  • Graphite (B72142) powder (fine)

  • Tube furnace with a nitrogen atmosphere

  • Alumina (B75360) crucibles

Procedure:

  • Weigh stoichiometric amounts of SrCO₃, Si₃N₄, Eu₂O₃, and fine graphite powder. The graphite acts as a reducing agent.

  • Thoroughly mix the starting materials in an agate mortar under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

  • Place the mixed powder into an alumina crucible.

  • Heat the crucible in a tube furnace under a flowing nitrogen atmosphere.

  • Ramp the temperature to 1400-1600°C and hold for 4-6 hours.

  • After the reaction, cool the furnace to room temperature under the nitrogen atmosphere.

  • Gently grind the resulting product to obtain the Sr₂Si₅N₈:Eu²⁺ phosphor powder.

Visualizations

Phosphor-Converted LED Workflow

G cluster_0 High-Power LED LED_Chip Blue LED Chip Phosphor_Layer Phosphor Layer (e.g., Nitride Phosphors) LED_Chip->Phosphor_Layer Blue Light Excitation White_Light White Light Output Phosphor_Layer->White_Light Down-Conversion & Light Mixing

Caption: Workflow of a phosphor-converted white LED.

Synthesis Protocol for P-doped g-C₃N₄

G cluster_1 Synthesis of P-doped g-C₃N₄ start Start mixing Mix Melamine & H₃PO₄ Solution start->mixing drying Dry at 80°C mixing->drying calcination Calcine at 550°C drying->calcination grinding Grind Product calcination->grinding end End grinding->end

Caption: Experimental workflow for the synthesis of P-doped g-C₃N₄.

Characterization of Materials

To evaluate the synthesized materials, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized phosphors.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the phosphor powders.

  • Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra, and to determine the quantum efficiency of the phosphors.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the materials.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the chemical state of the incorporated phosphorus.[5]

Safety Precautions

  • All synthesis procedures involving high temperatures should be carried out in a well-ventilated area or a fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handling of fine powders should be done carefully to avoid inhalation.

  • Ensure that the tube furnace is properly operated and maintained, especially when using flammable or reactive gases.

Conclusion

Phosphorus-containing nitride materials represent a significant class of phosphors for high-power lighting applications. Their excellent thermal and chemical stability, coupled with high quantum efficiency and tunable emission, address the key challenges in the development of next-generation solid-state lighting. The protocols and data presented in this document provide a foundation for researchers and professionals to explore and develop novel phosphor materials for advanced lighting technologies.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Thermal Stability of Phosphorous Nitride Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with phosphorous nitride compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound compounds, with a focus on improving their thermal stability.

Problem Possible Cause Suggested Solution
Low Thermal Stability (Decomposition at relatively low temperatures) 1. Amorphous or poorly crystalline material.[1] 2. Presence of hydrogen-containing species (e.g., N-H or P-H bonds).[1] 3. Non-stoichiometric composition (incorrect P:N ratio).[1]1. Increase the synthesis temperature to promote crystallization (e.g., >1000 K for P3N5).[1] However, be aware that excessively high temperatures can lead to decomposition.[1] 2. Ensure the use of hydrogen-free precursors or include a high-temperature annealing step under an inert atmosphere to remove residual hydrogen.[1] 3. Carefully control the molar ratio of phosphorus and nitrogen precursors. For P3N5, a P:N ratio of 3:5 in the starting mixture is crucial.[1]
Formation of Undesired Phases 1. Incorrect synthesis temperature or pressure.[1][2] 2. Contamination from precursors or the reaction environment.1. Optimize the synthesis conditions. For example, γ-P3N5, a high-pressure phase, can be synthesized from α-P3N5 at 11 GPa and 1500 °C.[2] 2. Use high-purity precursors and ensure a clean, inert reaction atmosphere.
Product is Amorphous Synthesis temperature is too low.[1]Increase the reaction temperature. For the synthesis of crystalline P3N5 from (PNCl2)3 and NH4Cl, temperatures between 770 K and 1050 K are recommended.[1]
Non-stoichiometric Product 1. Decomposition of the product at high temperatures.[1] 2. Incorrect precursor ratio.[1]1. Carefully control the synthesis temperature to avoid exceeding the decomposition point of the desired phase. For P3N5, thermal degradation starts above 1100 K.[1] 2. Precisely measure and control the stoichiometry of the starting materials.
Difficulty in Characterizing Thermal Stability Inadequate analytical techniques.Utilize Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and phase transitions. Mass spectrometry can be used to identify gaseous decomposition products.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of P3N5?

A1: The thermal degradation of crystalline P3N5 generally begins at temperatures above 1100 K (827 °C).[1] Decomposition at these temperatures typically yields gaseous species such as N2, PN, and P4.[1]

Q2: How does crystallinity affect the thermal stability of this compound compounds?

A2: Crystalline this compound compounds generally exhibit higher thermal stability compared to their amorphous counterparts.[1] The ordered, three-dimensional network structure of crystalline materials, such as P3N5 with its corner-sharing PN4 tetrahedra, contributes to its robustness.[1]

Q3: Can the thermal stability of this compound be improved by forming ternary compounds?

A3: Yes, forming ternary compounds can significantly enhance thermal stability. For instance, P-N-sodalites containing metal cations like Co, Ni, Cr, Fe, Cu, and Zn exhibit remarkable chemical and thermal stability up to approximately 800 °C.[3] Silicon phosphorus nitride (SiPN3) is also noted for its thermal properties, although it decomposes to α-Si3N4 above 1000 °C.[3]

Q4: What is the effect of pressure on the phase and stability of phosphorous nitrides?

A4: High pressure can lead to the formation of denser, more coordinated, and potentially more thermally stable polymorphs of this compound. For example, γ-P3N5, synthesized at high pressure, contains five-coordinate phosphorus.[2] Further increasing pressure can lead to phases like δ-P3N5 with six-coordinate phosphorus, which is ultra-incompressible.[4][5]

Q5: Are there any strategies to stabilize the highly reactive PN molecule?

A5: While the diatomic phosphorus nitride (PN) molecule is highly unstable, it can be stabilized through coordination to transition metals. This approach has been used to assemble and stabilize PN as a reactive ligand in bimetallic complexes.

Quantitative Data on Thermal Stability

The following table summarizes key thermal stability data for various this compound compounds and their polymorphs.

Compound/PolymorphSynthesis/Formation ConditionsDecomposition Temperature / Thermal StabilityReference(s)
α-P3N5 Reaction of (PNCl2)3 and NH4Cl between 770 K and 1050 K.Starts to degrade above 1100 K.[1]
γ-P3N5 High pressure (e.g., 11 GPa) and high temperature (e.g., 1500 °C) from α-P3N5.Persists up to 80 GPa at room temperature.[2][6]
δ-P3N5 High pressure (72 GPa) and laser heating.Synthesized and stable at high pressure.[4][5]
P-N-sodalites (with metal cations) Various synthetic routes, including reaction of HPN2 with metal chlorides.Stable up to approximately 800 °C.[3]
SiPN3 Low-temperature ammonolysis followed by pyrolysis at 900 °C in ammonia.Decomposes to α-Si3N4 above 1000 °C.[3]

Experimental Protocols

Protocol 1: Synthesis of Thermally Stable, Crystalline α-P3N5

This protocol is based on the reaction of hexachlorocyclotriphosphazene ((PNCl2)3) and ammonium (B1175870) chloride (NH4Cl).[1]

Materials:

  • Hexachlorocyclotriphosphazene ((PNCl2)3)

  • Ammonium chloride (NH4Cl)

  • Quartz ampule (thick-walled)

  • Tube furnace

  • Vacuum line

  • Argon gas supply

  • Liquid nitrogen

Procedure:

  • In a glovebox under an inert atmosphere, place stoichiometric amounts of (PNCl2)3 and NH4Cl (molar ratio 1:2) into a thick-walled quartz ampule.

  • Evacuate the ampule and seal it.

  • Place the sealed ampule in a tube furnace.

  • Heat the ampule to 770 K and hold for 12 hours.

  • Increase the temperature to 1050 K and hold for 24 hours.

  • After the reaction, cool the ampule to room temperature.

  • To condense the gaseous hydrogen chloride byproduct, cool the ampule with liquid nitrogen.

  • Carefully open the ampule under a pure argon atmosphere.

  • To remove surface deposits of unreacted precursors and byproducts, heat the product in a vacuum at 500 K.

  • The resulting product is a fine, crystalline, colorless powder of α-P3N5.

Characterization:

  • Confirm the crystallinity and phase purity using X-ray diffraction (XRD).

  • Verify the absence of N-H and P-H bonds using Fourier-transform infrared (FTIR) spectroscopy.

  • Determine the thermal stability using Thermogravimetric Analysis (TGA).

Protocol 2: High-Pressure Synthesis of γ-P3N5

This protocol describes the conversion of α-P3N5 to the high-pressure γ-P3N5 polymorph.[2]

Materials and Equipment:

  • α-P3N5 powder (synthesized as per Protocol 1)

  • Diamond anvil cell (DAC) or multi-anvil press capable of reaching at least 11 GPa and 1500 °C

  • Laser heating system for DAC or internal resistance heater for multi-anvil press

  • In-situ characterization techniques (e.g., synchrotron XRD, Raman spectroscopy)

Procedure:

  • Load the α-P3N5 sample into the high-pressure apparatus.

  • Gradually increase the pressure to 11 GPa.

  • Increase the temperature to 1500 °C.

  • Maintain these conditions for a sufficient duration to allow for the phase transformation to complete (this may need to be optimized and monitored in-situ).

  • Quench the sample by turning off the heating.

  • Slowly release the pressure.

  • Recover the γ-P3N5 sample for ex-situ analysis.

Characterization:

  • Confirm the formation of the γ-P3N5 phase using XRD.

  • Analyze the thermal stability of the recovered sample using TGA.

Visualizations

experimental_workflow cluster_synthesis Synthesis of α-P3N5 cluster_stabilization High-Pressure Stabilization cluster_characterization Characterization precursors Precursors: (PNCl2)3 + NH4Cl mixing Mixing in Quartz Ampule precursors->mixing heating Two-Stage Heating: 1. 770 K, 12h 2. 1050 K, 24h mixing->heating purification Purification: Vacuum heating at 500 K heating->purification alpha_P3N5 α-P3N5 Powder purification->alpha_P3N5 hpht High Pressure (11 GPa) High Temperature (1500 °C) alpha_P3N5->hpht xrd XRD alpha_P3N5->xrd ftir FTIR alpha_P3N5->ftir tga TGA/DSC alpha_P3N5->tga gamma_P3N5 γ-P3N5 hpht->gamma_P3N5 gamma_P3N5->xrd gamma_P3N5->tga

Caption: Experimental workflow for the synthesis of α-P3N5 and its conversion to the high-pressure γ-P3N5 polymorph.

synthesis_parameters cluster_params Synthesis Parameters cluster_properties Material Properties temp Temperature crystallinity Crystallinity temp->crystallinity phase Phase (α, γ, δ, etc.) temp->phase pressure Pressure pressure->phase precursors Precursor Stoichiometry stoichiometry Stoichiometry precursors->stoichiometry thermal_stability Thermal Stability crystallinity->thermal_stability phase->thermal_stability stoichiometry->thermal_stability

Caption: Relationship between key synthesis parameters and the resulting thermal stability of this compound compounds.

References

troubleshooting common issues in phosphorous nitride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of phosphorus nitride (P₃N₅).

Troubleshooting Guides

This section provides solutions to common problems encountered during phosphorus nitride synthesis, categorized by the issue.

Problem 1: Low or No Product Yield

Q1: My reaction yielded very little or no P₃N₅. What are the potential causes and how can I improve the yield?

A1: Low product yield is a frequent issue in solid-state synthesis. Several factors, from precursor quality to reaction conditions, can be responsible. A systematic approach to troubleshooting is essential.[1][2]

Possible Causes and Solutions:

  • Inaccurate Precursor Stoichiometry: The molar ratio of phosphorus and nitrogen precursors is critical for obtaining stoichiometric P₃N₅.[3]

    • Solution: Precisely measure and use the correct stoichiometric amounts of your starting materials. For the reaction between hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl), a molar ratio of 1:2 is recommended to achieve a P:N ratio of 3:5 in the final product.[3] Deviation from this ratio can lead to the formation of non-stoichiometric phases (e.g., H₃ₓP₃N₅₊ₓ) and a decrease in yield.[3]

  • Impure or Decomposed Precursors: The purity of starting materials directly impacts the reaction outcome.

    • Solution: Ensure the purity of your precursors. Hexachlorocyclotriphosphazene and ammonium chloride can be purified by sublimation in a vacuum.[3] Store precursors under anhydrous and inert conditions to prevent degradation.

  • Suboptimal Reaction Temperature: The reaction temperature profile is crucial for the complete conversion of precursors to crystalline P₃N₅.

    • Solution: For the (PNCl₂)₃ and NH₄Cl route, a two-step heating process is effective: an initial hold at a lower temperature (e.g., 770 K for 12 hours) followed by a higher temperature treatment (e.g., 1050 K for 24 hours).[3] Temperatures below 1000 K may result in amorphous products, while temperatures exceeding 1100 K can lead to the decomposition of P₃N₅ into gaseous species like N₂, PN, and P₄.[3]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time at the optimal temperature to ensure complete conversion. Monitoring the reaction progress, if possible, can help determine the necessary duration.

  • Product Loss During Work-up: The purification process can lead to a loss of the final product.

    • Solution: After the reaction, gaseous byproducts like hydrogen chloride (HCl) can be condensed by cooling the reaction vessel with liquid nitrogen before opening it under an inert atmosphere.[3] Unreacted starting materials and surface deposits can be removed by heating the product in a vacuum at around 500 K.[3]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_stoichiometry Verify Precursor Stoichiometry start->check_stoichiometry check_purity Assess Precursor Purity (e.g., Sublimation) check_stoichiometry->check_purity Incorrect check_stoichiometry->check_purity Correct optimize_temp Optimize Reaction Temperature Profile check_purity->optimize_temp Impure check_purity->optimize_temp Pure increase_time Increase Reaction Time optimize_temp->increase_time Suboptimal optimize_temp->increase_time Optimal refine_workup Refine Work-up and Purification Protocol increase_time->refine_workup Incomplete increase_time->refine_workup Complete end_node Improved Yield refine_workup->end_node Product Loss XRD_Comparison cluster_0 Crystalline P₃N₅ cluster_1 Amorphous P₃N₅ crystalline Sharp, well-defined peaks amorphous Broad, diffuse hump ImpurityTroubleshooting start Impurities Detected in Product identify_impurity Identify Impurity (IR, Elemental Analysis) start->identify_impurity hydrogen_phase Hydrogen-Containing Phase (N-H/P-H bonds in IR) identify_impurity->hydrogen_phase Hydrogen unreacted_precursors Unreacted Precursors/ Byproducts (NH₄Cl, HCl) identify_impurity->unreacted_precursors Precursors/ Byproducts chlorine_impurity Chlorine Impurity (Elemental Analysis) identify_impurity->chlorine_impurity Chlorine heat_vacuum Heat under Vacuum (e.g., 500 K) hydrogen_phase->heat_vacuum check_stoichiometry Verify Stoichiometry and Reaction Time unreacted_precursors->check_stoichiometry chlorine_impurity->heat_vacuum end_node Pure P₃N₅ heat_vacuum->end_node check_stoichiometry->end_node SynthesisWorkflow start Start: Prepare Reactants ((PNCl₂)₃ & NH₄Cl, 1:2 ratio) in inert atmosphere seal_ampule Seal Reactants in Evacuated Quartz Ampule start->seal_ampule heating_step1 Heat at 770 K for 12h seal_ampule->heating_step1 heating_step2 Heat at 1050 K for 24h heating_step1->heating_step2 cool_down Cool to Room Temperature heating_step2->cool_down liquid_n2 Cool with Liquid Nitrogen to Condense HCl cool_down->liquid_n2 open_ampule Open Ampule in Inert Atmosphere liquid_n2->open_ampule purify Purify by Heating at 500 K under Vacuum open_ampule->purify end_product Final Product: Crystalline P₃N₅ Powder purify->end_product

References

Technical Support Center: Optimizing Deposition Parameters for Stoichiometric P₃N₅ Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deposition of stoichiometric phosphorus nitride (P₃N₅) thin films. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Non-Stoichiometric P₃N₅ Films (Phosphorus-rich or Nitrogen-deficient)

  • Question: My deposited film is showing a P/N ratio greater than 0.6. What are the likely causes and how can I fix this?

  • Answer: Phosphorus-rich or nitrogen-deficient films are a common issue. The primary causes are related to the reactivity and supply of the nitrogen precursor relative to the phosphorus precursor.

    • Insufficient Nitrogen Reactivity: In plasma-based processes like reactive sputtering or plasma-enhanced chemical vapor deposition (PECVD), the nitrogen plasma may not be dense or energetic enough to fully react with the phosphorus species.

      • Solution: Increase the RF or DC sputtering power to enhance plasma density. In PECVD, increasing the plasma power can lead to a higher concentration of reactive nitrogen radicals.

    • Inadequate Nitrogen Flow: The flow rate of the nitrogen precursor (e.g., N₂ or NH₃) may be too low compared to the phosphorus precursor.

      • Solution: Increase the N₂/Ar or NH₃/precursor gas flow ratio. This provides more nitrogen species to react with the phosphorus.

    • High Deposition Temperature: At excessively high temperatures, volatile nitrogen species may desorb from the substrate surface before they can be incorporated into the growing film, leading to nitrogen deficiency.

      • Solution: Gradually decrease the substrate temperature to find an optimal window that allows for sufficient surface mobility of adatoms without causing significant desorption of nitrogen.

Issue 2: Poor Film Adhesion to the Substrate

  • Question: My P₃N₅ film is peeling or flaking off the substrate. What steps can I take to improve adhesion?

  • Answer: Poor adhesion is often a result of improper substrate preparation or high internal stress in the film.

    • Substrate Contamination: The substrate surface may have organic residues, native oxides, or other contaminants that prevent strong bonding with the film.

      • Solution: Implement a thorough substrate cleaning procedure. This typically involves sequential ultrasonic cleaning in solvents like acetone (B3395972) and isopropyl alcohol, followed by a deionized water rinse and drying with nitrogen. An in-situ pre-deposition plasma etch (e.g., with Argon) can also be effective at removing surface contaminants.

    • High Internal Stress: A large mismatch in the coefficient of thermal expansion between the P₃N₅ film and the substrate can lead to high tensile or compressive stress, causing delamination.

      • Solution: Optimize deposition parameters to reduce stress. This can sometimes be achieved by increasing the deposition temperature to promote a more relaxed film structure or by adjusting the chamber pressure. For some materials, a post-deposition annealing step can relieve stress.

Issue 3: Film Cracking or High Defect Density

  • Question: I am observing cracks, pinholes, or a high density of defects in my P₃N₅ films. What are the potential causes?

  • Answer: Film defects can arise from a variety of factors including deposition conditions, gas impurities, and particulate contamination.

    • High Deposition Rate: A very high deposition rate can lead to a more disordered, porous film structure with incorporated voids.

      • Solution: Reduce the deposition rate by lowering the sputtering power or the precursor flow rate in CVD.

    • Gas Phase Nucleation: In CVD, high precursor concentrations or improper temperature profiles can lead to the formation of particles in the gas phase, which then incorporate into the film as defects.

      • Solution: Reduce the precursor flow rates or adjust the total pressure in the chamber to minimize gas-phase reactions.

    • Particulate Contamination: Dust or other particles in the deposition chamber can shadow the substrate, leading to pinholes.

      • Solution: Ensure a clean deposition environment. This includes proper chamber cleaning protocols and the use of high-purity process gases.

Quantitative Data Summary

The following tables summarize typical starting parameters for the deposition of nitride films, which can be adapted for P₃N₅ deposition. Optimal parameters will be highly dependent on the specific deposition system.

Table 1: Generalized Starting Parameters for Reactive Sputtering of P₃N₅

ParameterTypical RangeEffect on Stoichiometry
Base Pressure< 5 x 10⁻⁶ TorrReduces impurity incorporation.
Working Pressure1 - 20 mTorrAffects plasma density and film stress.
Substrate TemperatureRoom Temp. - 500°CHigher temperatures can improve crystallinity but may lead to N loss.
Sputtering Power (DC/RF)50 - 300 WHigher power increases deposition rate and plasma density.
N₂ / (Ar + N₂) Flow Ratio0.1 - 1.0Higher ratio increases nitrogen content in the film.
Target MaterialHigh-purity Phosphorus---

Table 2: Generalized Starting Parameters for Chemical Vapor Deposition (CVD) of P₃N₅

ParameterTypical RangeEffect on Stoichiometry
PrecursorsPH₃ and NH₃ or PCl₃ and NH₃Precursor choice affects deposition temperature and byproducts.
Substrate Temperature400 - 800°CCritical for precursor decomposition and surface reactions.
Chamber Pressure0.1 - 10 TorrInfluences gas flow dynamics and reaction pathways.
NH₃ / P-precursor Ratio10:1 - 100:1High excess of NH₃ is often needed to achieve stoichiometry.
Carrier GasN₂ or H₂Can influence film purity and growth rate.

Experimental Protocols

Protocol 1: Generalized Reactive DC Magnetron Sputtering of P₃N₅

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer) by ultrasonication in acetone for 10 minutes, followed by isopropyl alcohol for 10 minutes.

    • Rinse thoroughly with deionized water and dry with a nitrogen gun.

    • Load the substrate into the sputtering chamber.

  • Deposition:

    • Pump the chamber down to a base pressure below 5 x 10⁻⁶ Torr.

    • Introduce Argon gas and perform a pre-sputtering of the phosphorus target for 5-10 minutes with the shutter closed to clean the target surface.

    • Introduce a mixture of Argon and Nitrogen gas at the desired flow ratio.

    • Set the substrate temperature and allow it to stabilize.

    • Apply DC power to the target to ignite the plasma and open the shutter to begin deposition.

    • Maintain the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the sputtering power and gas flows.

    • Allow the substrate to cool down to room temperature under vacuum before venting the chamber.

Protocol 2: Generalized Low-Pressure Chemical Vapor Deposition (LPCVD) of P₃N₅

  • Substrate Preparation:

    • Perform a standard RCA clean or equivalent for the silicon substrate.

    • Load the substrate into the LPCVD furnace.

  • Deposition:

    • Pump the furnace tube to the base pressure and then backfill with nitrogen to establish a stable pressure.

    • Ramp up the furnace to the desired deposition temperature (e.g., 600-800°C).

    • Introduce the precursor gases (e.g., PCl₃ and an excess of NH₃) at the specified flow rates.

    • Allow the deposition to proceed for the required duration.

  • Post-Deposition:

    • Stop the flow of precursor gases and purge the furnace with nitrogen.

    • Cool the furnace down to room temperature under a continuous nitrogen flow.

    • Unload the coated substrate.

Visualizations

experimental_workflow cluster_prep Pre-Deposition cluster_dep Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning load_sub Load Substrate sub_clean->load_sub pump_down Pump to Base Pressure load_sub->pump_down heat Set Substrate Temp. pump_down->heat gas Introduce Gases heat->gas plasma Ignite Plasma / Start Flow gas->plasma dep Deposit Film plasma->dep cool Cool Down dep->cool vent Vent Chamber cool->vent unload Unload Sample vent->unload

Figure 1. Generalized experimental workflow for thin film deposition.

troubleshooting_stoichiometry cluster_causes Potential Causes cluster_solutions Corrective Actions issue Non-Stoichiometric Film (P-rich) cause1 Insufficient N₂/NH₃ Flow issue->cause1 cause2 Low Plasma Power issue->cause2 cause3 High Substrate Temp. issue->cause3 sol1 Increase N₂/NH₃ Flow Ratio cause1->sol1 adjust sol2 Increase Sputtering/Plasma Power cause2->sol2 adjust sol3 Decrease Substrate Temp. cause3->sol3 adjust

Figure 2. Troubleshooting logic for non-stoichiometric P₃N₅ films.

Technical Support Center: Purity Analysis of Synthesized Phosphorus Nitride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purity analysis of phosphorus nitride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for analyzing the purity of synthesized phosphorus nitride?

A1: The purity of synthesized phosphorus nitride, most commonly P₃N₅, is typically assessed using a combination of analytical techniques to determine elemental composition, crystallinity, and the presence of impurities. Key methods include:

  • Elemental Analysis: To confirm the stoichiometric P:N ratio.[1][2]

  • X-ray Diffraction (XRD): To identify the crystalline phases present and to distinguish between crystalline and amorphous material.[1][3][4][5]

  • Infrared (IR) Spectroscopy: To detect the presence of specific bonds, such as P-N, and to identify impurities like hydrogen-containing groups (e.g., N-H or P-H).[2][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹⁵N MAS NMR are powerful tools for characterizing the local chemical environment of phosphorus and nitrogen atoms, helping to identify different bonding arrangements and impurities.[1][9]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the material's surface.[6][7][8]

Q2: What are the common impurities I should look for in my synthesized phosphorus nitride?

A2: Common impurities can be introduced from starting materials, reaction byproducts, or incomplete reactions. These include:

  • Hydrogen: Often present as N-H or P-H bonds, which can be detected by IR spectroscopy.[2] Pure, crystalline P₃N₅ is expected to be hydrogen-free.[1][4]

  • Chlorine: If chlorinated precursors like (PNCl₂)₃ or PCl₅ are used, residual chlorine may be present.[2]

  • Oxygen: Can be incorporated into the structure, forming phosphorus oxynitrides.

  • Unreacted Starting Materials: Such as NH₄Cl or (PNCl₂)₃.[2]

  • Amorphous Phases: The desired crystalline phase may be contaminated with amorphous phosphorus nitride.[6]

  • Other Phosphorus Nitride Phases: Syntheses may yield phases other than the desired P₃N₅, such as H₃ₓP₃N₅₊ₓ.[2]

Q3: My XRD pattern shows broad peaks or no distinct peaks at all. What does this indicate?

A3: A broad, featureless XRD pattern is characteristic of amorphous material.[6][7][8] If you were aiming for crystalline phosphorus nitride, this indicates that the reaction conditions (e.g., temperature, reaction time) were not suitable for crystallization. Lower synthesis temperatures often result in amorphous products.[2]

Q4: My elemental analysis results show a P:N ratio different from 3:5. What could be the cause?

A4: Deviations from the stoichiometric 3:5 ratio for P₃N₅ can be due to several factors:

  • Incorrect molar ratio of starting materials: Ensuring the correct stoichiometry of precursors is crucial for obtaining the desired product.[2]

  • Incomplete reaction: The reaction may not have gone to completion, leaving behind starting materials or intermediate phases.

  • Decomposition of the product: High temperatures (>1100 K) can lead to the decomposition of P₃N₅, resulting in non-stoichiometric materials.[2]

  • Formation of other phosphorus nitride phases: Depending on the reaction conditions, other phases with different P:N ratios may form.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s) Analytical Method to Verify
Presence of N-H or P-H bonds in IR spectrum Incomplete reaction of precursors; presence of hydrogen-containing impurities.Heat the sample in a vacuum to remove volatile impurities.[2] Ensure starting materials are pure and dry.IR Spectroscopy
XRD pattern indicates amorphous material Reaction temperature was too low.Increase the reaction temperature. Crystalline P₃N₅ has been successfully synthesized at temperatures between 770 and 1050 K.[1][4]X-ray Diffraction (XRD)
Elemental analysis shows incorrect P:N ratio Incorrect stoichiometry of reactants; decomposition of the product at high temperatures.Carefully control the molar ratio of starting materials.[2] Optimize the reaction temperature to avoid decomposition.[2]Elemental Analysis
Presence of chlorine detected Incomplete removal of byproducts or unreacted chlorinated precursors.Wash the product with appropriate solvents to remove soluble impurities. Heat the sample under vacuum.[2]X-ray Microprobe Analysis, Elemental Analysis
Multiple phases observed in XRD Non-optimal reaction conditions leading to the formation of different crystalline structures.Adjust synthesis parameters such as temperature, pressure, and reaction time.X-ray Diffraction (XRD)

Experimental Protocols

Elemental Analysis of P₃N₅

This protocol is based on the method described for the analysis of pure, stoichiometric P₃N₅.[2]

  • Digestion:

    • Place a known weight of the synthesized phosphorus nitride powder into a specialized digestion apparatus.

    • Add diluted sulfuric acid.

    • Heat the apparatus to 460 K at 1.2 MPa for 48 hours. This process hydrolyzes the phosphorus nitride to form ammonium (B1175870) hydrogen phosphate (B84403).[2]

  • Phosphorus Determination:

    • The resulting solution is analyzed for phosphorus content using the molybdovanadato phosphate method.

  • Nitrogen Determination:

X-ray Diffraction (XRD) Analysis
  • Sample Preparation:

    • Finely grind the synthesized phosphorus nitride powder to ensure random orientation of the crystallites.

    • Mount the powder on a sample holder.

  • Data Acquisition:

    • Use a powder diffractometer with a standard X-ray source (e.g., Cu Kα).

    • Scan a 2θ range appropriate for phosphorus nitride, typically from 10° to 80°.

  • Data Analysis:

    • Compare the obtained diffraction pattern with standard diffraction patterns for known phosphorus nitride phases (e.g., α-P₃N₅, β-P₃N₅) from crystallographic databases.[1][2]

    • The presence of sharp, well-defined peaks indicates a crystalline material, while broad humps suggest an amorphous phase.[6]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Interpretation Synthesis Synthesized Phosphorus Nitride EA Elemental Analysis (P:N ratio) Synthesis->EA Characterization XRD X-ray Diffraction (Crystallinity, Phase ID) Synthesis->XRD Characterization IR IR Spectroscopy (Functional Groups, Impurities) Synthesis->IR Characterization NMR NMR Spectroscopy (Local Environment) Synthesis->NMR Characterization Pure Pure, Crystalline P₃N₅ EA->Pure Meets Specifications Impure Impure or Amorphous Product EA->Impure Deviations Observed XRD->Pure Meets Specifications XRD->Impure Deviations Observed IR->Pure Meets Specifications IR->Impure Deviations Observed NMR->Pure Meets Specifications NMR->Impure Deviations Observed Impure->Synthesis Troubleshoot & Refine Synthesis

Caption: Workflow for the synthesis and purity analysis of phosphorus nitride.

logical_relationship cluster_composition Compositional Purity cluster_structural Structural Purity Purity Phosphorus Nitride Purity Stoichiometry Correct P:N Ratio (Elemental Analysis) Purity->Stoichiometry Impurities Absence of Contaminants (IR, XPS, EDX) Purity->Impurities Crystallinity Desired Crystalline Phase (XRD) Purity->Crystallinity PhasePurity Single Phase (XRD, NMR) Purity->PhasePurity

Caption: Key aspects contributing to the overall purity of synthesized phosphorus nitride.

References

Technical Support Center: Understanding Non-Stoichiometry in Phosphorus Nitride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the causes and control of non-stoichiometry in phosphorus nitride (PₓNᵧ) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is non-stoichiometric phosphorus nitride?

A1: Non-stoichiometric phosphorus nitride refers to phosphorus nitride compounds where the atomic ratio of phosphorus to nitrogen deviates from a precise, simple integer ratio. While the most common stoichiometric compound is P₃N₅, non-stoichiometric variations can be nitrogen-deficient (P₃N₅₋ₓ) or, less commonly under standard conditions, nitrogen-rich. These deviations arise from specific synthesis conditions and can significantly alter the material's properties.

Q2: What are the primary causes of non-stoichiometry in phosphorus nitride?

A2: The main factors leading to non-stoichiometry are:

  • High Temperatures: Temperatures exceeding 850°C (1123 K) can initiate the thermal decomposition of P₃N₅.[1][2] This process typically involves the loss of nitrogen gas (N₂) and phosphorus mononitride (PN), resulting in a nitrogen-deficient material.[1][3]

  • Incorrect Precursor Molar Ratios: The stoichiometry of the final product is highly dependent on the molar ratio of the phosphorus and nitrogen precursors used in the synthesis.[3] Deviating from the required stoichiometric amounts can lead to the formation of non-stoichiometric phases or mixtures of different phases.[3]

  • High-Pressure Conditions: The application of high pressure during synthesis can lead to the formation of novel, nitrogen-rich phases that are not stable at ambient pressure. For example, PN₂ can be synthesized at pressures around 134 GPa.[4][5]

  • Presence of Impurities: Impurities in the precursor materials or the reaction atmosphere, such as hydrogen, can lead to the formation of hydrogen-containing, non-stoichiometric phases like H₃ₓP₃N₅₊ₓ.[3]

Q3: How does the synthesis temperature affect the stoichiometry of phosphorus nitride?

A3: Temperature plays a critical role in determining the final stoichiometry:

  • Low Temperatures (<730°C or 1000 K): Synthesis at lower temperatures often results in amorphous products rather than crystalline P₃N₅.[3]

  • Optimal Temperatures (730-830°C or 1000-1100 K): This range is generally suitable for the synthesis of crystalline, stoichiometric P₃N₅ from precursors like hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl).[3]

  • High Temperatures (>830°C or 1100 K): Above this temperature, thermal decomposition of P₃N₅ begins, leading to the formation of non-stoichiometric, nitrogen-deficient materials.[2][3] The decomposition proceeds in stages, initially forming PN and N₂, and at even higher temperatures, elemental phosphorus (P₄).[1][2]

Q4: Can I synthesize nitrogen-rich phosphorus nitride?

A4: Yes, but it typically requires specialized high-pressure, high-temperature (HPHT) synthesis conditions. By reacting elemental phosphorus and nitrogen in a diamond anvil cell at pressures exceeding 70 GPa, novel nitrogen-rich phases such as δ-P₃N₅ and PN₂ can be formed.[4][5] These phases often exhibit unique crystal structures with higher coordination numbers for phosphorus, such as PN₆ octahedra.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Final product is amorphous. Synthesis temperature was too low.Increase the reaction temperature to within the optimal range for crystallization (e.g., 730-830°C for the (PNCl₂)₃ and NH₄Cl route).[3]
Elemental analysis shows a nitrogen deficiency (P/N ratio > 0.6). 1. Reaction temperature was too high, causing thermal decomposition. 2. Insufficient nitrogen precursor or loss of nitrogen gas from the reaction vessel.1. Carefully control the reaction temperature to not exceed 830°C.[3] 2. Ensure a sealed reaction vessel (e.g., quartz ampule) to prevent the escape of gaseous nitrogen species. Verify the molar ratio of your precursors.
Presence of N-H or P-H bonds detected by IR spectroscopy. 1. Incomplete reaction of precursors. 2. Presence of hydrogen-containing impurities in precursors or the reaction atmosphere.1. Increase the reaction time or temperature within the stable range. 2. Use purified, hydrogen-free precursors. Ensure all operations are carried out under a pure, dry, inert atmosphere (e.g., argon).[3]
Low yield of the desired phosphorus nitride phase. Incorrect molar ratio of precursors.Ensure the use of stoichiometric amounts of the starting materials. For the synthesis of P₃N₅ from (PNCl₂)₃ and NH₄Cl, a molar ratio of 1:2 is recommended.[3]
Formation of unexpected phases confirmed by XRD. 1. Non-stoichiometric precursor ratio. 2. Reaction conditions (temperature, pressure) favoring a different polymorph or stoichiometry.1. Recalculate and precisely measure the precursor amounts. 2. Carefully review and control the synthesis parameters based on the desired phase's stability diagram.

Quantitative Data Summary

The stoichiometry of phosphorus nitride is highly dependent on the synthesis pressure, leading to the formation of different polymorphs and compounds.

PhaseStoichiometrySynthesis Pressure (GPa)Density (g/cm³)Key Structural Units
α-P₃N₅P₃N₅Atmospheric2.77PN₄ tetrahedra
α'-P₃N₅P₃N₅Formed on decompression from >7 GPa3.11PN₄ tetrahedra
γ-P₃N₅P₃N₅> 113.65PN₄ tetrahedra & PN₅ units
δ-P₃N₅P₃N₅~725.27 (at 72 GPa)PN₆ octahedra
Pyrite-type PN₂PN₂~134-PN₆ octahedra

Data sourced from multiple references.[1][4]

Experimental Protocols

Protocol 1: Synthesis of Stoichiometric α-P₃N₅

This protocol is adapted from the synthesis of crystalline P₃N₅ via the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium chloride (NH₄Cl).[3]

Materials:

  • Hexachlorocyclotriphosphazene ((PNCl₂)₃), purified by sublimation.

  • Ammonium chloride (NH₄Cl), purified by sublimation.

  • Thick-walled quartz ampule.

  • Schlenk line and inert gas (e.g., purified argon).

  • Tube furnace.

  • Liquid nitrogen.

Procedure:

  • Under a pure argon atmosphere, place stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (molar ratio 1:2) into a thick-walled quartz ampule.

  • Evacuate the ampule and seal it.

  • Place the sealed ampule in a tube furnace and heat to 500°C (770 K) for 12 hours.

  • Increase the temperature to 780°C (1050 K) and maintain for 24 hours.

  • After the reaction, cool the end of the ampule where the product is not located with liquid nitrogen to condense gaseous byproducts like hydrogen chloride (HCl).

  • Under an inert atmosphere, open the ampule.

  • To remove any unreacted starting materials or surface deposits, heat the product in a vacuum at 230°C (500 K).

  • The resulting product should be a fine, crystalline, colorless powder of P₃N₅.

Protocol 2: Elemental Analysis of Phosphorus Nitride

This protocol describes a method for determining the P and N content in a phosphorus nitride sample.[3]

Materials:

  • Phosphorus nitride sample.

  • Diluted sulfuric acid.

  • Digestion apparatus capable of reaching 190°C (460 K) and 1.2 MPa.

  • Reagents for molybdatovanadate method (for phosphorus determination).

  • Reagents for indophenol (B113434) blue method (for nitrogen determination).

  • Spectrophotometer.

Procedure:

  • Place a precisely weighed amount of the phosphorus nitride sample into a special digestion apparatus.

  • Add diluted sulfuric acid.

  • Heat the sealed apparatus to 190°C (460 K) at 1.2 MPa for 48 hours. This process hydrolyzes the phosphorus nitride to form ammonium hydrogen phosphate.

  • After cooling, carefully open the apparatus.

  • Determine the phosphorus content of the resulting solution using the spectrophotometric molybdatovanadate method.

  • Determine the nitrogen content of the solution as ammonium using the spectrophotometric indophenol blue method.

  • Calculate the P/N molar ratio from the determined concentrations.

Visualizations

Logical Flow for Troubleshooting Non-Stoichiometry

This diagram outlines the decision-making process when the synthesized phosphorus nitride is found to be non-stoichiometric.

G start Non-Stoichiometric Product Obtained elemental_analysis Perform Elemental Analysis (P/N ratio) start->elemental_analysis xrd Perform Powder X-Ray Diffraction (XRD) start->xrd ir Perform Infrared (IR) Spectroscopy start->ir ratio_high P/N Ratio > 0.6 (Nitrogen Deficient) elemental_analysis->ratio_high ratio_low P/N Ratio < 0.6 (Nitrogen Rich) elemental_analysis->ratio_low amorphous Amorphous Pattern in XRD? xrd->amorphous nh_ph_bonds N-H or P-H Bonds in IR? ir->nh_ph_bonds cause_temp_high Cause: Temperature too high or N₂ loss ratio_high->cause_temp_high cause_pressure Cause: High-pressure synthesis ratio_low->cause_pressure cause_temp_low Cause: Temperature too low amorphous->cause_temp_low cause_impurities Cause: Incomplete reaction or H₂ impurities nh_ph_bonds->cause_impurities solution_temp Solution: Lower temperature, ensure sealed system cause_temp_high->solution_temp solution_pressure Action: Confirm desired phase under HPHT conditions cause_pressure->solution_pressure solution_temp_increase Solution: Increase temperature cause_temp_low->solution_temp_increase solution_impurities Solution: Purify precursors, use inert atmosphere, increase reaction time cause_impurities->solution_impurities

Caption: Troubleshooting workflow for non-stoichiometric phosphorus nitride.

Experimental Workflow for Synthesis and Characterization

This diagram illustrates the general workflow from synthesis to characterization for investigating phosphorus nitride stoichiometry.

G cluster_synthesis Synthesis cluster_characterization Characterization precursors Select & Purify Precursors (e.g., (PNCl₂)₃, NH₄Cl) reaction Controlled Reaction (Temperature, Pressure, Time) precursors->reaction purification Purification (e.g., vacuum heating) reaction->purification xrd Phase Identification (XRD) purification->xrd Initial Check elemental Stoichiometry (Elemental Analysis) xrd->elemental Confirm Phase spectroscopy Bonding Analysis (IR, NMR) elemental->spectroscopy end Stoichiometric Analysis Complete spectroscopy->end

Caption: General workflow for phosphorus nitride synthesis and characterization.

References

degradation mechanisms of phosphorous nitride-based photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorus nitride-based photocatalysts, with a primary focus on phosphorus-doped graphitic carbon nitride (P-doped g-C₃N₄).

Troubleshooting Guides

This section addresses common problems encountered during photocatalytic experiments, their potential causes, and recommended solutions.

Issue 1: Decreased Photocatalytic Activity Over a Single Experiment

Symptom Potential Cause Troubleshooting Action
Initial degradation rate is high, but plateaus quickly.Catalyst Saturation: Active sites on the photocatalyst surface are saturated with pollutant molecules or intermediates.- Optimize catalyst loading. Too high a concentration can lead to light scattering and agglomeration. - Ensure adequate mixing to facilitate mass transfer of pollutants to the catalyst surface.
Insufficient Oxidant Supply: Limited dissolved oxygen in the reaction medium, which is a precursor for reactive oxygen species (ROS) like superoxide (B77818) radicals.- Purge the solution with air or oxygen before and during the experiment.
Changes in pH: The degradation reaction may alter the pH of the solution, moving it away from the optimal range for the catalyst's surface charge and the pollutant's speciation.- Monitor the pH of the reaction mixture throughout the experiment. - Use a buffered solution if the reaction is known to cause significant pH shifts.

Issue 2: Loss of Activity in Catalyst Recycling/Reusability Experiments

Symptom Potential Cause Troubleshooting Action
Significant drop in degradation efficiency after the first or second cycle.Surface Fouling: Adsorption of recalcitrant intermediates or degradation byproducts onto the catalyst's active sites, blocking them for subsequent reactions.- Regenerate the catalyst: Wash the catalyst with deionized water or a suitable solvent (e.g., ethanol) between cycles. Gentle sonication can help dislodge adsorbed species. - Consider a mild thermal treatment (annealing) at a moderate temperature to desorb tightly bound species, but be cautious of potential structural changes.
Photocorrosion/Structural Degradation: The catalyst itself is being degraded by the photogenerated charge carriers, particularly holes (h⁺), and reactive oxygen species (ROS).[1]- Reduce light intensity: High light intensity can accelerate both the desired reaction and catalyst degradation.[2][3][4] - Characterize the used catalyst: Use techniques like XRD, FTIR, and TEM to check for changes in crystallinity, functional groups, and morphology. - Analyze the supernatant: Use ICP-MS to test for leached phosphorus, which would indicate a loss of dopant and degradation of the material.
Catalyst Agglomeration: Fine catalyst particles may aggregate after recovery and drying, reducing the effective surface area.- Ensure the catalyst is well-dispersed before starting the next cycle. Sonication of the suspension can help break up agglomerates.
Loss of Co-catalyst: If a co-catalyst (e.g., platinum) is used, it may detach from the carbon nitride surface due to a combination of photocorrosion at the interface and mechanical forces from stirring.[5]- Characterize the used catalyst with TEM to observe the distribution of the co-catalyst. - Analyze the reaction solution for traces of the leached co-catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism of P-doped g-C₃N₄ photocatalysts?

A1: The primary degradation mechanism is photocorrosion of the graphitic carbon nitride framework. This process is initiated by photogenerated holes (h⁺) and is significantly accelerated by the presence of hydroxyl radicals (•OH).[1] While P-doped g-C₃N₄ is generally considered stable, under prolonged irradiation, these reactive species can attack the heptazine units of the g-C₃N₄ structure, leading to its decomposition.[1][6]

Q2: How does phosphorus doping affect the stability of the photocatalyst?

A2: Phosphorus doping can enhance stability by improving charge separation.[7][8] By creating new charge carrier pathways, the rapid separation of electrons and holes reduces the probability of these charge carriers recombining or attacking the catalyst's own structure. However, the introduction of dopant atoms can also create defect sites which, in some cases, might be susceptible to degradation. Leaching of the phosphorus dopant is a potential, though less commonly reported, degradation pathway.

Q3: My photocatalyst's color has changed after the reaction. What does this indicate?

A3: A color change can indicate several phenomena. It may be due to the deposition of colored intermediates or byproducts of the pollutant degradation on the catalyst surface. It could also suggest a change in the electronic structure or the creation of defects within the photocatalyst itself as a result of the photocatalytic process. It is advisable to characterize the used catalyst using UV-Vis Diffuse Reflectance Spectroscopy (DRS) to analyze changes in its optical properties.

Q4: What is the optimal pH for operating with g-C₃N₄-based photocatalysts?

A4: The optimal pH is dependent on the specific pollutant being degraded. The pH of the solution affects the surface charge of the g-C₃N₄ photocatalyst and the ionization state of the target molecule. Generally, g-C₃N₄ has a point of zero charge (pzc) around pH 4.4-5.1.[9] Above this pH, the surface is negatively charged, favoring the adsorption of cationic pollutants. Below this pH, the surface is positively charged, attracting anionic species. It is crucial to determine the optimal pH for your specific system experimentally.[9][10][11][12]

Q5: Can a deactivated P-doped g-C₃N₄ photocatalyst be regenerated?

A5: Yes, in many cases, deactivation is reversible. The most common cause of deactivation is the fouling of the catalyst surface by adsorbed species.[13][14][15] A simple regeneration procedure involves washing the recovered catalyst with deionized water and/or ethanol (B145695), followed by drying. For more stubborn fouling, gentle sonication or a mild heat treatment can be effective.[13][14] If the deactivation is due to irreversible structural degradation or significant leaching of the dopant, regeneration will be less effective.

Experimental Protocols

Protocol 1: Standard Photocatalyst Stability and Reusability Test

  • Initial Photocatalytic Run:

    • Suspend a known amount of the P-doped g-C₃N₄ photocatalyst (e.g., 0.5 g/L) in the pollutant solution.

    • Stir the suspension in the dark for 30-60 minutes to reach adsorption-desorption equilibrium.

    • Turn on the light source (ensure consistent light intensity for all cycles).

    • Take aliquots at regular intervals and analyze the pollutant concentration to determine the degradation rate.

  • Catalyst Recovery:

    • After the first cycle, collect the photocatalyst by centrifugation or filtration.

    • Wash the recovered catalyst thoroughly with deionized water and then with ethanol to remove any adsorbed species.

    • Dry the catalyst in an oven at a low temperature (e.g., 60-80 °C) overnight.

  • Subsequent Cycles:

    • Use the recovered and dried catalyst for the next photocatalytic run under identical conditions (same catalyst concentration, pollutant concentration, light intensity, etc.).

    • Repeat the process for a desired number of cycles (typically 3-5 cycles are reported to demonstrate stability).

  • Data Analysis:

    • Plot the degradation efficiency for each cycle. A minimal loss of efficiency indicates good stability.

    • For a more detailed analysis, characterize the fresh and post-reaction (after the final cycle) catalyst using XRD, FTIR, TEM, and XPS to check for any structural or chemical changes.

Visualizations

Logical Workflow for Troubleshooting Catalyst Deactivation

G start Decreased Photocatalytic Activity Observed check_recycling Is this a recycling experiment? start->check_recycling check_recycling->single_exp No check_recycling->recycling_exp Yes check_saturation Optimize Catalyst Loading & Mixing single_exp->check_saturation check_oxidant Ensure Adequate O₂ Supply (Aerate Solution) check_saturation->check_oxidant check_ph Monitor and Buffer pH check_oxidant->check_ph wash_catalyst Regenerate Catalyst: Wash with DI Water/Ethanol recycling_exp->wash_catalyst activity_restored Activity Restored? wash_catalyst->activity_restored activity_restored->start Yes, Continue Experiment activity_restored->persistent_issue No characterize Characterize Used Catalyst: XRD, TEM, FTIR, XPS persistent_issue->characterize analyze_leaching Analyze Supernatant: ICP-MS for P leaching persistent_issue->analyze_leaching adjust_conditions Adjust Experimental Conditions: Lower Light Intensity persistent_issue->adjust_conditions

Caption: Troubleshooting workflow for decreased photocatalyst activity.

Degradation Pathway of g-C₃N₄ Framework

G cluster_photons Photon Absorption cluster_charge Charge Carrier Generation & Interaction PCN P-doped g-C₃N₄ Excitation Excitation PCN->Excitation hν (Visible Light) e_h_pair Electron (e⁻) + Hole (h⁺) Excitation->e_h_pair ROS ROS Generation (•O₂⁻, ¹O₂) e_h_pair->ROS e⁻ reacts with O₂ h_attack Hole (h⁺) Attack e_h_pair->h_attack OH_attack •OH Attack h_attack->OH_attack Oxidizes Degradation Photocorrosion of g-C₃N₄ Framework h_attack->Degradation Direct Oxidation OH_attack->Degradation Accelerates Degradation H2O_OH H₂O / OH⁻

Caption: Key species involved in the photocorrosion of the g-C₃N₄ framework.

References

Technical Support Center: Synthesis of Phosphorus Nitride (P₃N₅)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of triphosphorus pentanitride (P₃N₅). The following information is designed to help control the phase formation of P₃N₅ during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for producing P₃N₅?

A1: Triphosphorus pentanitride can be synthesized through various methods, often yielding different phases (amorphous or crystalline polymorphs) depending on the reaction conditions. Common laboratory methods include:

  • Reaction of Phosphorus Pentachloride (PCl₅) with Ammonia (NH₃): This is a frequently used method that typically proceeds at temperatures between 200 °C and 300 °C.[1]

  • Reaction of Phosphorus Pentachloride (PCl₅) with Sodium Azide (NaN₃): This alternative method is conducted at elevated temperatures under anhydrous conditions.[1][2]

  • Reaction of Hexachlorocyclotriphosphazene ((PNCl₂)₃) with Ammonium Chloride (NH₄Cl): This route can produce pure, stoichiometric, and crystalline α-P₃N₅.[3]

  • Reaction of Phosphorus Trichloride (PCl₃) with Sodium Amide (NaNH₂): This method has been used to prepare P₃N₅ at room temperature.[4]

  • Direct reaction of elements: The direct nitridation of black phosphorus at high pressures (above 12 GPa) can synthesize γ-P₃N₅.[5]

Q2: How can I control the crystallinity of the synthesized P₃N₅?

A2: The crystallinity of P₃N₅ is highly dependent on the synthesis temperature. Lower temperature synthesis routes often result in amorphous P₃N₅. For instance, the reaction of (PNCl₂)₃ with NH₄Cl at temperatures below 1000 K tends to produce amorphous samples.[3] To obtain crystalline P₃N₅, higher temperatures are generally required. For example, holding the reaction of (PNCl₂)₃ and NH₄Cl at 1050 K for 24 hours yields a fine crystalline powder.[3] However, temperatures exceeding 1100 K can lead to the decomposition of the desired product.[3]

Q3: I am trying to synthesize a specific crystalline phase of P₃N₅. What conditions should I use?

A3: The different crystalline polymorphs of P₃N₅ (α, α', γ, and δ) are typically obtained under specific pressure and temperature conditions.

  • α-P₃N₅: This is the polymorph stable at atmospheric pressure.[4] It can be synthesized by the reaction of (PNCl₂)₃ with NH₄Cl at high temperatures (e.g., 1050 K).[3] It has also been observed as an intermediate step in high-pressure synthesis.[6][7][8]

  • γ-P₃N₅: This high-pressure phase can be synthesized by treating α-P₃N₅ at 11 GPa and 1500 °C.[9] It can also be formed by the direct reaction of phosphorus and nitrogen at 9.1 GPa and 2000-2500 K.[6][7][10]

  • δ-P₃N₅: This is an even higher-pressure polymorph, synthesized by laser-heating phosphorus and nitrogen at pressures around 72 GPa and temperatures above 2600 K.[11][12][13]

  • α'-P₃N₅: This phase is formed upon the decompression of δ-P₃N₅ to pressures below 7 GPa and is stable at ambient conditions.[4][11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of P₃N₅ Incorrect stoichiometry of reactants.Ensure the molar ratio of reactants is correct. For the (PNCl₂)₃ and NH₄Cl reaction, a 1:2 molar ratio is essential.[3]
Reaction temperature is too high, leading to decomposition.P₃N₅ decomposes at temperatures above 850 °C (1123 K).[1][4] Maintain the reaction temperature below this point for atmospheric pressure synthesis.
Amorphous Product Instead of Crystalline Reaction temperature is too low.For the synthesis of crystalline α-P₃N₅ from (PNCl₂)₃ and NH₄Cl, temperatures should be above 1000 K.[3]
Formation of Impurities (e.g., NH₄Cl) Incomplete removal of byproducts.After synthesis, heat the product in a vacuum (around 500 K) to remove volatile impurities like NH₄Cl and HCl.[3]
Unintended Phase Formation Incorrect pressure and/or temperature conditions.Refer to the phase diagram and synthesis parameters for the desired polymorph. High-pressure phases require specialized equipment like a diamond anvil cell or multianvil press.
Product is Colored (Not White) Presence of impurities.Pure P₃N₅ is a white solid.[4] A colored product suggests impurities. Purification steps, such as washing with appropriate solvents and vacuum heating, should be employed.[2][3]

Quantitative Data Summary

Table 1: Synthesis Parameters for Different P₃N₅ Phases

P₃N₅ Phase Precursors Temperature Pressure Key Characteristics
Amorphous PCl₅ + NaN₃190-300 °CAutoclaveFlake-like morphology.[2]
(PNCl₂)₃ + NH₄Cl< 1000 KAtmospheric-
α-P₃N₅ (PNCl₂)₃ + NH₄Cl770 K (12h) then 1050 K (24h)AtmosphericCrystalline powder, density of 2.77 g/cm³.[3][4]
γ-P₃N₅ α-P₃N₅1500 °C11 GPaComposed of PN₄ tetrahedra and PN₅ square pyramids.[9]
Phosphorus + Nitrogen2000-2500 K9.1 GPaDirect synthesis from elements.[6][7][10]
δ-P₃N₅ Phosphorus + Nitrogen> 2600 K72 GPaFeatures PN₆ octahedra, ultra-incompressible.[11][12][13]
α'-P₃N₅ δ-P₃N₅Room Temperature< 7 GPa (decompression)Stable at ambient conditions, formed from δ-P₃N₅.[4][11][12]

Experimental Protocols

Protocol 1: Synthesis of Crystalline α-P₃N₅

  • Reactants: Hexachlorocyclotriphosphazene ((PNCl₂)₃) and Ammonium Chloride (NH₄Cl).

  • Procedure:

    • Purify (PNCl₂)₃ and NH₄Cl by sublimation in a vacuum.[3]

    • In an inert atmosphere glovebox, seal stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) in an evacuated thick-walled quartz ampule.[3]

    • Place the ampule in a tube furnace and heat to 770 K for 12 hours.[3]

    • Increase the temperature to 1050 K and maintain for 24 hours.[3]

    • Cool the ampule to room temperature. To condense gaseous byproducts like HCl, the ampule can be cooled with liquid nitrogen before opening under a pure argon atmosphere.[3]

    • Remove surface deposits and volatile impurities by heating the product in a vacuum at 500 K.[3]

    • The resulting product is a fine, colorless, crystalline powder of α-P₃N₅.[3]

Protocol 2: High-Pressure Synthesis of γ-P₃N₅

  • Reactants: α-P₃N₅ or elemental Phosphorus and Nitrogen.

  • Apparatus: Multianvil press or laser-heated diamond anvil cell (LH-DAC).

  • Procedure (starting from α-P₃N₅):

    • Load a sample of α-P₃N₅ into the high-pressure apparatus.

    • Increase the pressure to 11 GPa.[9]

    • Heat the sample to 1500 °C.[9]

    • After the reaction, quench the temperature and then slowly release the pressure.

  • Procedure (direct synthesis):

    • Load elemental phosphorus into the LH-DAC with nitrogen as the pressure-transmitting medium.[6][7][10]

    • Pressurize the cell to 9.1 GPa.[6][7][10]

    • Use a laser to heat the sample to 2000-2500 K to induce the reaction.[6][7][10]

    • Characterize the product in-situ using X-ray diffraction or Raman spectroscopy.

Visualizations

SynthesisPathways PCl5_NH3 PCl₅ + NH₃ Amorphous_P3N5 Amorphous P₃N₅ PCl5_NH3->Amorphous_P3N5 200-300°C PCl5_NaN3 PCl₅ + NaN₃ PCl5_NaN3->Amorphous_P3N5 190-300°C PNCl2_NH4Cl (PNCl₂)₃ + NH₄Cl PNCl2_NH4Cl->Amorphous_P3N5 < 1000 K alpha_P3N5 α-P₃N₅ PNCl2_NH4Cl->alpha_P3N5 1050 K P_N2 Phosphorus + N₂ gamma_P3N5 γ-P₃N₅ P_N2->gamma_P3N5 9.1 GPa, 2000-2500 K delta_P3N5 δ-P₃N₅ P_N2->delta_P3N5 72 GPa, >2600 K alpha_P3N5->gamma_P3N5 11 GPa, 1500°C gamma_P3N5->delta_P3N5 67-70 GPa, >2000 K alpha_prime_P3N5 α'-P₃N₅ delta_P3N5->alpha_prime_P3N5 < 7 GPa Decompression

Caption: Synthesis pathways and phase transitions of P₃N₅.

ExperimentalWorkflow_alpha_P3N5 start Start purify Purify (PNCl₂)₃ and NH₄Cl (Sublimation) start->purify mix Mix Reactants (1:2 molar ratio) in inert atmosphere purify->mix seal Seal in evacuated quartz ampule mix->seal heat1 Heat to 770 K for 12 hours seal->heat1 heat2 Heat to 1050 K for 24 hours heat1->heat2 cool Cool to Room Temperature heat2->cool purify_product Purify Product (Vacuum heating at 500 K) cool->purify_product end Crystalline α-P₃N₅ purify_product->end

References

Technical Support Center: Reducing Defects in Phosphorous Nitride Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating defects during the deposition of phosphorous nitride (PN) thin films. The information is presented in a question-and-answer format to directly address common challenges encountered in experimental settings.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the deposition of this compound thin films.

Problem: Pinholes or voids are observed in the deposited PN film.

Possible Causes:

  • Substrate Contamination: Dust, organic residues, or other particulates on the substrate surface can shadow areas during deposition, leading to voids.

  • Gas Purity: Impurities in the precursor gases (e.g., phosphine, nitrogen) or the background vacuum can be incorporated into the film, causing localized defects.

  • Low Adatom Mobility: Insufficient surface energy for the depositing species to form a continuous film, often due to low deposition temperatures.

  • High Deposition Rate: A very high rate of material arrival may not allow sufficient time for atoms to diffuse and form a dense, continuous film.

Solutions:

  • Substrate Preparation: Implement a rigorous substrate cleaning protocol. This should include solvent cleaning (e.g., acetone (B3395972), isopropanol) in an ultrasonic bath, followed by a deionized water rinse and drying with high-purity nitrogen. A final in-situ plasma etch immediately before deposition can remove any remaining surface contaminants.

  • Gas and Chamber Purity: Use ultra-high purity (UHP) precursor and process gases. Perform a chamber bake-out and ensure a low base pressure in the deposition chamber to minimize background contaminants.

  • Optimize Deposition Temperature: Gradually increase the substrate temperature to enhance the surface mobility of the depositing atoms, allowing them to fill potential voids.[1]

  • Reduce Deposition Rate: Lower the deposition rate to provide more time for adatoms to migrate on the surface and form a denser film.

Problem: The PN film is cracking or delaminating from the substrate.

Possible Causes:

  • High Intrinsic Stress: Significant tensile or compressive stress can build up in the film during deposition, leading to mechanical failure.

  • Thermal Mismatch: A large difference in the coefficient of thermal expansion (CTE) between the this compound film and the substrate material can cause stress upon cooling from the deposition temperature.

  • Poor Adhesion: Inadequate bonding between the film and the substrate.

Solutions:

  • Optimize Deposition Parameters: Adjusting parameters such as pressure, gas flow ratios, and plasma power can influence the intrinsic stress of the film. For PECVD, a lower frequency power source can sometimes help in tuning stress.

  • Post-Deposition Annealing: A controlled annealing process can relieve stress in the as-deposited film. The temperature and duration of the anneal are critical parameters to optimize.

  • Substrate Matching: If possible, select a substrate with a CTE that is closely matched to that of this compound.

  • Adhesion Layer: Consider depositing a thin adhesion layer (e.g., a thin layer of a compatible metal or another nitride) prior to the PN film deposition to improve bonding.

Problem: The deposited PN film has a non-uniform thickness.

Possible Causes:

  • Non-Uniform Gas Flow: Inconsistent distribution of precursor gases across the substrate surface.

  • Temperature Gradients: Variations in temperature across the substrate holder.

  • Incorrect Substrate Positioning: The substrate is not centered or is at an improper distance from the precursor gas inlet or sputtering target.

Solutions:

  • Optimize Gas Showerhead: Ensure the gas delivery system provides a uniform flow of precursors over the entire substrate area.

  • Improve Temperature Uniformity: Verify that the substrate heater provides a uniform temperature profile.

  • Adjust Substrate Position and Rotation: Center the substrate and optimize its distance from the source. Implementing substrate rotation during deposition is highly effective in improving film uniformity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in this compound thin films?

A1: Common defects in PN thin films are similar to those found in other PVD and CVD-grown films and include:

  • Pinholes and Voids: Small holes or empty spaces in the film.

  • Cracks: Fractures in the film due to stress.

  • Delamination: Peeling of the film from the substrate.

  • Particulates: Incorporation of foreign particles into the film.

  • Non-uniformity: Variations in film thickness across the substrate.

Q2: How does the precursor gas ratio (e.g., PH₃/N₂) affect defect density?

A2: The precursor gas ratio is a critical parameter that influences the stoichiometry and microstructure of the deposited film, which in turn affects defect density. An optimized ratio is necessary for the growth of a dense, stable film. Deviations from the optimal ratio can lead to the incorporation of excess phosphorus or nitrogen, creating point defects, and can also affect the intrinsic stress of the film.[2][3]

Q3: Can post-deposition annealing help in reducing defects?

A3: Yes, post-deposition annealing is a common technique to improve film quality. It can help to:

  • Reduce Stress: Relieve internal stresses that can cause cracking and delamination.

  • Densify the Film: Promote atomic rearrangement to fill voids and reduce pinhole density.

  • Improve Crystallinity: For crystalline films, annealing can increase grain size and reduce grain boundary defects.

It is crucial to carefully control the annealing temperature, time, and atmosphere to avoid decomposition of the film or the introduction of new defects.[4]

Q4: What is the role of substrate temperature in defect formation?

A4: Substrate temperature is a key parameter that controls the surface mobility of the depositing atoms.

  • Low Temperatures: Can lead to higher defect densities, including voids and a less dense film structure, as atoms do not have enough energy to move into stable lattice sites.[1]

  • High Temperatures: Generally promote the growth of denser, more uniform films with fewer defects. However, excessively high temperatures can lead to film decomposition or unwanted reactions with the substrate.[5][6]

Q5: How can I quantitatively measure the defect density in my PN films?

A5: Several techniques can be used to quantify defect density:

  • Microscopy: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize and count surface defects like pinholes and particulates.

  • Etch Pit Density: Involves chemically etching the film to reveal dislocations and other crystalline defects, which can then be counted using a microscope.

  • X-ray Diffraction (XRD): The broadening of XRD peaks can be related to the presence of crystalline defects and strain.

  • Transmission Electron Microscopy (TEM): Provides high-resolution imaging of the film's cross-section, allowing for the direct observation and quantification of internal defects.

Data Presentation

The following tables summarize general trends in how deposition parameters can influence film properties and defect levels. Note that specific values are highly dependent on the deposition system and specific process conditions. The data presented is based on general observations for nitride thin films and should be used as a starting point for process optimization.

Table 1: Effect of Deposition Parameters on Film Properties and Defects (General Trends for Nitride Films)

ParameterEffect of Increasing the ParameterPotential Impact on Defects
Substrate Temperature Increases adatom mobility, may alter stressCan decrease pinholes and voids; excessively high temperatures may induce stress and cracking.
Deposition Pressure Affects plasma density and mean free pathCan influence film density and stress; optimization is required to minimize defects.
RF Power (Sputtering) Increases deposition rate and ion energyHigh power can lead to increased compressive stress and defect generation.
Precursor Gas Flow Ratio Alters film stoichiometry and growth rateNon-optimal ratios can increase point defects and stress.
Deposition Rate Decreases time for adatom diffusionHigh rates can increase the likelihood of voids and columnar growth.

Table 2: Influence of Post-Deposition Annealing on Phosphorous Oxynitride (LiPON) Film Properties (as a proxy for PN) [4]

Annealing Temperature (°C)Effect on ImpedanceImplication for Defect Density
100 - 200DecreasedLikely reduction in point defects and densification of the film.
300 - 400IncreasedPossible introduction of new defects or phase changes at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Substrate Cleaning for PN Film Deposition

  • Solvent Cleaning: a. Submerge the substrates in an ultrasonic bath with acetone for 10-15 minutes. b. Transfer the substrates to an ultrasonic bath with isopropanol (B130326) for 10-15 minutes.

  • Deionized (DI) Water Rinse: a. Rinse the substrates thoroughly with DI water.

  • Drying: a. Dry the substrates using a high-purity nitrogen gun.

  • In-situ Plasma Cleaning (Optional but Recommended): a. Immediately before deposition, perform a low-power argon plasma etch in the deposition chamber for 5-10 minutes to remove any final surface contaminants.

Protocol 2: General Methodology for Post-Deposition Annealing to Reduce Stress

  • Sample Loading: a. Place the substrate with the as-deposited PN film into a tube furnace or rapid thermal annealing (RTA) system.

  • Atmosphere Control: a. Purge the furnace with a high-purity inert gas (e.g., N₂ or Ar) to create an oxygen-free environment. Maintain a constant flow of the inert gas throughout the annealing process.

  • Ramping to Annealing Temperature: a. Ramp the temperature to the desired setpoint at a controlled rate (e.g., 5-10 °C/minute for a tube furnace, or as specified for RTA). The optimal annealing temperature will need to be determined experimentally but typically ranges from 300°C to 600°C for amorphous nitride films.

  • Soaking: a. Hold the temperature at the setpoint for a specific duration (e.g., 30-60 minutes).

  • Cooling: a. Allow the furnace to cool down naturally to room temperature while maintaining the inert gas flow.

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and relationships in managing defects in this compound thin films.

Experimental_Workflow cluster_prep Substrate Preparation cluster_dep PN Film Deposition cluster_post Post-Deposition Processing cluster_char Characterization Solvent_Clean Solvent Cleaning (Acetone, IPA) DI_Rinse DI Water Rinse Solvent_Clean->DI_Rinse N2_Dry N2 Dry DI_Rinse->N2_Dry Plasma_Etch In-situ Plasma Etch N2_Dry->Plasma_Etch Deposition Deposition (PECVD, Sputtering, etc.) Plasma_Etch->Deposition Load into Chamber Annealing Post-Deposition Annealing Deposition->Annealing Optional Characterization Defect Analysis (SEM, AFM, XRD) Deposition->Characterization Annealing->Characterization

Experimental workflow for depositing and characterizing PN thin films.

Troubleshooting_Logic cluster_pinholes Pinholes / Voids cluster_cracks Cracking / Delamination cluster_uniformity Non-Uniformity Start Defect Observed Pinhole_Causes Substrate Contamination? Low Temperature? High Deposition Rate? Start->Pinhole_Causes Crack_Causes High Stress? Poor Adhesion? Start->Crack_Causes Uniformity_Causes Non-uniform Gas Flow? Temperature Gradient? Start->Uniformity_Causes Pinhole_Solutions Improve Substrate Cleaning Increase Temperature Reduce Deposition Rate Pinhole_Causes->Pinhole_Solutions Crack_Solutions Optimize Deposition Parameters Post-Deposition Annealing Use Adhesion Layer Crack_Causes->Crack_Solutions Uniformity_Solutions Optimize Showerhead Improve Heater Uniformity Rotate Substrate Uniformity_Causes->Uniformity_Solutions

Troubleshooting logic for common defects in PN thin films.

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of P-doped Carbon Nitride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorus-doped graphitic carbon nitride (P-doped g-C₃N₄). The information is designed to address common challenges encountered during synthesis, characterization, and photocatalytic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of phosphorus doping in graphitic carbon nitride (g-C₃N₄)?

A1: Phosphorus doping is a widely used strategy to enhance the photocatalytic efficiency of g-C₃N₄.[1][2] The introduction of phosphorus atoms into the g-C₃N₄ framework can lead to several beneficial modifications, including:

  • Improved Charge Carrier Separation: P-doping can introduce midgap states and alter the electronic band structure, which helps to suppress the recombination of photogenerated electron-hole pairs, a major limitation of pristine g-C₃N₄.[1][3]

  • Enhanced Visible Light Absorption: Doping can narrow the bandgap of g-C₃N₄, allowing it to absorb a broader range of visible light.[1][4][5]

  • Increased Surface Area and Porosity: The synthesis process for P-doped g-C₃N₄ can lead to materials with a higher specific surface area and more porous structures, providing more active sites for photocatalytic reactions.[5]

  • Improved Electrical Conductivity: P-doping has been shown to increase the electrical conductivity of g-C₃N₄, which facilitates charge transport.[4][6]

Q2: My P-doped g-C₃N₄ shows low photocatalytic activity. What are the possible causes and solutions?

A2: Low photocatalytic activity can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseSuggested Solution
Inefficient Doping Confirm successful phosphorus incorporation using X-ray Photoelectron Spectroscopy (XPS). A P 2p peak around 133.5 eV is indicative of P-N bonding.[6] If doping is low, optimize the concentration of the phosphorus precursor and the synthesis temperature.
High Recombination of Charge Carriers Evaluate the recombination rate using Photoluminescence (PL) spectroscopy. A lower PL intensity for the P-doped sample compared to pristine g-C₃N₄ suggests better charge separation.[7][8] If recombination is high, consider adjusting the doping level or co-doping with other elements.
Low Surface Area Measure the specific surface area using the Brunauer-Emmett-Teller (BET) method. A low surface area limits the number of active sites.[5] Synthesis methods involving thermal exfoliation or the use of templating agents can increase surface area.
Incorrect Catalyst Loading or Pollutant Concentration Optimize the catalyst dosage and the initial concentration of the pollutant in your experimental setup.
Inadequate Light Source Ensure your light source has the appropriate wavelength and intensity to excite the photocatalyst. Check the UV-vis diffuse reflectance spectrum (DRS) of your material to determine its absorption range.[1]
Presence of Scavengers Certain ions or molecules in the reaction solution can act as scavengers for reactive oxygen species (ROS), reducing the degradation efficiency. Conduct scavenger tests to identify the dominant ROS and potential interfering species.[1]

Q3: How can I confirm that phosphorus has been successfully doped into the g-C₃N₄ lattice and is not just physically mixed?

A3: Several characterization techniques can confirm successful doping:

  • X-ray Photoelectron Spectroscopy (XPS): This is a key technique. The presence of a P 2p peak, typically around 133.5 eV, indicates the formation of P-N bonds within the carbon nitride framework.[6]

  • X-ray Diffraction (XRD): While the main diffraction peaks of g-C₃N₄ at ~13.1° and ~27.5° should be preserved, subtle shifts or changes in peak intensity can suggest lattice distortion due to doping.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The characteristic peaks of g-C₃N₄ should remain, but new, albeit sometimes weak, vibrations related to P-N bonds may appear.

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Elemental mapping can show a homogeneous distribution of phosphorus throughout the material, suggesting uniform doping rather than agglomeration.[6]

Q4: What are the common precursors for synthesizing P-doped g-C₃N₄?

A4: Common nitrogen-rich precursors for the g-C₃N₄ framework include melamine (B1676169), dicyandiamide, and urea.[1][2] Phosphorus is typically introduced using phosphoric acid (H₃PO₄), ammonium (B1175870) phosphate, or other phosphorus-containing ionic liquids.[1][10]

Quantitative Data Summary

The following tables summarize typical quantitative data reported for P-doped g-C₃N₄ compared to its undoped counterpart.

Table 1: Comparison of Physicochemical Properties

PropertyPristine g-C₃N₄P-doped g-C₃N₄Reference
Bandgap (eV) ~2.95~2.85[1]
Bandgap (eV) 2.592.47[5]
BET Surface Area (m²/g) 63.277.5[5]

Table 2: Comparison of Photocatalytic Performance

ApplicationCatalystPerformance MetricValueReference
Trimethoprim Degradation 0.1 PCN>99% degradation in 90 min100 µM TMP, 6 W 405 nm LED[1]
Hydrogen Evolution P-doped g-C₃N₄2610.80 µmol h⁻¹ g⁻¹λ ≥ 420 nm[4]
Pristine g-C₃N₄ 265.00 µmol h⁻¹ g⁻¹λ ≥ 420 nm[4]
CO₂ Reduction 1.0-P-HCN9.00 µmol g⁻¹ h⁻¹ (CO production)-[11]
Bulk g-C₃N₄ 0.88 µmol g⁻¹ h⁻¹ (CO production)-[11]

Experimental Protocols

1. Synthesis of P-doped g-C₃N₄ via Thermal Polymerization

This protocol is adapted from a common method using melamine and phosphoric acid.[1]

  • Step 1: Precursor Preparation: Add 5.0 g of melamine to 10 mL of a desired concentration of H₃PO₄ solution (e.g., 0.1, 0.2, or 0.5 M) in a beaker under vigorous magnetic stirring.

  • Step 2: Stirring and Washing: Stir the suspension continuously for 2 hours at room temperature. Wash the resulting mixture thoroughly with deionized water via centrifugation until the supernatant is neutral.

  • Step 3: Drying: Dry the washed precursor at 60 °C overnight.

  • Step 4: Calcination: Place the dried powder in a crucible with a lid and calcine it at 550 °C for 2-4 hours in a muffle furnace with a heating rate of 5 °C/min.

  • Step 5: Collection: Allow the crucible to cool down to room temperature naturally. The resulting pale-yellow powder is P-doped g-C₃N₄.

2. Evaluation of Photocatalytic Activity (Degradation of Organic Pollutants)

This is a general protocol for assessing the photocatalytic degradation of a model pollutant like Methylene Blue (MB) or Rhodamine B (RhB).[2]

  • Step 1: Catalyst Dispersion: Disperse a specific amount of the P-doped g-C₃N₄ photocatalyst (e.g., 50 mg) in an aqueous solution of the pollutant (e.g., 100 mL of 10 mg/L MB).

  • Step 2: Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst and the pollutant.

  • Step 3: Photocatalytic Reaction: Irradiate the suspension with a visible light source (e.g., a 300W Xenon lamp with a UV cutoff filter, λ > 420 nm).

  • Step 4: Sampling: At given time intervals, collect aliquots of the suspension (e.g., 3 mL).

  • Step 5: Analysis: Centrifuge the collected samples to remove the catalyst powder. Analyze the concentration of the pollutant in the supernatant using a UV-vis spectrophotometer at its maximum absorption wavelength.

  • Step 6: Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100%, where C₀ is the initial concentration after reaching equilibrium and Cₜ is the concentration at time t.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of P-doped g-C₃N₄ melamine Melamine mixing Mixing & Stirring (2h, RT) melamine->mixing h3po4 H₃PO₄ Solution h3po4->mixing washing Washing & Centrifugation (until neutral) mixing->washing drying Drying (60°C, overnight) washing->drying calcination Calcination (550°C, 2-4h) drying->calcination product P-doped g-C₃N₄ Powder calcination->product

Caption: Workflow for the synthesis of P-doped g-C₃N₄.

Photocatalytic_Mechanism cluster_mechanism Mechanism of Enhanced Photocatalysis in P-doped g-C₃N₄ light Visible Light (hν) catalyst P-doped g-C₃N₄ light->catalyst vb Valence Band (VB) catalyst->vb cb Conduction Band (CB) catalyst->cb midgap P-induced Midgap States catalyst->midgap h h⁺ (hole) vb->h Photoexcitation e e⁻ (electron) cb->e e->midgap Trapping o2 O₂ e->o2 h->midgap Trapping h2o H₂O / OH⁻ h->h2o superoxide •O₂⁻ o2->superoxide Reduction hydroxyl •OH h2o->hydroxyl Oxidation pollutant Organic Pollutants degradation Degradation Products (CO₂, H₂O) pollutant->degradation superoxide->pollutant Degradation hydroxyl->pollutant Degradation

Caption: P-doping enhances photocatalysis by improving charge separation.

References

Technical Support Center: Crystalline Phosphorus Nitride (P₃N₅)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline phosphorus nitride (P₃N₅). The primary focus is to address the challenges associated with its inherent insolubility during experimental processing.

Frequently Asked Questions (FAQs)

Q1: Why is crystalline P₃N₅ insoluble in common solvents?

A1: Crystalline P₃N₅ possesses a robust, three-dimensional network structure composed of strong covalent bonds between phosphorus and nitrogen atoms.[1][2][3] In the common α-polymorph, this network is built from corner-sharing PN₄ tetrahedra.[1][3] This highly cross-linked structure lacks functional groups that can favorably interact with and be solvated by common organic or aqueous solvents under standard conditions. The energy required to break these strong P-N bonds is significantly higher than the energy that would be gained from solvation, rendering the material insoluble.[1]

Q2: What are the known polymorphs of crystalline P₃N₅ and how do their properties differ?

A2: Triphosphorus pentanitride is known to exist in several polymorphic forms, primarily synthesized under different pressure and temperature conditions. The main polymorphs include α-P₃N₅, β-P₃N₅, γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅. Their properties vary significantly, particularly their density and the coordination environment of the phosphorus atoms. Higher pressure polymorphs generally exhibit higher densities and increased coordination numbers for phosphorus.[3][4][5][6][7]

PolymorphSynthesis ConditionsDensity (g/cm³)Structural Features
α-P₃N₅ Normal pressure~2.77Network of corner-sharing PN₄ tetrahedra.[2][3]
β-P₃N₅ Normal pressure-Stacking modification of α-P₃N₅.[1][3]
γ-P₃N₅ High-pressure (e.g., 11 GPa, 1500 °C)~3.64Contains both PN₄ tetrahedra and PN₅ square pyramids.[3][8]
δ-P₃N₅ Very high-pressure (e.g., 72 GPa)-Composed exclusively of PN₆ octahedra.[7][9][10]
α'-P₃N₅ Decompression of δ-P₃N₅Higher than α-P₃N₅Based on PN₄ tetrahedra, but with a unique structure.[7][10][11]

Q3: Are there any applications of P₃N₅ in drug development?

A3: Currently, there are no established direct applications of crystalline P₃N₅ in drug development. Its insolubility and high thermal and chemical stability are significant barriers to its use in biological systems.[1] However, research into novel inorganic materials for applications such as drug delivery or biocompatible coatings is ongoing. The unique properties of P₃N₅, such as its high stability, could make it a candidate for investigation in these areas, provided methods for processing it into functional forms (e.g., nanoparticles, thin films) can be developed.

Q4: What are the primary safety precautions when handling P₃N₅?

A4: While crystalline P₃N₅ is generally stable in air and moisture at room temperature, it is crucial to handle it with appropriate safety measures.[1] Always consult the Safety Data Sheet (SDS) before use.[12][13][14][15] Key precautions include:

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12][13]

  • Respiratory Protection: Use a respirator if there is a risk of inhaling dust particles.[12]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid dust generation and accumulation.[14]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[14]

Troubleshooting Guide: Processing Insoluble P₃N₅

This guide addresses common issues encountered during the processing of crystalline P₃N₅.

Problem Possible Cause Suggested Solution
Inability to dissolve P₃N₅ powder for analysis or processing. Inherent insolubility due to the covalent network structure.Solution-based processing is not feasible. Utilize solid-state analytical techniques such as X-ray Diffraction (XRD), solid-state NMR, and Raman spectroscopy for characterization. For processing, consider high-pressure, high-temperature (HP-HT) methods like sintering to form dense compacts.
Difficulty in achieving a specific crystalline phase (polymorph). Synthesis conditions (pressure, temperature, precursors) are not optimal for the desired polymorph.The synthesis of P₃N₅ polymorphs is highly dependent on the reaction conditions. For example, γ-P₃N₅ and δ-P₃N₅ require high-pressure and high-temperature environments.[4][5][7][8] Refer to detailed experimental protocols for the target polymorph.
Sample contamination. Impurities from precursor materials or reaction vessels.Use high-purity precursors. For example, hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl) should be purified by sublimation.[1] Ensure all handling is performed under an inert atmosphere (e.g., argon) to prevent oxidation or hydrolysis at high temperatures.[1]
Amorphous product instead of crystalline P₃N₅. Reaction temperature may be too low.Crystalline P₃N₅ typically requires high temperatures for its formation. For instance, in the reaction of (PNCl₂)₃ with NH₄Cl, temperatures between 770 K and 1050 K are used to obtain a crystalline product.[1] Reactions at lower temperatures may yield amorphous material.[16]

Experimental Protocols

Protocol 1: Synthesis of Crystalline α-P₃N₅

This protocol is based on the reaction of hexachlorocyclotriphosphazene with ammonium chloride.[1]

Materials:

  • Hexachlorocyclotriphosphazene ((PNCl₂)₃), purified by sublimation.

  • Ammonium chloride (NH₄Cl), purified by sublimation.

  • Thick-walled quartz ampule.

  • Tube furnace.

  • Schlenk line or glovebox with a purified argon atmosphere.

Procedure:

  • Under an inert argon atmosphere, place stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) into a quartz ampule.

  • Evacuate the ampule and seal it.

  • Place the sealed ampule in a tube furnace and heat to 770 K for 12 hours.

  • Increase the temperature to 1050 K and maintain for 24 hours.

  • After cooling, cool the end of the ampule with liquid nitrogen to condense gaseous byproducts like HCl.

  • Open the ampule under an inert atmosphere.

  • Heat the product in a vacuum at 500 K to remove any surface deposits of unreacted precursors or NH₄Cl.

  • The resulting fine, colorless powder is crystalline P₃N₅.

Protocol 2: High-Pressure Synthesis of γ-P₃N₅

This protocol describes the synthesis of the high-pressure γ-P₃N₅ polymorph.[5][8]

Materials & Equipment:

  • Black phosphorus (Pblack) as the starting material.

  • Nitrogen (N₂) as the nitrogen source and pressure-transmitting medium.

  • Diamond anvil cell (DAC) for generating high pressures.

  • Laser heating system.

  • Synchrotron X-ray diffraction and Raman spectroscopy for in-situ characterization.

Procedure:

  • Load a small chip of black phosphorus into the sample chamber of a diamond anvil cell.

  • Load nitrogen gas into the DAC, which will serve as both a reactant and a pressure medium.

  • Increase the pressure within the DAC to the desired level (e.g., 9.1 GPa).[4][5]

  • While maintaining high pressure, heat the sample to high temperatures (e.g., 2000-2500 K) using a laser heating system.[4][5]

  • The reaction between phosphorus and nitrogen at these conditions leads to the formation of P₃N₅. The α-P₃N₅ phase may form as an intermediate before converting to the more stable high-pressure γ-P₃N₅ phase.[4][5]

  • Characterize the resulting polymorph in-situ using synchrotron XRD and Raman spectroscopy.

Visualizations

experimental_workflow_alpha_p3n5 cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Purification precursors Mix (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) seal Seal in Quartz Ampule precursors->seal Load heat1 Heat to 770 K (12 hours) seal->heat1 heat2 Heat to 1050 K (24 hours) heat1->heat2 cool Cool Down heat2->cool open Open Ampule (Inert Atmosphere) cool->open purify Heat in Vacuum (500 K) open->purify product Crystalline α-P₃N₅ purify->product

Synthesis workflow for α-P₃N₅.

logical_relationship_polymorphs cluster_pressure Increasing Pressure / Temperature P_N Phosphorus + Nitrogen (Elements) alpha α-P₃N₅ (PN₄ Tetrahedra) P_N->alpha HP-HT Synthesis gamma γ-P₃N₅ (PN₄ Tetrahedra + PN₅ Pyramids) alpha->gamma Phase Transition delta δ-P₃N₅ (PN₆ Octahedra) gamma->delta Further Pressure Increase alpha_prime α'-P₃N₅ (Recovered from δ-phase) delta->alpha_prime Decompression

Relationship between P₃N₅ polymorphs under pressure.

References

Technical Support Center: Strategies to Prevent Thermal Degradation of Nitride Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal degradation of nitride phosphors during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, processing, and characterization of nitride phosphors, with a focus on preventing thermal degradation.

Issue 1: Rapid Decrease in Luminescence Intensity at Elevated Temperatures

Potential Cause Troubleshooting Step Expected Outcome
Thermal Quenching The phosphor's host lattice may have low structural rigidity or a small band gap, leading to non-radiative recombination at higher temperatures.[1][2]- Synthesize phosphors with a more rigid crystal structure, such as those with three-dimensional networks of SiN4 tetrahedra. - Select host materials with a wider band gap.
Oxidation of Activator Ions (e.g., Eu²⁺ to Eu³⁺) The activator ion is being oxidized due to exposure to oxygen or moisture at high temperatures, which reduces the desired luminescence.[3]- Perform synthesis and annealing steps under a controlled, inert, or reducing atmosphere (e.g., N₂/H₂ mixture). - Apply a protective surface coating to prevent interaction with the ambient atmosphere.
Surface Defects The surface of the phosphor particles may have defects that act as quenching sites, trapping excited electrons and preventing radiative emission.- Implement a post-synthesis acid treatment to etch away surface oxidation layers and defects.[4] - Optimize the synthesis conditions to produce higher quality crystals with fewer surface defects.

Issue 2: Inconsistent or Poor Thermal Stability Between Batches

Potential Cause Troubleshooting Step Expected Outcome
Inhomogeneous Precursor Mixing The initial raw materials were not mixed thoroughly, leading to variations in the final composition and structure of the phosphor.- Utilize wet-chemical synthesis methods like sol-gel or co-precipitation to achieve better atomic-level mixing of precursors.[5] - For solid-state reactions, use high-energy ball milling for precursor homogenization.
Fluctuations in Synthesis Atmosphere Inconsistent control of the furnace atmosphere (e.g., gas flow rate, purity) can lead to varying levels of oxidation or nitridation.- Ensure a stable and pure nitrogen or forming gas (N₂/H₂) atmosphere during synthesis and annealing. - Use a gas pressure sintering furnace for better control over the reaction environment.[6][7]
Variations in Post-Synthesis Treatment Inconsistent application of post-synthesis treatments, such as washing or acid etching, can lead to batch-to-batch differences.- Standardize the duration, temperature, and chemical concentrations used in all post-synthesis treatment steps.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation of nitride phosphors and why is it a concern?

A1: Thermal degradation refers to the loss of luminescence efficiency of nitride phosphors when they are subjected to high temperatures.[8] This is a critical issue in applications like high-power light-emitting diodes (LEDs), where operating temperatures can be significant. The degradation leads to a decrease in brightness and can cause a shift in the color of the emitted light over time.[6]

Q2: What are the primary mechanisms behind thermal degradation?

A2: The two main mechanisms are:

  • Thermal Quenching: At elevated temperatures, the vibrational energy of the crystal lattice increases. This energy can be transferred to the excited activator ion (like Eu²⁺), causing it to return to its ground state without emitting light (non-radiative recombination).[9][10] This process is more pronounced in materials with less rigid crystal structures.[1][2]

  • Oxidation: The activator ions, particularly Eu²⁺, are susceptible to oxidation to Eu³⁺, especially in the presence of oxygen and moisture at high temperatures. Eu³⁺ has different emission characteristics, leading to a decrease in the desired luminescence and a change in color.[3]

Q3: How can I improve the thermal stability of my nitride phosphors?

A3: Several strategies can be employed:

  • Compositional Tailoring: Modifying the chemical composition of the phosphor host can increase its structural rigidity and band gap, making it more resistant to thermal quenching. Introducing certain ions can create a more stable local environment for the activator ion.[8]

  • Surface Coating: Applying a protective layer of a stable, transparent material like SiO₂, Al₂O₃, or AlN can act as a barrier against oxygen and moisture, preventing the oxidation of the activator ion.[4]

  • Synthesis under High Pressure: Synthesizing the phosphor under high nitrogen pressure can promote the formation of a more crystalline and defect-free structure, which enhances thermal stability.[6][7]

  • Post-Synthesis Treatment: Treatments such as washing with specific solvents or mild acid etching can remove surface defects and oxide layers that contribute to thermal degradation.[4]

Q4: What is the effect of atmospheric conditions during synthesis and operation?

A4: The atmosphere plays a crucial role. Synthesis should be carried out in a reducing or inert atmosphere (e.g., a nitrogen/hydrogen mixture or pure nitrogen) to prevent the oxidation of the Eu²⁺ activator ion. During operation, exposure to air and humidity, especially at high temperatures, can lead to gradual degradation through oxidation and hydrolysis of the phosphor surface.[4]

Quantitative Data on Thermal Stability

The following tables summarize quantitative data on the thermal stability of various nitride phosphors, both with and without preventative treatments.

Table 1: Thermal Stability of Different Nitride Phosphors

PhosphorExcitation Wavelength (nm)Emission Peak (nm)T₅₀ (Quenching Temperature, °C)Emission Intensity Retention at 150°C (%)Reference
CaAlSiN₃:Eu²⁺460~650>300~90[11]
Sr[LiAl₃N₄]:Eu²⁺460~650>20095[12]
SrAlSi₄N₇:Eu²⁺410~610-85[13]
Sr₂(Al,Si)₅(O,N)₈:Eu²⁺450~620---

Table 2: Effect of Surface Coating on Thermal and Moisture Stability

PhosphorCoating MaterialCoating MethodStability ImprovementReference
Sr[LiAl₃N₄]:Eu²⁺ (BSLA)SiO₂Sol-GelRetained 50% intensity after 1 hour in water at 85°C[4]
Sr[LiAl₃N₄]:Eu²⁺ (BSLA)SiO₂Atomic Layer Deposition (ALD)Formed a uniform, dense 5 nm protective layer[4]
Nitride PhosphorsOrganosilica-Improved water resistance[6]

Experimental Protocols

Protocol 1: Sol-Gel Coating of Nitride Phosphors with SiO₂

This protocol describes a general procedure for coating nitride phosphor particles with a protective silica (B1680970) layer using the sol-gel method.

  • Preparation of the Sol-Gel Solution: a. In a flask, mix tetraethyl orthosilicate (B98303) (TEOS) with ethanol (B145695). A typical molar ratio is 1:4 (TEOS:Ethanol). b. In a separate beaker, prepare an aqueous solution of ethanol and a catalyst (e.g., hydrochloric acid or ammonia). c. Slowly add the aqueous solution to the TEOS/ethanol mixture while stirring vigorously. Continue stirring for at least 1 hour to allow for hydrolysis.[14][15][16]

  • Coating Process: a. Disperse the nitride phosphor powder in a solvent like n-heptane using ultrasonication to break up agglomerates. b. Add the prepared sol-gel solution to the phosphor suspension. The amount of sol-gel solution will depend on the desired coating thickness. c. Stir the mixture for several hours at room temperature to allow the silica precursor to coat the phosphor particles.

  • Washing and Drying: a. Centrifuge the coated phosphor particles to separate them from the solution. b. Wash the particles several times with ethanol to remove any unreacted precursors. c. Dry the coated phosphors in a vacuum oven at a low temperature (e.g., 80°C) for several hours to remove the solvent.[4]

  • Calcination: a. Calcine the dried powder in a tube furnace under a nitrogen atmosphere at a temperature between 300°C and 500°C to form a dense silica coating.[15]

Protocol 2: Atomic Layer Deposition (ALD) of AlN on Nitride Phosphors

This protocol provides a general outline for depositing a conformal aluminum nitride (AlN) coating on phosphor powders using ALD.

  • Substrate Preparation: a. Place the nitride phosphor powder in a suitable sample holder for the ALD reactor. Ensure the powder is spread thinly to maximize surface area exposure.

  • ALD Cycle: The ALD process consists of sequential, self-limiting surface reactions. A typical thermal ALD cycle for AlN using trimethylaluminum (B3029685) (TMA) and ammonia (B1221849) (NH₃) is as follows: a. TMA Pulse: Introduce TMA vapor into the reactor chamber. The TMA molecules will react with the surface of the phosphor particles. b. Purge: Purge the chamber with an inert gas (e.g., N₂) to remove any unreacted TMA and gaseous byproducts. c. NH₃ Pulse: Introduce ammonia gas into the chamber. The NH₃ will react with the TMA layer on the phosphor surface to form AlN. d. Purge: Purge the chamber again with N₂ to remove unreacted NH₃ and reaction byproducts.[5][17]

  • Deposition Parameters:

    • Temperature: The deposition temperature is typically in the range of 100-400°C.[17]

    • Pulse and Purge Times: These will depend on the specific reactor geometry and should be optimized to ensure complete surface reactions and purging.

    • Number of Cycles: The desired thickness of the AlN coating is controlled by the number of ALD cycles repeated.

Protocol 3: High-Pressure Synthesis of Sr[LiAl₃N₄]:Eu²⁺

This protocol is based on the synthesis of a high-performance narrow-band red phosphor.

  • Precursor Preparation: a. Stoichiometrically weigh high-purity precursors: Sr₃N₂, Li₃N, AlN, and EuN. All handling of these air-sensitive materials should be performed in an inert atmosphere (e.g., a glovebox).[12] b. Thoroughly mix the precursors using an agate mortar and pestle.

  • Sintering: a. Place the mixed powder into a boron nitride or molybdenum crucible. b. Transfer the crucible to a gas pressure sintering furnace or a hot isostatic press. c. Heat the sample to the desired sintering temperature (e.g., 800-1000°C) under a high nitrogen gas pressure (e.g., 0.9 to 100 MPa).[7] d. Hold at the sintering temperature for several hours to ensure complete reaction.

  • Cooling and Post-Processing: a. Cool the furnace down to room temperature. b. The resulting phosphor can be gently ground to a fine powder.

Visualizations

Thermal_Degradation_Pathway cluster_0 High Temperature Operation cluster_1 Degradation Mechanisms cluster_2 Consequences Nitride_Phosphor Nitride Phosphor (e.g., SrAlSiN₃:Eu²⁺) Thermal_Quenching Thermal Quenching (Non-Radiative Recombination) Nitride_Phosphor->Thermal_Quenching Lattice Vibrations Oxidation Oxidation (Eu²⁺ -> Eu³⁺) Nitride_Phosphor->Oxidation O₂ / H₂O Luminescence_Decrease Decreased Luminescence Intensity Thermal_Quenching->Luminescence_Decrease Oxidation->Luminescence_Decrease Color_Shift Color Shift Oxidation->Color_Shift

Caption: Mechanisms of thermal degradation in nitride phosphors.

Prevention_Strategies_Workflow Start Start: Degraded Nitride Phosphor Strategy_Selection Select Prevention Strategy Start->Strategy_Selection Compositional_Tailoring Compositional Tailoring (e.g., modify host) Strategy_Selection->Compositional_Tailoring Surface_Coating Surface Coating Strategy_Selection->Surface_Coating Synthesis_Optimization Synthesis Optimization (e.g., high pressure) Strategy_Selection->Synthesis_Optimization Improved_Phosphor Thermally Stable Nitride Phosphor Compositional_Tailoring->Improved_Phosphor ALD Atomic Layer Deposition (ALD) Surface_Coating->ALD Sol_Gel Sol-Gel Method Surface_Coating->Sol_Gel Synthesis_Optimization->Improved_Phosphor ALD->Improved_Phosphor Sol_Gel->Improved_Phosphor

Caption: Workflow for selecting and implementing thermal degradation prevention strategies.

Troubleshooting_Logic Problem Low Luminescence Intensity at High Temperature Check_Atmosphere Check Synthesis Atmosphere Problem->Check_Atmosphere Inert_Atmosphere Use Inert/Reducing Atmosphere (N₂/H₂) Check_Atmosphere->Inert_Atmosphere Not Inert Check_Coating Apply Surface Coating? Check_Atmosphere->Check_Coating Inert Inert_Atmosphere->Check_Coating Apply_Coating Coat with SiO₂ or AlN Check_Coating->Apply_Coating No Check_Composition Optimize Host Composition Check_Coating->Check_Composition Yes Apply_Coating->Check_Composition Modify_Host Increase Rigidity/ Band Gap Check_Composition->Modify_Host Not Optimal Solution Improved Thermal Stability Check_Composition->Solution Optimal Modify_Host->Solution

Caption: Troubleshooting logic for low luminescence at high temperatures.

References

Validation & Comparative

A Comparative Analysis of the Dielectric Properties of Phosphorus Nitride and Boron Nitride for Advanced Electronics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and engineers on the dielectric characteristics, synthesis, and experimental evaluation of phosphorus nitride and boron nitride thin films.

In the quest for next-generation electronic and optoelectronic devices, the selection of appropriate dielectric materials is paramount. Both phosphorus nitride (PN) and boron nitride (BN) have emerged as promising candidates due to their insulating properties and potential for integration into novel device architectures. This guide provides a comprehensive comparison of the dielectric properties of these two materials, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material choices.

Quantitative Dielectric Properties

The dielectric performance of phosphorus nitride and boron nitride thin films is summarized in the table below. These values are critical for designing components such as capacitors, insulators in transistors, and protective coatings.

PropertyPhosphorus Nitride (P₃N₅)Boron Nitride (BN)
Dielectric Constant (k) 3.7 (low frequency)[1]Hexagonal (h-BN): 2-5[2] Cubic (c-BN): ~7.1[3]
Dielectric Strength Up to 1 x 10⁷ V/cm[1][4]~7.9 - 9.5 x 10⁶ V/cm
Resistivity Up to 1 x 10¹⁴ Ω·cm[1][4]High (excellent electrical insulator)
Band Gap Wide (characteristic of a good insulator)Hexagonal (h-BN): ~5.9 eV Cubic (c-BN): ~6.4 eV

Experimental Protocols

The accurate determination of dielectric properties is crucial for material validation. Below are detailed methodologies for key experiments cited in the comparison of phosphorus nitride and boron nitride.

Synthesis of Thin Films

1. Chemical Vapor Deposition (CVD) of Phosphorus Nitride (P₃N₅)

This method involves the reaction of gaseous precursors on a substrate surface to form a thin film.

  • Precursors: Phosphine (PH₃) and Ammonia (NH₃)[1] or Phosphorus Trichloride (PCl₃) and Ammonia (NH₃).[4]

  • Substrate: Indium Phosphide (InP) is a common substrate for these depositions.[1][4]

  • Deposition Temperature: Low-temperature processes, ranging from 100-200°C, are utilized, particularly in photochemical vapor deposition (photo-CVD), to minimize thermal damage to the substrate.[4]

  • Process:

    • The substrate is placed in a reaction chamber.

    • Precursor gases are introduced into the chamber at controlled flow rates.

    • An external energy source, such as heat or UV light (in photo-CVD), initiates the reaction of the precursors on the substrate surface.

    • A solid thin film of P₃N₅ is deposited on the substrate.

    • Post-deposition annealing may be performed to improve film quality.[4]

2. Chemical Vapor Deposition (CVD) of Hexagonal Boron Nitride (h-BN)

A widely used technique for producing large-area, high-quality h-BN films.

  • Precursors: Borazine (B₃N₃H₆) is a common precursor.

  • Substrate: Copper (Cu) foil is often used as a catalyst and substrate.[2]

  • Process:

    • A Cu foil is placed in a furnace and heated to a high temperature (e.g., 1000°C).

    • Borazine vapor is introduced into the furnace.

    • The precursor decomposes on the hot Cu surface, leading to the growth of an h-BN film.

    • After growth, the film can be transferred to a target substrate for device fabrication.[2]

Measurement of Dielectric Properties

1. Capacitance-Voltage (C-V) Measurement for Dielectric Constant

This technique is used to determine the dielectric constant of an insulating film.

  • Procedure:

    • A Metal-Insulator-Semiconductor (MIS) capacitor structure is fabricated by depositing the dielectric film (PN or BN) on a semiconductor substrate and then depositing a metal top electrode.

    • A varying DC voltage is applied across the capacitor, and the resulting capacitance is measured at a specific AC frequency (e.g., 1 MHz).

    • The dielectric constant (k) can be calculated from the measured accumulation capacitance (C_max), the electrode area (A), and the film thickness (d) using the formula: k = (C_max * d) / (ε₀ * A), where ε₀ is the permittivity of free space.[1]

2. Current-Voltage (I-V) Measurement for Dielectric Strength and Resistivity

This measurement helps to determine the breakdown voltage and electrical resistivity of the dielectric material.

  • Procedure:

    • A voltage is swept across the MIS capacitor structure, and the resulting leakage current is measured.

    • The dielectric strength is calculated by dividing the breakdown voltage (the voltage at which the current increases dramatically) by the film thickness.[1][4]

    • The resistivity can be determined from the linear (ohmic) region of the I-V curve using the formula: ρ = (V * A) / (I * d), where V is the voltage, I is the current, A is the area, and d is the thickness.[1]

Logical and Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of phosphorus nitride and boron nitride thin films for dielectric applications.

G cluster_synthesis Thin Film Synthesis cluster_characterization Material Characterization cluster_dielectric_meas Dielectric Property Measurement PN_syn Phosphorus Nitride (P3N5) - CVD - Photo-CVD struct_char Structural Analysis (e.g., XRD, TEM) PN_syn->struct_char BN_syn Boron Nitride (BN) - CVD - Magnetron Sputtering BN_syn->struct_char comp_char Compositional Analysis (e.g., XPS, AES) struct_char->comp_char cv_meas Capacitance-Voltage (C-V) - Dielectric Constant comp_char->cv_meas iv_meas Current-Voltage (I-V) - Dielectric Strength - Resistivity comp_char->iv_meas k_val Dielectric Constant (k) cv_meas->k_val strength_val Dielectric Strength iv_meas->strength_val res_val Resistivity (ρ) iv_meas->res_val

Workflow for Synthesis and Dielectric Characterization.

Comparative Discussion

Both phosphorus nitride and boron nitride exhibit excellent dielectric properties, making them suitable for a range of electronic applications.

Phosphorus Nitride (P₃N₅): The primary advantage of P₃N₅ lies in its high dielectric strength and resistivity, comparable to those of thermally grown silicon dioxide, a benchmark in the semiconductor industry.[1] Its lower dielectric constant of 3.7 can be beneficial for high-frequency applications where minimizing capacitance is crucial to reduce RC delays and power consumption. The ability to deposit P₃N₅ at low temperatures via methods like photo-CVD is particularly advantageous for applications involving temperature-sensitive substrates, such as III-V compound semiconductors.[4]

Boron Nitride (BN): Boron nitride, especially in its hexagonal form (h-BN), is renowned for its use as a substrate and dielectric layer for 2D materials like graphene, owing to its atomically smooth surface and similar lattice structure.[2] The dielectric constant of h-BN is in a similar range to that of P₃N₅. Cubic boron nitride (c-BN) offers a significantly higher dielectric constant, which can be advantageous for applications requiring high capacitance density, such as in DRAM capacitors. Boron nitride also boasts exceptional thermal and chemical stability.

References

A Comparative Guide to P3N5 and Silicon Nitride as Gate Insulators for Advanced Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of smaller, faster, and more efficient electronic devices, the gate insulator stands as a critical component, dictating the performance and reliability of transistors. While silicon dioxide (SiO₂) has been the cornerstone of the semiconductor industry for decades, researchers are actively exploring alternative materials with superior dielectric properties. This guide provides an in-depth comparison of two promising candidates: Phosphorus Nitride (P₃N₅) and Silicon Nitride (Si₃N₄), offering valuable insights for researchers, scientists, and professionals in drug development utilizing advanced electronic sensors.

Executive Summary

This guide presents a detailed analysis of the performance of P₃N₅ versus Si₃N₄ as a gate insulator, drawing upon experimental data from scientific literature. Key performance metrics, including dielectric constant, breakdown strength, leakage current characteristics, and interface quality, are compared. Detailed experimental protocols for the fabrication and characterization of these materials are also provided to facilitate reproducible research.

Performance Comparison

The selection of a gate insulator is a trade-off between several key electrical and physical properties. The following table summarizes the performance of P₃N₅ and Si₃N₄ based on available experimental data.

PropertyPhosphorus Nitride (P₃N₅)Silicon Nitride (Si₃N₄)
Dielectric Constant (k) 3.7[1]6 - 9 (depending on deposition method)[2]
Breakdown Strength (MV/cm) ~10[1]>10
Resistivity (Ω·cm) 10¹⁴ - 10¹⁵[3][4]High (qualitative)
Leakage Current Density Low (inferred from high resistivity)Low, dependent on deposition and annealing
Interface Trap Density (Dᵢₜ) (cm⁻²eV⁻¹) ~10¹² (on InP substrate)[1]10¹¹ - 10¹² (on Si substrate)[5][6]
Deposition Temperature CVD: 580-860°C[1]PECVD: 250-400°C[7], LPCVD: 700-900°C[8]

Key Insights

  • Dielectric Constant: Silicon nitride exhibits a significantly higher dielectric constant (k=6-9) compared to phosphorus nitride (k=3.7). A higher k-value allows for a physically thicker insulator while maintaining the same capacitance, which is crucial for reducing gate leakage current in scaled-down devices.

  • Breakdown Strength: Both materials demonstrate excellent breakdown strength, a critical factor for device reliability under high electric fields.

  • Leakage Current: While direct comparative data for leakage current density is scarce for P₃N₅, its high resistivity suggests very low leakage. Silicon nitride is well-known for its low leakage current characteristics, which can be further optimized through deposition and annealing processes.

  • Interface Quality: The interface between the gate insulator and the semiconductor is paramount for device performance. The reported interface trap density for P₃N₅ on an Indium Phosphide (InP) substrate is comparable to that of Si₃N₄ on a Silicon (Si) substrate. It is important to note that the substrate material can significantly influence the interface properties.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of gate insulator materials. Below are typical experimental protocols for the fabrication and characterization of P₃N₅ and Si₃N₄ thin films.

Fabrication

Phosphorus Nitride (P₃N₅) via Chemical Vapor Deposition (CVD)

  • Substrate Preparation: The substrate (e.g., silicon or InP wafer) is cleaned using a standard procedure to remove organic and inorganic contaminants. This often involves sequential cleaning with trichloroethylene, acetone, and methanol, followed by a deionized water rinse and drying with nitrogen.

  • Deposition: The cleaned substrate is placed in a quartz reaction chamber. The deposition is carried out using phosphine (B1218219) (PH₃) and ammonia (B1221849) (NH₃) as precursor gases.

    • Temperature: The reaction zone is heated to a temperature in the range of 800-900°C, while the substrate is maintained at a lower temperature, typically around 580-600°C.

    • Gas Flow: The flow rates of PH₃ and NH₃ are carefully controlled to achieve the desired stoichiometry.

    • Pressure: The deposition is typically performed at atmospheric pressure.

  • Post-Deposition Annealing: In some cases, a post-deposition anneal in a nitrogen atmosphere may be performed to improve the film quality.

Silicon Nitride (Si₃N₄) via Plasma-Enhanced Chemical Vapor Deposition (PECVD)

  • Substrate Preparation: A silicon wafer is subjected to a standard cleaning procedure, such as the RCA clean, to ensure a pristine surface.

  • Deposition: The wafer is loaded into a PECVD chamber.

    • Precursor Gases: Silane (SiH₄) and ammonia (NH₃) are typically used as the silicon and nitrogen sources, respectively. Nitrogen (N₂) or Argon (Ar) can be used as a carrier gas.

    • Plasma: A radio-frequency (RF) plasma is generated to decompose the precursor gases at a lower temperature than thermal CVD methods. Typical RF power is in the range of 20-50 W.

    • Temperature: The substrate temperature is maintained between 250°C and 400°C.

    • Pressure: The chamber pressure is typically in the range of 0.5-2 Torr.

    • Gas Flow Rates: The ratio of SiH₄ to NH₃ flow rates is a critical parameter that influences the film's stoichiometry and properties.

Characterization

Capacitance-Voltage (C-V) Measurement

  • Device Fabrication: Metal-Insulator-Semiconductor (MIS) capacitors are fabricated by depositing metal electrodes (e.g., aluminum) on top of the gate insulator film.

  • Measurement Setup: The MIS capacitor is placed on a probe station connected to a precision LCR meter.

  • Procedure: A DC voltage is swept across the capacitor while a small AC signal is superimposed. The capacitance is measured as a function of the DC bias voltage.

  • Data Analysis:

    • Dielectric Constant: Calculated from the accumulation capacitance, the electrode area, and the film thickness.

    • Interface Trap Density (Dᵢₜ): Can be estimated using various methods, such as the Terman method or the high-low frequency method, by analyzing the stretch-out of the C-V curve.

Current-Voltage (I-V) Measurement

  • Device Fabrication: Similar MIS capacitor structures are used.

  • Measurement Setup: The device is connected to a semiconductor parameter analyzer.

  • Procedure: A DC voltage is swept across the capacitor, and the resulting leakage current is measured.

  • Data Analysis:

    • Leakage Current Density: Calculated by dividing the measured current by the electrode area.

    • Breakdown Strength: Determined by ramping up the voltage until a sudden, irreversible increase in current is observed. The breakdown field is the breakdown voltage divided by the film thickness.

Visualizing Experimental Workflows

To aid in the understanding of the fabrication and characterization processes, the following diagrams illustrate the typical experimental workflows.

Fabrication_Workflow cluster_P3N5 P3N5 Fabrication (CVD) cluster_Si3N4 Si3N4 Fabrication (PECVD) P_Start Substrate Cleaning P_Load Load into CVD Reactor P_Start->P_Load P_Heat Heat Reaction Zone & Substrate P_Load->P_Heat P_Gas Introduce PH3 & NH3 P_Heat->P_Gas P_Depo Deposition P_Gas->P_Depo P_Cool Cool Down P_Depo->P_Cool P_Anneal Post-Deposition Annealing (Optional) P_Cool->P_Anneal P_End P3N5 Film P_Anneal->P_End S_Start Substrate Cleaning S_Load Load into PECVD Chamber S_Start->S_Load S_Heat Heat Substrate S_Load->S_Heat S_Plasma Introduce SiH4 & NH3, Ignite Plasma S_Heat->S_Plasma S_Depo Deposition S_Plasma->S_Depo S_Cool Cool Down S_Depo->S_Cool S_End Si3N4 Film S_Cool->S_End

Diagram 1: Fabrication workflows for P₃N₅ and Si₃N₄ gate insulators.

Characterization_Workflow cluster_CV C-V Measurement cluster_IV I-V Measurement Start Deposited Gate Insulator Film Fab_MIS Fabricate MIS Capacitor (Metal Electrode Deposition) Start->Fab_MIS CV_Measure Sweep DC Bias, Measure Capacitance Fab_MIS->CV_Measure IV_Measure Sweep DC Voltage, Measure Current Fab_MIS->IV_Measure CV_Analysis Analyze C-V Curve CV_Measure->CV_Analysis CV_Dielectric Calculate Dielectric Constant CV_Analysis->CV_Dielectric CV_Dit Determine Interface Trap Density CV_Analysis->CV_Dit IV_Analysis Analyze I-V Curve IV_Measure->IV_Analysis IV_Leakage Calculate Leakage Current Density IV_Analysis->IV_Leakage IV_Breakdown Determine Breakdown Strength IV_Analysis->IV_Breakdown

Diagram 2: Electrical characterization workflow for gate insulator films.

Conclusion

Both phosphorus nitride and silicon nitride present compelling properties as alternative gate insulators to silicon dioxide. Silicon nitride's higher dielectric constant offers a significant advantage in reducing leakage currents in highly scaled devices. However, phosphorus nitride's high breakdown strength and resistivity make it a noteworthy candidate, particularly for applications on alternative semiconductor substrates like InP. The choice between these materials will ultimately depend on the specific application requirements, including the semiconductor material, desired device performance, and processing constraints. Further research, especially direct comparative studies on silicon substrates, is warranted to fully elucidate the potential of P₃N₅ in mainstream semiconductor technology.

References

A Comparative Study of Phosphorous Nitride and Graphene as Anode Materials for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the synthesis, electrochemical performance, and experimental protocols of graphene and an exploratory overview of phosphorous nitride as potential anode materials.

In the relentless pursuit of high-performance energy storage solutions, researchers are continually exploring novel materials to surpass the limitations of conventional graphite (B72142) anodes in lithium-ion batteries. Among the plethora of candidates, two-dimensional materials have garnered significant attention due to their unique electronic and structural properties. This guide provides a comprehensive comparative study of two such materials: the well-researched graphene and the lesser-explored this compound.

This publication aims to equip researchers, scientists, and drug development professionals with a detailed, data-driven comparison. While extensive experimental data for graphene is presented, it is crucial to note the current scarcity of published experimental research on the use of pure this compound (such as P₃N₅) as a primary anode material in lithium-ion batteries. This guide reflects the current state of scientific literature, offering a thorough review of graphene and an exploratory look into the potential of this compound, supplemented by data from related phosphorus and nitrogen-containing materials.

Graphene as a High-Performance Anode Material

Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, has been extensively investigated as an anode material. Its exceptional electrical conductivity, large theoretical specific surface area (~2630 m²/g), and mechanical flexibility make it a promising candidate to enhance battery performance.[1]

Electrochemical Performance of Graphene

The theoretical specific capacity of graphene is approximately 744 mAh g⁻¹, based on the formation of Li₂C₆, which is double that of traditional graphite anodes (372 mAh g⁻¹).[1][2] Experimental studies have reported a wide range of performance metrics, which are summarized in the table below.

Performance MetricGraphene-based Anodes: Reported ValuesCitation(s)
Reversible Specific Capacity 540 - 1045 mAh g⁻¹[3][4][5]
Coulombic Efficiency >99% after initial cycles
Rate Capability ~300 mAh g⁻¹ at 2C; retains significant capacity at rates up to 10C[6]
Cycling Stability High capacity retention over hundreds to thousands of cycles[3][4]

Note: The reported values can vary significantly based on the synthesis method, number of layers, presence of defects, and electrode composition.

Experimental Protocols for Graphene Anode

1. Synthesis of Graphene Oxide (GO) via Modified Hummers' Method:

The most common precursor for large-scale graphene production is graphene oxide, typically synthesized using the modified Hummers' method.[7][8][9][10][11]

  • Materials: Natural graphite flakes, sodium nitrate (B79036) (NaNO₃), concentrated sulfuric acid (H₂SO₄), potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), hydrochloric acid (HCl), deionized (DI) water.

  • Procedure:

    • Add graphite flakes and NaNO₃ to concentrated H₂SO₄ in an ice bath and stir.

    • Slowly add KMnO₄ to the suspension while keeping the temperature below 20°C.

    • Remove the ice bath and continue stirring, allowing the temperature to rise.

    • Dilute the mixture with DI water, causing an exothermic reaction.

    • Add H₂O₂ to the mixture to reduce the residual permanganate, indicated by a color change to brilliant yellow.

    • Wash the resulting graphite oxide with HCl and DI water repeatedly through centrifugation until the pH is neutral.

    • Exfoliate the graphite oxide into graphene oxide sheets through ultrasonication.

2. Reduction of Graphene Oxide to Reduced Graphene Oxide (rGO):

To restore the electrical conductivity of graphene, the insulating graphene oxide must be reduced.

  • Thermal Reduction: Heat the GO powder in a furnace under an inert atmosphere (e.g., Argon) at high temperatures (e.g., 1000°C).

  • Chemical Reduction: Disperse GO in a solvent and add a reducing agent such as hydrazine, sodium borohydride, or ascorbic acid.

3. Electrode Fabrication and Electrochemical Testing:

  • Electrode Slurry Preparation: Mix the active material (rGO), a conductive additive (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of typically 80:10:10 in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

  • Coating: Cast the slurry onto a copper foil current collector using a doctor blade.

  • Drying: Dry the coated electrode in a vacuum oven to remove the solvent.

  • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox with the prepared electrode as the working electrode, lithium metal foil as the counter and reference electrode, a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): To identify the electrochemical reaction potentials.

    • Galvanostatic Charge-Discharge Cycling: To evaluate specific capacity, coulombic efficiency, rate capability, and cycling stability.

    • Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer resistance and ion diffusion kinetics.

Graphene_Anode_Workflow cluster_synthesis Graphene Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing Graphite Graphite Hummers Modified Hummers' Method Graphite->Hummers Oxidation GO Graphene Oxide (GO) Hummers->GO Exfoliation rGO Reduced Graphene Oxide (rGO) GO->rGO Reduction Slurry Slurry Preparation rGO->Slurry Mixing Coating Coating on Cu Foil Slurry->Coating Casting Binder Binder Binder->Slurry ConductiveAgent Conductive Agent ConductiveAgent->Slurry Drying Vacuum Drying Coating->Drying Assembly Coin Cell Assembly Drying->Assembly Assembly Measurements CV, GCD, EIS Assembly->Measurements P3N5_Synthesis cluster_synthesis P₃N₅ Synthesis Reactants (PNCl₂)₃ + NH₄Cl Sealing Seal in Quartz Ampule Reactants->Sealing Heating High-Temperature Heating Sealing->Heating Cooling Cooling & Opening (Inert Atmosphere) Heating->Cooling Purification Vacuum Heating (Remove Byproducts) Cooling->Purification Product Crystalline P₃N₅ Powder Purification->Product

References

A Comparative Guide to Theoretical Models for Phosphorous Nitride Structures: Validation Against Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of theoretical models for predicting the structures of various phosphorous nitride (PN) compounds. By juxtaposing theoretical predictions with experimental data, this document serves as a valuable resource for validating computational models and understanding the structural landscape of these materials.

This guide summarizes quantitative data from experimental studies and theoretical calculations for several this compound structures, including the α, γ, δ, and α' polymorphs of P₃N₅ and the high-pressure phase PN₂. Detailed experimental protocols for the key characterization techniques are also provided to aid in the replication and validation of these findings.

Data Presentation: A Comparative Analysis

The following tables present a structured comparison of experimental and theoretical data for various this compound structures. The theoretical values are primarily derived from Density Functional Theory (DFT) calculations, a widely used computational method for predicting material properties.

δ-P₃N₅: A High-Pressure Polymorph

The δ-P₃N₅ phase, synthesized at high pressure and temperature, features phosphorus atoms in a six-coordinate environment, forming PN₆ octahedra.[1][2]

PropertyExperimental ValueTheoretical Model (DFT)Theoretical Value
P-N Bond Lengths (Å)
P1-N (avg)1.712(6)[3]PBE-
P2-N (avg)-PBE-
Vibrational Frequencies (cm⁻¹)
Raman Active Modes (at 82 GPa)416, 626, 673, 838[3]PBEMatches well with experiment[3]
α'-P₃N₅: A Metastable Phase

Upon decompression, δ-P₃N₅ transforms into the novel α'-P₃N₅ solid, which is stable at ambient conditions and possesses a unique structure based on PN₄ tetrahedra.[1][2][4]

PropertyExperimental Value (at 1 bar)Theoretical Model (DFT)Theoretical Value
Lattice Parameters
a (Å)9.2557(6)[1]PBEAgrees with experiment[1]
b (Å)4.6892(3)[1]PBEAgrees with experiment[1]
c (Å)8.2674(6)[1]PBEAgrees with experiment[1]
β (°)104.160(6)[1]PBEAgrees with experiment[1]
Calculated Band Gap (eV) -PBE3.45 (direct)[1]
γ-P₃N₅: A High-Pressure, High-Temperature Phase

Synthesized from α-P₃N₅ at 11 GPa and 1500 °C, γ-P₃N₅ is characterized by a network of corner-sharing PN₄ tetrahedra and PN₅ square pyramids.[5]

PropertyExperimental ValueTheoretical Model (DFT)Theoretical Value
Vibrational Frequencies (cm⁻¹)
Raman Active ModesReported[5]DFT CalculationsGood agreement[5]
α-P₃N₅: The Ambient Pressure Phase

α-P₃N₅ is a well-characterized polymorph at ambient pressure, serving as a precursor for the synthesis of high-pressure phases.[5]

PropertyExperimental ValueTheoretical Model (DFT)Theoretical Value
Vibrational Frequencies (cm⁻¹)
Raman Active ModesReported[5]DFT CalculationsGood agreement[5]
PN₂: A High-Pressure Binary Compound

Formed at pressures exceeding 134 GPa, PN₂ exhibits a dense three-dimensional network of PN₆ units.[1][2]

PropertyExperimental Value (at 134 GPa)Theoretical Model (DFT)Theoretical Value
Bulk Modulus (GPa) -PBE339[2][3]

Experimental Protocols

Detailed methodologies for the key experimental techniques cited in this guide are provided below.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for identifying crystalline phases and determining their structural properties.

  • Sample Preparation: A finely ground powder of the this compound sample is mounted on a low-background sample holder. Proper sample height and flatness are crucial for accurate peak positions.

  • Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) is used. Data is typically collected over a 2θ range of 5° to 70°.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns from databases like the Powder Diffraction File (PDF). Unit cell parameters are refined using appropriate software.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the local chemical environment of phosphorus and nitrogen atoms within the material.

  • Sample Preparation: The powdered sample is packed into a zirconia rotor. Careful and dense packing is essential to ensure stable sample spinning at high speeds.

  • Instrumentation: A solid-state NMR spectrometer with a high-field magnet is employed. Magic Angle Spinning (MAS) at rates of several kilohertz is used to average out anisotropic interactions and obtain high-resolution spectra.

  • Experimental Setup: For ³¹P MAS NMR, a single-pulse excitation sequence is often sufficient. The probe must be tuned to the appropriate frequency for the ³¹P nucleus. Chemical shifts are typically referenced to an external standard like 85% H₃PO₄.[6][7][8]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a fingerprint of its chemical structure and bonding.

  • Instrumentation: A Raman microscope system is used, which includes a laser excitation source (e.g., 632.8 nm He-Ne laser), a microscope for focusing the laser and collecting the scattered light, a spectrometer to disperse the light, and a sensitive detector.[3]

  • Measurement: The laser is focused onto the sample, and the scattered light is collected. A filter is used to remove the strong Rayleigh scattered light, allowing the weaker Raman scattered light to be detected.

  • Data Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), reveals the vibrational modes of the sample. These frequencies can be compared with theoretical predictions to validate structural models.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating theoretical models of this compound structures against experimental data.

G cluster_comparison Comparison and Refinement Theoretical_Model Propose Theoretical Model (e.g., DFT Functional) Structure_Prediction Predict Crystal Structure (Bond Lengths, Angles) Theoretical_Model->Structure_Prediction Property_Calculation Calculate Properties (Vibrational Frequencies) Structure_Prediction->Property_Calculation Compare_Structure Compare Structural Parameters Structure_Prediction->Compare_Structure Compare_Properties Compare Spectroscopic Data Property_Calculation->Compare_Properties Synthesis Synthesize Phosphorous Nitride Material XRD X-ray Diffraction (XRD) Synthesis->XRD NMR Solid-State NMR Synthesis->NMR Raman Raman Spectroscopy Synthesis->Raman XRD->Compare_Structure NMR->Compare_Structure Raman->Compare_Properties Refine_Model Refine Theoretical Model Compare_Structure->Refine_Model Compare_Properties->Refine_Model Refine_Model->Theoretical_Model

Caption: Workflow for validating theoretical models of PN structures.

References

A Comparative Guide to the Synthesis of Triphosphorus Pentanitride (P₃N₅)

Author: BenchChem Technical Support Team. Date: December 2025

Triphosphorus pentanitride (P₃N₅), a binary phosphorus nitride, is a white solid material with notable thermal stability and resistance to hydrolysis at room temperature.[1] Its potential applications in semiconductor technology, pyrotechnics, and as a gettering material in incandescent lamps have driven research into various synthetic methodologies.[1] This guide provides a comparative analysis of different synthesis routes for P₃N₅, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows.

Comparative Performance of Synthesis Routes

The choice of synthesis route for P₃N₅ significantly impacts the crystallinity, purity, and morphology of the final product. The following table summarizes the key quantitative parameters for several prominent synthesis methods.

Synthesis RoutePrecursorsTemperature (°C)PressureDurationYield (%)Product FormReference
Ammonolysis of Phosphorus Pentachloride PCl₅, NH₃200 - 300AtmosphericNot Specified~70Amorphous Powder[1]
Reaction with Sodium Azide PCl₅, NaN₃ElevatedAnhydrousNot SpecifiedHighImpure, Amorphous[1][2]
Reaction of Hexachlorocyclotriphosphazene (PNCl₂)₃, NH₄Cl497 - 777Vacuum36 hoursHighCrystalline Powder[3][4]
High-Pressure High-Temperature (HPHT) Synthesis Black Phosphorus, Nitrogen1727 - 22279.1 GPaNot SpecifiedHighCrystalline (α, γ)[5][6]
Chemical Vapor Deposition (CVD) PH₃, NH₃< 427AtmosphericNot SpecifiedHighThin Film[7][8]
Room Temperature Synthesis PCl₃, NaNH₂Room Temp.AtmosphericNot SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below, offering a practical guide for researchers.

Ammonolysis of Phosphorus Pentachloride

This common laboratory method involves the reaction of phosphorus pentachloride with ammonia (B1221849) gas.

Reaction: 3PCl₅ + 5NH₃ → P₃N₅ + 15HCl[1]

Procedure:

  • Phosphorus pentachloride (PCl₅) is placed in a reaction vessel.

  • Ammonia gas (NH₃) is passed over the PCl₅.

  • The reaction is typically carried out at temperatures between 200 °C and 300 °C.[1]

  • The resulting product is triphosphorus pentanitride (P₃N₅) as a white powder, with hydrogen chloride (HCl) as a byproduct.

Reaction of Hexachlorocyclotriphosphazene with Ammonium (B1175870) Chloride

This method is notable for producing pure, stoichiometric, and crystalline P₃N₅.[3][4]

Procedure:

  • Stoichiometric amounts of hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium chloride (NH₄Cl) with a molar ratio of 1:2 are sealed in an evacuated thick-walled quartz ampule.[3]

  • The reaction mixture is heated in an electrical tube furnace for 12 hours at 770 K (497 °C) and then for 24 hours at 1050 K (777 °C).[3]

  • To condense the gaseous hydrogen chloride byproduct, the ampule is cooled with liquid nitrogen before being opened under a pure argon atmosphere.[3]

  • Surface deposits are removed by heating the product in a vacuum at 500 K (227 °C).[3]

  • The final product is a fine, crystalline, colorless powder.[3]

High-Pressure High-Temperature (HPHT) Synthesis

This route allows for the direct synthesis of different crystalline polymorphs of P₃N₅ from the elements.

Procedure:

  • Black phosphorus and molecular nitrogen are subjected to high pressure and high-temperature conditions.[5][6]

  • Specifically, at 9.1 GPa and temperatures between 2000-2500 K, α-P₃N₅ and γ-P₃N₅ are formed.[5][6]

  • The synthesis is typically carried out in a laser-heated diamond anvil cell.[6][9] It has been suggested that α-P₃N₅ may form as an intermediate step before the formation of γ-P₃N₅.[5][10]

Chemical Vapor Deposition (CVD)

This technique is employed for the fabrication of P₃N₅ thin films, particularly for applications in electronics.

Procedure:

  • A chemical vapor deposition technique is utilized to form a P₃N₅ insulating film.[7]

  • The precursors used are phosphine (B1218219) (PH₃) and ammonia (NH₃).[7][8]

  • The deposition is carried out in an oxygen-free environment with excess phosphorus pressure.[7]

  • A thermodynamic analysis suggests that single-phase P₃N₅ is deposited at almost all reactant ratios at temperatures below approximately 700 K (427 °C).[8]

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis routes.

Ammonolysis_of_PCl5 cluster_reactants Reactants cluster_process Process cluster_products Products PCl5 PCl₅ Reaction Reaction at 200-300°C PCl5->Reaction NH3 NH₃ NH3->Reaction P3N5 Amorphous P₃N₅ Reaction->P3N5 HCl HCl (byproduct) Reaction->HCl

Caption: Ammonolysis of Phosphorus Pentachloride Workflow

Reaction_of_PNCl2_NH4Cl cluster_reactants Reactants cluster_process Process cluster_products Products PNCl2 (PNCl₂)₃ Heating Heating in Quartz Ampule Step 1: 497°C for 12h Step 2: 777°C for 24h PNCl2->Heating NH4Cl NH₄Cl NH4Cl->Heating Purification Purification (Vacuum Heating at 227°C) Heating->Purification HCl HCl (byproduct) Heating->HCl P3N5 Crystalline P₃N₅ Purification->P3N5

Caption: Synthesis from Hexachlorocyclotriphosphazene

HPHT_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products P Black Phosphorus HPHT High Pressure (9.1 GPa) High Temperature (1727-2227°C) P->HPHT N2 Nitrogen N2->HPHT alpha_P3N5 α-P₃N₅ HPHT->alpha_P3N5 gamma_P3N5 γ-P₃N₅ HPHT->gamma_P3N5

Caption: High-Pressure High-Temperature Synthesis Workflow

References

Differentiating Phosphorous Nitride Polymorphs with Raman Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of phosphorous nitride (P₃N₅) polymorphs using Raman spectroscopy. Objective analysis of experimental data offers a valuable resource for materials characterization and development.

This compound (P₃N₅) has garnered significant interest for its potential applications in diverse fields, owing to its remarkable thermal and chemical stability. The existence of multiple crystalline forms, or polymorphs, each with distinct physical properties, necessitates precise and reliable characterization techniques. Raman spectroscopy has emerged as a powerful, non-destructive tool for differentiating these polymorphs by probing their unique vibrational modes. This guide details the Raman spectroscopic signatures of α-P₃N₅, γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅, supported by experimental data and protocols.

Comparative Analysis of Raman Spectra

The differentiation of P₃N₅ polymorphs via Raman spectroscopy is based on the distinct peak positions and spectral features that arise from their different crystal structures and atomic arrangements. While α- and α'-P₃N₅ are composed of PN₄ tetrahedra, the high-pressure polymorphs γ-P₃N₅ and δ-P₃N₅ exhibit higher coordination numbers for phosphorus, with γ-P₃N₅ containing both PN₄ tetrahedra and PN₅ square pyramids, and δ-P₃N₅ featuring PN₆ octahedra.[1][2] These structural variations lead to unique vibrational fingerprints.

A summary of the characteristic Raman peaks for various P₃N₅ polymorphs is presented in the table below. It is important to note that the synthesis of several of these polymorphs occurs under high-pressure conditions, and their Raman spectra are often recorded in situ.

PolymorphSynthesis PressureKey Raman Peak Positions (cm⁻¹)Reference
α-P₃N₅ Ambient Pressure350, 520, 780
Ambient Pressure (partially crystalline)353 and a broader feature from 421-506[3]
γ-P₃N₅ > 11 GPaData not explicitly provided in search results
δ-P₃N₅ ~72 GPaQualitative description available, specific peaks not compiled[4][5]
α'-P₃N₅ Decompression from δ-P₃N₅ phaseData not explicitly provided in search results[2]

Note: The Raman spectra of high-pressure phases are subject to pressure-induced shifts.

Experimental Protocols

The successful acquisition of high-quality Raman spectra for differentiating P₃N₅ polymorphs, particularly the high-pressure phases, requires specialized experimental setups. The following provides a generalized protocol based on methodologies reported in the literature.

High-Pressure Raman Spectroscopy in a Diamond Anvil Cell (DAC)

Objective: To obtain Raman spectra of P₃N₅ polymorphs under high-pressure conditions.

Materials and Equipment:

  • Diamond Anvil Cell (DAC)

  • Phosphorus precursor (e.g., black or red phosphorus)

  • Nitrogen (as a pressure medium and reactant)

  • Ruby spheres (for pressure calibration)

  • Raman spectrometer equipped with a microscope and a suitable laser source (e.g., 532 nm Nd:YAG)[6]

  • Laser heating system (for in situ synthesis)

Procedure:

  • Sample Loading: A small amount of the phosphorus precursor and a few ruby spheres are loaded into the sample chamber of the DAC gasket.

  • Pressurization: The DAC is sealed and pressurized. Nitrogen is typically used as the pressure-transmitting medium and also serves as the nitrogen source for the synthesis of P₃N₅.[7]

  • Pressure Measurement: The pressure inside the DAC is determined by measuring the fluorescence shift of the ruby spheres.

  • In situ Synthesis (for high-pressure polymorphs): The sample is heated to high temperatures (e.g., 2000-2500 K) using a focused laser beam to induce the reaction between phosphorus and nitrogen, leading to the formation of P₃N₅ polymorphs.[7][3]

  • Raman Spectroscopy:

    • The DAC is mounted on the microscope stage of the Raman spectrometer.

    • The laser is focused on the synthesized P₃N₅ sample.

    • Raman spectra are collected using appropriate acquisition parameters (e.g., laser power, accumulation time, and spectral grating). It is crucial to use a low laser power to avoid sample damage or unwanted phase transitions.

    • Spectra are recorded at various pressures to observe any phase transformations.

Visualizing Polymorphic Transformations

The relationships between the different this compound polymorphs are primarily governed by pressure. The following diagram illustrates the typical synthesis and transformation pathways.

G cluster_synthesis Synthesis & Transformation Pathways Red_P Red/Black Phosphorus + N2 alpha_P3N5 α-P3N5 Red_P->alpha_P3N5 High T, Ambient P gamma_P3N5 γ-P3N5 alpha_P3N5->gamma_P3N5 > 11 GPa, High T delta_P3N5 δ-P3N5 gamma_P3N5->delta_P3N5 ~70 GPa, High T alpha_prime_P3N5 α'-P3N5 delta_P3N5->alpha_prime_P3N5 Decompression to < 7 GPa

Caption: Pressure-induced transformations of P₃N₅ polymorphs.

This workflow highlights that α-P₃N₅ is typically formed at ambient pressure, while γ-P₃N₅ and δ-P₃N₅ are high-pressure phases. The α'-P₃N₅ polymorph is interestingly obtained upon the decompression of the δ-P₃N₅ phase, indicating it is a metastable phase at ambient conditions.[2]

References

comparing the photocatalytic activity of doped vs undoped carbon nitride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of doped versus undoped graphitic carbon nitride (g-C3N4) reveals that elemental doping significantly enhances photocatalytic activity across various applications, including hydrogen evolution, CO2 reduction, and pollutant degradation. This advancement is largely attributed to improved visible-light absorption, enhanced charge separation, and increased surface area.

Graphitic carbon nitride (g-C3N4), a metal-free polymer semiconductor, has garnered significant attention in photocatalysis due to its low cost, high stability, and suitable band structure.[1] However, pristine g-C3N4 suffers from limitations such as rapid recombination of photogenerated electron-hole pairs, a limited visible-light response, and a low surface area, which collectively hinder its photocatalytic efficiency.[2][3] To overcome these drawbacks, researchers have explored elemental doping as a key strategy to modify the electronic and structural properties of g-C3N4, leading to substantially improved performance.[2][4]

Enhanced Performance Across Key Applications: A Quantitative Comparison

The introduction of dopants, including metals and non-metals, has been shown to be a highly effective method for boosting the photocatalytic capabilities of g-C3N4. The following tables summarize the quantitative improvements observed in various studies.

Photocatalytic Hydrogen Evolution

Doping has been demonstrated to significantly increase the rate of hydrogen production from water splitting. For instance, co-doping with sulfur and potassium resulted in a hydrogen evolution rate 98 times higher than that of pristine g-C3N4.[5]

PhotocatalystDopant(s)H2 Evolution Rate (μmol g⁻¹ h⁻¹)Sacrificial AgentCo-catalystLight SourceReference
Pristine g-C3N4-300Triethanolamine (TEOA)3 wt% PtXe lamp (λ ≥ 395 nm)[6]
Urea-derived g-C3N4-3300Triethanolamine (TEOA)3 wt% PtXe lamp (λ ≥ 395 nm)[6]
S-doped g-C3N4 (0.3SCN)Sulfur~2400 (approx. 8x pristine)Triethanolamine (TEOA)in situ PtVisible light[7]
K-doped g-C3N4Potassium~13x pristineTriethanolamine (TEOA)Not specifiedVisible light[8]
S, K co-doped g-C3N4Sulfur, Potassium8780 (98x pristine)Not specifiedNot specifiedVisible light[5]
P-doped g-C3N4 tube (P-CNT)Phosphorus2749.3Not specifiedNot specifiedNot specified[9]
NH3-CN-PPhosphorus, Nitrogen defects11310Not specifiedNot specifiedNot specified[10]
La, Co co-doped g-C3N4Lanthanum, Cobalt250Not specifiedNot specifiedVisible light[8]
Photocatalytic CO2 Reduction

Doping has also proven effective in enhancing the conversion of CO2 into valuable fuels like CO and CH4. For example, P and S co-doping extended the light absorption of g-C3N4 into the near-infrared region, significantly boosting the CO yield.[11]

PhotocatalystDopant(s)ProductYield (μmol g⁻¹ h⁻¹)Sacrificial AgentLight SourceReference
Pristine g-C3N4 (GCN)-CO6.2Not specifiedFull-spectrum[11]
P, S co-doped g-C3N4 (PSCN)Phosphorus, SulfurCO92.5Not specifiedFull-spectrum[11]
P-doped inverse opal g-C3N4 (P-IO CN)PhosphorusCO31.22Not specifiedNot specified[5]
Co²⁺ doped TiO2/g-C3N4CobaltCO290Triethanolamine (TEOA)> 350 nm[5][12]
C, O co-doped g-C3N4 (OCCNx)Carbon, OxygenCO34.97NoneNot specified[13]
Photocatalytic Degradation of Organic Pollutants

The efficiency of g-C3N4 in breaking down organic pollutants is markedly improved through doping. For instance, Fe-doped g-C3N4 exhibited a 98.59% degradation of Brilliant Blue dye, a significant increase from the 7.6% achieved by its undoped counterpart.[14][15]

PhotocatalystDopant(s)PollutantDegradation Efficiency (%)Time (min)Light SourceReference
Pristine g-C3N4-Brilliant Blue7.6Not specifiedNot specified[14][15]
15 wt% Fe-doped g-C3N4IronBrilliant Blue98.59Not specifiedNot specified[14][15]
P-doped g-C3N4 (0.1 PCN)PhosphorusTrimethoprim (TMP)> 9990405 nm LED[16]
Ag, B co-doped g-C3N4Silver, BoronRhodamine B (RhB)8560Not specified[4]

The Underlying Mechanisms of Enhancement

The superior performance of doped g-C3N4 can be attributed to several key factors:

  • Narrowed Bandgap and Extended Light Absorption: Doping introduces new energy levels within the bandgap of g-C3N4, reducing the bandgap energy.[11][15] This allows the material to absorb a broader spectrum of visible and even near-infrared light, leading to the generation of more electron-hole pairs.[11]

  • Improved Charge Separation and Transfer: Dopants can act as electron traps, effectively separating the photogenerated electrons and holes and suppressing their recombination.[17][18] This increased charge carrier lifetime allows more electrons and holes to participate in photocatalytic reactions.

  • Increased Surface Area and Active Sites: The synthesis process for doped g-C3N4 can lead to materials with higher specific surface areas and more porous structures.[4][7] This provides more active sites for the adsorption of reactants and facilitates the photocatalytic process.

Experimental Methodologies

The synthesis of both doped and undoped g-C3N4, along with the evaluation of their photocatalytic activity, follows established experimental protocols.

Synthesis of Pristine Graphitic Carbon Nitride (g-C3N4)

A common method for synthesizing pristine g-C3N4 is through the thermal polymerization of nitrogen-rich precursors.[16]

Protocol:

  • Place a specific amount (e.g., 5.0 g) of melamine (B1676169) in a crucible with a lid.

  • Calcine the melamine in a muffle furnace at a specific temperature (e.g., 550 °C) for a set duration (e.g., 4 hours) in a static air atmosphere.

  • Allow the crucible to cool down to room temperature naturally.

  • The resulting pale orange-yellow powder is collected as pristine g-C3N4.[16]

Synthesis of Doped Graphitic Carbon Nitride

Doped g-C3N4 is typically synthesized by adding the dopant precursor to the g-C3N4 precursor before the thermal polymerization process.

Example Protocol (Phosphorus-doped g-C3N4):

  • A mixture of melamine and a phosphorus source (e.g., sodium hypophosphite) is ground together.

  • The mixture is then subjected to a similar thermal polymerization process as the pristine g-C3N4. The specific temperatures and times may be optimized for the particular dopant.[16]

Example Protocol (Sulfur-doped g-C3N4):

  • Sulfur-doped g-C3N4 can be prepared by the pyrolysis of thiourea (B124793).[19]

  • The thiourea is heated in a furnace to a specified temperature to induce polymerization and doping.

Example Protocol (Iron-doped g-C3N4):

  • Fe-doped g-C3N4 can be prepared by the thermal polycondensation of a mixture of melamine and an iron salt (e.g., ferric chloride).[14][15]

Evaluation of Photocatalytic Activity

The performance of the photocatalysts is assessed through various experiments depending on the target application.

Photocatalytic Hydrogen Evolution:

  • A specific amount of the photocatalyst (e.g., 60 mg) is suspended in an aqueous solution containing a sacrificial agent (e.g., 30 vol% triethanolamine).[7]

  • A co-catalyst, such as platinum, is often deposited in situ by adding a precursor like H2PtCl6.[7]

  • The suspension is placed in a reactor and irradiated with a light source (e.g., a Xe lamp with a specific cutoff filter for visible light).

  • The amount of hydrogen gas produced is periodically measured using a gas chromatograph.

Photocatalytic CO2 Reduction:

  • The photocatalyst is placed in a closed gas-circulation system.

  • A mixture of CO2 and water vapor is introduced into the system.

  • The system is irradiated with a light source (e.g., a halogen lamp).

  • The gaseous products, such as CO and CH4, are analyzed using a gas chromatograph.[12]

Photocatalytic Degradation of Organic Pollutants:

  • The photocatalyst is dispersed in an aqueous solution of the target pollutant (e.g., Rhodamine B, Brilliant Blue, Trimethoprim).

  • The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium.

  • The solution is then irradiated with a light source (e.g., a 405 nm LED).

  • The concentration of the pollutant is measured at regular intervals using a UV-Vis spectrophotometer to determine the degradation rate.[16]

Visualizing the Mechanisms

The following diagrams illustrate the fundamental processes involved in the photocatalytic activity of undoped and doped carbon nitride, as well as a typical experimental workflow.

Photocatalysis_Undoped_gC3N4 VB Valence Band (VB) CB Conduction Band (CB) h+ h⁺ e- e⁻ Light Light Light->VB Photon Absorption Recombination Recombination e-->Recombination h+->Recombination

Caption: Charge generation and recombination in undoped g-C3N4.

Photocatalysis_Doped_gC3N4 cluster_semiconductor Doped g-C3N4 VB Valence Band (VB) CB Conduction Band (CB) h+ h⁺ DopantLevel Dopant Energy Level CB->DopantLevel e⁻ Trapping e- e⁻ Light Light Light->VB Photon Absorption Reduction Reduction e-->Reduction Reactant -> Product Oxidation Oxidation h+->Oxidation Reactant -> Product

Caption: Enhanced charge separation in doped g-C3N4.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_photoreaction Photocatalytic Reaction Precursors Precursors (e.g., Melamine, Dopant Source) Thermal_Poly Thermal Polymerization Precursors->Thermal_Poly Doped_gC3N4 Doped g-C3N4 Thermal_Poly->Doped_gC3N4 Undoped_gC3N4 Undoped g-C3N4 Thermal_Poly->Undoped_gC3N4 Reactor_Setup Reactor Setup (Catalyst, Reactants, Light Source) Doped_gC3N4->Reactor_Setup Test Sample Undoped_gC3N4->Reactor_Setup Control Irradiation Irradiation Reactor_Setup->Irradiation Product_Analysis Product Analysis (e.g., GC, UV-Vis) Irradiation->Product_Analysis

Caption: General experimental workflow for comparison.

References

A Comparative Analysis of Triphosphorus Pentanitride (P₃N₅) Polymorphs: Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Triphosphorus pentanitride (P₃N₅) is a binary phosphorus nitride that exists in several polymorphic forms, each exhibiting distinct structural characteristics and stability under varying pressure and temperature conditions.[1][2] This guide provides a comparative analysis of the known P₃N₅ polymorphs, including α-P₃N₅, α'-P₃N₅, β-P₃N₅, γ-P₃N₅, and δ-P₃N₅, with a focus on their structural properties and relative stability. The information is targeted towards researchers, scientists, and professionals in drug development who may encounter or utilize these materials in their work.

Structural and Physical Properties of P₃N₅ Polymorphs

The different polymorphs of P₃N₅ showcase a fascinating variety in their crystal structures, primarily differing in the coordination environment of the phosphorus atoms and the connectivity of the PNₓ polyhedra. This structural diversity leads to significant variations in their physical properties, such as density and incompressibility.[2][3]

Propertyα-P₃N₅α'-P₃N₅β-P₃N₅γ-P₃N₅δ-P₃N₅
Crystal System Monoclinic[4]Monoclinic[5]Orthorhombic[1]Orthorhombic[6]Monoclinic[7]
Space Group C2/c[8]P2₁/c[5]Not fully determined[1]Imm2[6]C2/m[7]
Coordination PN₄ tetrahedra[3][4]PN₄ tetrahedra[5][9]Stacking variant of α-P₃N₅[1][4]PN₄ tetrahedra and PN₅ square pyramids[3][6]PN₆ octahedra[3][7]
Density (g/cm³) 2.77[3]3.11[3]-3.65[3]5.27 (at 72 GPa)[3]
Bulk Modulus (K₀, GPa) ---130.27[10]322[5][9]
Synthesis Pressure Atmospheric pressure[3]Formed on decompression of δ-P₃N₅[5][9]Atmospheric pressure[1]> 6 GPa[8]> 43 GPa[8]
Stability and Phase Transitions

The stability of P₃N₅ polymorphs is highly dependent on pressure. At ambient conditions, α-P₃N₅ is a stable form.[3] As pressure increases, phase transformations occur, leading to the formation of denser polymorphs with higher coordination numbers for phosphorus.

The α-P₃N₅ polymorph transforms into γ-P₃N₅ at pressures around 6 GPa.[8] Further increases in pressure, exceeding 43 GPa, are predicted to favor the formation of the δ-P₃N₅ polymorph, which possesses a kyanite-type structure.[8] This high-pressure δ-P₃N₅ phase is ultra-incompressible and features phosphorus atoms exclusively in an octahedral coordination with nitrogen.[7][9] Upon decompression to below 7 GPa, δ-P₃N₅ transforms into a novel polymorph, α'-P₃N₅, which is stable at ambient conditions.[5][9] The β-P₃N₅ polymorph is considered a stacking variant of α-P₃N₅.[1][4]

P3N5_Polymorphs cluster_ambient Ambient Pressure cluster_high_pressure High Pressure alpha_P3N5 α-P₃N₅ (PN₄ tetrahedra) gamma_P3N5 γ-P₃N₅ (PN₄ and PN₅ polyhedra) alpha_P3N5->gamma_P3N5 > 6 GPa beta_P3N5 β-P₃N₅ (Stacking variant of α) alpha_prime_P3N5 α'-P₃N₅ (PN₄ tetrahedra) delta_P3N5 δ-P₃N₅ (PN₆ octahedra) gamma_P3N5->delta_P3N5 > 43 GPa delta_P3N5->alpha_prime_P3N5 Decompression (< 7 GPa)

Phase transitions of P₃N₅ polymorphs with pressure.

Experimental Protocols

The synthesis and characterization of P₃N₅ polymorphs require specific experimental conditions, often involving high pressures and temperatures.

Synthesis of α-P₃N₅ and β-P₃N₅

Crystalline α-P₃N₅ and β-P₃N₅ can be synthesized by the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[1]

Protocol:

  • A mixture of (PNCl₂)₃ and NH₄Cl is sealed in a glass ampule under an inert atmosphere.

  • The ampule is heated in a tube furnace at temperatures ranging from 770 to 1050 K for several hours.[1]

  • After cooling, the ampule is opened in an argon atmosphere.

  • Volatile byproducts such as NH₄Cl and HCl are removed by heating the product under vacuum at 500 K.[1]

  • The resulting product is a fine, colorless, crystalline powder.[1]

High-Pressure Synthesis of γ-P₃N₅ and δ-P₃N₅

The high-pressure polymorphs are typically synthesized from a starting material of α-P₃N₅ or by direct reaction of the elements under extreme conditions.

γ-P₃N₅ Synthesis:

  • Method 1: From α-P₃N₅: The α-P₃N₅ polymorph is subjected to high pressure (around 11 GPa) and high temperature (1500 °C) in a multianvil assembly.[6]

  • Method 2: Direct Synthesis: Phosphorus and nitrogen are directly reacted under high pressure (e.g., 9.1 GPa) and high temperature (2000-2500 K) using a laser-heated diamond anvil cell.[11][12]

δ-P₃N₅ Synthesis:

  • This polymorph is synthesized by laser-heating a sample of phosphorus and nitrogen in a diamond anvil cell to pressures above 72 GPa and temperatures exceeding 2600 K.[7]

Characterization Methods

A combination of analytical techniques is employed to characterize the different P₃N₅ polymorphs.

  • X-Ray Diffraction (XRD): Single-crystal and powder XRD are crucial for determining the crystal structure, lattice parameters, and phase purity of the polymorphs.[2][3]

  • Electron Microscopy: Techniques like electron diffraction (ED) and high-resolution transmission electron microscopy (HRTEM) are used to investigate the local structure and identify stacking disorders.[1]

  • Spectroscopy: ³¹P and ¹⁵N solid-state MAS NMR and FT-IR spectroscopy are used to probe the local chemical environments and bonding within the structures.[1]

  • Elemental Analysis: Combustion analysis is used to confirm the stoichiometric P:N ratio of 3:5.[3]

experimental_workflow cluster_synthesis Synthesis cluster_polymorphs Polymorphs cluster_characterization Characterization start Starting Materials ((PNCl₂)₃ + NH₄Cl or P + N₂) ambient_synthesis Ambient Pressure Synthesis (770-1050 K) start->ambient_synthesis high_pressure_synthesis High-Pressure Synthesis (>6 GPa, >1500 °C) start->high_pressure_synthesis alpha_beta α-P₃N₅ / β-P₃N₅ ambient_synthesis->alpha_beta gamma_delta γ-P₃N₅ / δ-P₃N₅ high_pressure_synthesis->gamma_delta xrd X-Ray Diffraction alpha_beta->xrd microscopy Electron Microscopy alpha_beta->microscopy spectroscopy NMR & IR Spectroscopy alpha_beta->spectroscopy elemental Elemental Analysis alpha_beta->elemental gamma_delta->xrd gamma_delta->spectroscopy gamma_delta->elemental

Experimental workflow for P₃N₅ polymorphs.

References

A Comparative Guide to Phosphorous Nitride-Based Biosensors for Inflammatory Biomarker Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark

The rapid and accurate detection of inflammatory biomarkers is critical in drug development and clinical diagnostics. This guide provides a comparative performance analysis of a novel phosphorous nitride-based sensor against alternative technologies for the detection of key inflammatory biomarkers, Serum Amyloid A (SAA) and C-Reactive Protein (CRP). All quantitative data is supported by published experimental findings.

Performance Benchmarking: this compound vs. The Field

The performance of immunosensors is evaluated based on several key metrics: the range of concentrations they can accurately measure (linear range), the lowest concentration they can reliably detect (limit of detection, LOD), and their sensitivity. The following tables summarize the performance of a cutting-edge 3D-phosphorus doped mesporous graphitic carbon nitride (P-g-C3N4) sensor and compare it with other electrochemical and standard analytical methods for SAA and CRP detection.

Table 1: Performance Comparison of Immunosensors for Serum Amyloid A (SAA) Detection

Sensor PlatformLinear RangeLimit of Detection (LOD)SensitivityReference
3D-P-g-C3N4 Immunosensor 10 ng/mL - 100 µg/mL10 ng/mL23.9 µA log (mL ng⁻¹) cm⁻²[1]
Amino-polyindole modified P-g-C3N45 ng/mL - 500 µg/mL5 ng/mL79.5 μA log (mL ng⁻¹) cm⁻²[2]
Au-Pt Alloy Nanoparticle Immunosensor10 fg/mL - 10⁶ fg/mL7.0 fg/mLNot Specified
Polystyrene/Clay Nanofiber Immunosensor1 ng/mL - 200 ng/mL0.57 ng/mLNot Specified[3]
Standard Human SAA ELISA Kit4.69 ng/mL - 300 ng/mL< 20 pg/mLNot Specified[4]

Table 2: Performance Comparison of Immunosensors for C-Reactive Protein (CRP) Detection

Sensor PlatformLinear RangeLimit of Detection (LOD)SensitivityReference
Graphene Quantum Dot (GQD) Modified SPCE1 pg/mL - 100 ng/mL0.455 fg/mLNot Specified[5][6]
Ni-Doped Copper Ferrite Nanocomposite0.5 ng/mL - 500 ng/mL0.033 - 0.038 ng/mL0.68 - 5.43 Ω/ng cm²[7]
Aptamer-based on GO/PDES/AuNPs0.001 ng/mL - 50 ng/mL0.0003 ng/mLNot Specified[8]
Nanochannel Array Modified SPCENot specified in abstractNot specifiedNot specified[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensor performance. Below are the summarized experimental protocols for the fabrication of the benchmarked this compound-based immunosensor and a representative alternative.

Protocol 1: Fabrication of 3D-P-g-C3N4 Immunosensor for SAA Detection

This protocol is based on the work by Verma et al.[1].

  • Synthesis of 3D-P-g-C3N4: Three-dimensional phosphorus-doped porous graphitic carbon nitride is synthesized via a chemical process.

  • Functionalization: The synthesized P-g-C3N4 is functionalized with serine molecules.

  • Electrode Preparation: An indium tin oxide (ITO) coated glass electrode is cleaned and prepared.

  • Deposition: The functionalized nanomaterial (Ser/P-g-C3N4) is electrophoretically deposited onto the ITO electrode.

  • Antibody Immobilization: The electrode is biofunctionalized through the covalent immobilization of anti-SAA antibodies.

  • Blocking: Non-specific binding sites on the electrode surface are blocked using bovine serum albumin (BSA).

  • Electrochemical Analysis: The fabricated immunosensor is characterized and analyzed using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS)[1].

Protocol 2: Fabrication of a Disposable Electrochemical Immunosensor for CRP Detection

This protocol is based on the work by Liu et al.[9].

  • Electrode Preparation: A screen-printed carbon electrode (SPCE) is used as the disposable support.

  • Surface Modification: A vertically-ordered mesoporous silica-nanochannel film (VMSF) is grown on an in-situ formed electrochemically reduced graphene oxide (ErGO) layer on the SPCE. The surface is then amine-functionalized (NH2-VMSF/ErGO/SPCE).

  • Aldehyde Functionalization: The amine-modified electrode is immersed in a 2% glutaraldehyde (B144438) (GA) solution for 1 hour at 37°C to create an aldehyde-modified surface.

  • Antibody Immobilization: The electrode is incubated in a 50 µg/mL CRP antibody solution for 1 hour at 37°C, allowing for covalent bonding.

  • Blocking: The electrode is immersed in a 1 mg/mL BSA solution to block any remaining non-specific binding sites.

  • Electrochemical Detection: The fabricated immunosensor is incubated with the CRP sample. The change in the electrochemical signal, measured by differential pulse voltammetry (DPV), is correlated to the CRP concentration[9].

Visualizing the Workflow and Sensing Mechanism

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental process and the underlying signaling pathway of the electrochemical immunosensors.

Experimental Workflow

This diagram outlines the key steps in the fabrication of a generic electrochemical immunosensor, from the initial synthesis of the nanomaterial to the final detection of the target analyte.

experimental_workflow cluster_synthesis Material Synthesis & Preparation cluster_fabrication Immunosensor Fabrication cluster_detection Analyte Detection synthesis Synthesis of P-g-C3N4 functionalization Functionalization (e.g., with Serine) synthesis->functionalization deposition Electrode Deposition (e.g., Electrophoretic) functionalization->deposition immobilization Antibody Immobilization deposition->immobilization blocking Blocking (e.g., with BSA) immobilization->blocking incubation Incubation with Sample (SAA/CRP) blocking->incubation measurement Electrochemical Measurement (DPV/EIS) incubation->measurement

General workflow for electrochemical immunosensor fabrication.
Signaling Pathway

This diagram illustrates the principle of signal generation in an electrochemical immunosensor. The binding of the target analyte to the immobilized antibodies on the electrode surface alters the electrochemical properties, leading to a measurable change in the signal.

signaling_pathway cluster_electrode Electrode Surface cluster_solution Sample Solution cluster_detection Detection & Signal electrode Modified Electrode (P-g-C3N4/ITO) antibody Immobilized Antibody (Anti-SAA) electrode->antibody Covalent Bonding binding Antigen-Antibody Binding antibody->binding analyte Target Analyte (SAA Protein) analyte->binding signal_change Change in Electrochemical Properties (e.g., Impedance) binding->signal_change output Measurable Signal (Current/Voltage Change) signal_change->output

Electrochemical immunosensor signaling mechanism.

References

A Comparative Analysis of the Electronic Band Gap of P3N5: Experimental Evidence vs. Theoretical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the experimentally determined and theoretically calculated electronic band gap of various polymorphs of phosphorus nitride (P3N5). The content is tailored for researchers, scientists, and professionals in drug development who require a fundamental understanding of the electronic properties of this material.

Data Presentation

The electronic band gap of a material is a critical parameter that dictates its electrical conductivity and optical properties. For P3N5, several polymorphs exist, each exhibiting distinct electronic characteristics. The table below summarizes the reported experimental and calculated band gap values for the α, α', and δ phases of P3N5.

P3N5 PolymorphExperimental Band Gap (eV)Calculated Band Gap (eV)Band Gap Type
α-P3N5 5.87 ± 0.20[1][2]5.21[1][2][3][4]Indirect[1][2][3]
α'-P3N5 Not Reported3.45[3][4]Direct[3]
δ-P3N5 Not Reported2.8[3][4]Indirect[3][4]

Methodologies

A thorough understanding of the methodologies employed to determine the band gap is crucial for interpreting the data accurately.

The experimental band gap of α-P3N5 was determined using soft X-ray spectroscopy.[1][2] This technique involves the analysis of X-ray absorption and emission spectra to probe the electronic structure of the material.

Synthesis of α-P3N5: Pure, crystalline α-P3N5 was synthesized by the reaction of hexachlorocyclotriphosphazene ((PNCl2)3) and ammonium (B1175870) chloride (NH4Cl).[5] Stoichiometric amounts of the reactants were sealed in an evacuated quartz ampule and heated. The reaction mixture was held at 770 K for 12 hours and then at 1050 K for 24 hours.[5] After cooling, gaseous byproducts like hydrogen chloride were condensed using liquid nitrogen, and the ampule was opened under a pure argon atmosphere. Surface deposits were removed by heating in a vacuum at 500 K to obtain a fine, crystalline, colorless powder of P3N5.[5]

Spectroscopic Measurement: The band gap was determined by analyzing the onsets of the N K-edge X-ray emission spectroscopy (XES) and X-ray absorption spectroscopy (XAS) spectra. The energy difference between the leading edge of the absorption spectrum (conduction band minimum) and the trailing edge of the emission spectrum (valence band maximum) provides the experimental band gap value.

The calculated band gaps for the various P3N5 polymorphs were obtained using Density Functional Theory (DFT) calculations.[3][4][6]

α-P3N5, α'-P3N5, and δ-P3N5: For all three polymorphs, the electronic band structures were computed using the Perdew-Burke-Ernzerhof (PBE) approximation for the exchange-correlation functional within the framework of Kohn-Sham DFT.[3][4][6] It is noted that the PBE approximation can often underestimate the true band gap of semiconductors.[3][4] For the calculations of α- and γ-P3N5, the Quantum Espresso simulation suite was used with projector-augmented wave pseudopotentials.[6] A kinetic energy cutoff of 80 Ry for the plane waves and a 12 x 12 x 12 mesh for integration in the reciprocal space were employed.[6]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and calculated electronic band gap of P3N5.

P3N5 Band Gap Comparison Workflow cluster_experimental Experimental Determination cluster_computational Computational Calculation cluster_comparison Comparative Analysis exp_synthesis Synthesis of P3N5 Polymorphs exp_measurement Soft X-ray Spectroscopy exp_synthesis->exp_measurement exp_data Experimental Band Gap Data exp_measurement->exp_data comparison Comparison of Experimental and Calculated Values exp_data->comparison comp_model Structural Models of P3N5 Polymorphs comp_dft Density Functional Theory (DFT) Calculations comp_model->comp_dft comp_data Calculated Band Gap Data comp_dft->comp_data comp_data->comparison analysis Analysis of Discrepancies and Agreement comparison->analysis conclusion Conclusion on Electronic Properties analysis->conclusion

Caption: Workflow for comparing experimental and calculated P3N5 band gaps.

This guide highlights the synergy between experimental measurements and theoretical calculations in characterizing the electronic properties of advanced materials like P3N5. The presented data and methodologies offer a solid foundation for further research and application development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phosphorus Nitride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of phosphorus nitride (P₃N₅), a compound used in various chemical processes and applications. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle phosphorus nitride with care to avoid exposure and ensure stability. The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling phosphorus nitride.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[2]Protects against dust, vapors, and splashes.
Skin Protection Compatible chemical-resistant gloves and clothing. Fire/flame resistant and impervious clothing is recommended.[1][2]Prevents skin contact and exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. Use a full-face respirator in such cases.[1][2]Protects against inhalation of dust and vapors.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[2][3] Use in a well-ventilated area and avoid inhalation.[1][2] After handling, wash hands and any exposed skin thoroughly.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed.

Step-by-Step Disposal Protocol

The recommended method for the disposal of phosphorus nitride involves incineration by a licensed professional. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

1. Collection and Containment:

  • Collect waste phosphorus nitride in a suitable, closed, and properly labeled container.[1][2]

  • Ensure the container is compatible with the chemical and will not react with it.

2. Engage a Licensed Disposal Company:

  • Contact a licensed and certified chemical waste disposal company to handle the final disposal.

  • Provide them with the Safety Data Sheet (SDS) for phosphorus nitride to ensure they are aware of the material's properties and handling requirements.

3. Recommended Disposal Method:

  • The primary recommended disposal method is incineration.[1]

  • This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • This procedure must be carried out by trained professionals in a licensed facility.

4. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[2]

  • Ensure adequate ventilation.[1]

  • Avoid dust formation and breathing in any vapors, mist, or gas.[2][3]

  • Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[2]

  • Prevent the chemical from entering drains, soil, or surface water.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of phosphorus nitride.

G Phosphorus Nitride Disposal Workflow cluster_0 On-Site Handling & Preparation cluster_1 Professional Disposal cluster_2 Final Disposition cluster_3 Spill/Accidental Release A Start: Phosphorus Nitride Waste Generated B Wear Full PPE (Goggles, Gloves, Respirator, Protective Clothing) A->B J Spill Occurs? A->J C Collect Waste in a Labeled, Closed Container B->C D Store Temporarily in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Chemical Waste Disposal Company D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Pickup F->G H Incineration at a Licensed Facility (with Afterburner and Scrubber) G->H I End: Safe and Compliant Disposal H->I J->B No K Evacuate Area J->K Yes L Ventilate and Contain Spill K->L M Collect with Non-Sparking Tools L->M M->C

Caption: Workflow for the safe disposal of phosphorus nitride.

By following these detailed procedures, your laboratory can ensure the safe and environmentally responsible disposal of phosphorus nitride, fostering a culture of safety and compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phosphorous Nitride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling phosphorous nitride (P₃N₅), a material with distinct handling requirements. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE): A Multi-layered Defense
Protection Type Specific Recommendations Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.Protects against dust particles and potential splashes, preventing eye irritation or serious damage.[1][2]
Skin Protection Fire/flame resistant and impervious clothing. Chemical-impermeable gloves (e.g., nitrile, neoprene - specific material to be determined by site-specific risk assessment).Prevents skin contact with the compound.[1][3] Fire-resistant clothing is an added precaution.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]Protects against inhalation of dust particles, which can cause respiratory irritation.[1]

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step methodology for the safe handling of this compound in a laboratory setting.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with good airflow.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

  • Restricted Access: The work area should be clearly demarcated, and access should be restricted to authorized personnel only.

  • Decontamination: Designate a specific area for donning and doffing PPE.

Personal Protective Equipment (PPE)
  • Donning: Before entering the designated handling area, don the following PPE in this order:

    • Inner layer of chemical-resistant gloves.

    • Fire/flame resistant lab coat or coveralls.

    • A second, outer layer of chemical-resistant gloves.

    • Tightly fitting safety goggles and a face shield.

    • A full-face respirator, if required by your institution's risk assessment.

Handling Procedures
  • Avoid Dust Formation: Handle this compound carefully to avoid the generation of dust.[1][2] Use non-sparking tools for transfers.[1]

  • Weighing: If weighing is necessary, perform it within the fume hood on a tared and covered container to minimize dust dispersion.

  • Spill Management: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed, labeled container for disposal. Do not use water to clean up spills.

Storage
  • Container: Store this compound in a tightly closed, properly labeled container.

  • Location: The storage area should be cool, dry, and well-ventilated.[1]

  • Incompatibilities: Store away from incompatible materials. Although specific incompatibilities for this compound are not detailed in the provided results, as a general precaution, store it away from strong oxidizing agents and moisture.

Waste Disposal
  • Containerization: All this compound waste, including contaminated PPE and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical flow of operations, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_vent Ensure Proper Ventilation (Fume Hood) handling_don Don PPE prep_vent->handling_don prep_ppe Assemble Required PPE prep_ppe->handling_don prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_emergency->handling_don handling_weigh Weigh/Transfer in Hood handling_don->handling_weigh handling_spill Spill Management Protocol handling_weigh->handling_spill If Spill Occurs post_doff Doff PPE handling_weigh->post_doff post_disposal Waste Disposal handling_spill->post_disposal post_storage Secure Storage post_doff->post_storage post_storage->post_disposal

Caption: Workflow for the safe handling of this compound.

References

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